molecular formula C6H11NO B1642389 2-Hydroxyhexanenitrile

2-Hydroxyhexanenitrile

Cat. No.: B1642389
M. Wt: 113.16 g/mol
InChI Key: VKIGAWAEXPTIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyhexanenitrile (CAS: 64350-07-8) is an organic compound with the molecular formula C6H11NO and an average molecular weight of 113.16 g/mol . It is characterized by a density of approximately 0.952 g/cm³, a boiling point near 223.3°C, and a flash point of about 88.9°C . This compound is a versatile chiral synthon, highly valuable in medicinal and synthetic chemistry. Its primary research application is as a key intermediate in the synthesis of enantiomerically pure alcohols, hydroxy acids, and esters . These chiral molecules are crucial building blocks for the development of pharmaceutical drugs. Specific biochemical approaches have utilized this compound in the synthesis of compounds like 5-(S)-hydroxyhexanenitrile, demonstrating its role in microbial ketoreduction processes to achieve high enantiomeric purity . The compound should be stored according to cold-chain transportation requirements and is intended for research applications only .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-hydroxyhexanenitrile

InChI

InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3

InChI Key

VKIGAWAEXPTIOL-UHFFFAOYSA-N

SMILES

CCCCC(C#N)O

Canonical SMILES

CCCCC(C#N)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-hydroxyhexanenitrile, a bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and safety considerations associated with this versatile cyanohydrin. Our focus is on providing not just data, but the underlying chemical principles and practical insights necessary for its effective application in a laboratory setting.

Introduction: A Versatile Chiral Building Block

This compound, also known as valeraldehyde cyanohydrin, is an organic compound belonging to the class of cyanohydrins.[1][2] These molecules are characterized by the presence of a hydroxyl (-OH) group and a nitrile (-C≡N) group attached to the same carbon atom.[2] This dual functionality makes this compound a valuable and versatile intermediate in organic synthesis, as both groups can be selectively transformed into a wide array of other functional groups.[3][4]

The carbon atom bearing both the hydroxyl and nitrile groups is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)-2-hydroxyhexanenitrile and (S)-2-hydroxyhexanenitrile.[5][6] This chirality is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. The ability to synthesize enantiomerically pure forms of this compound opens pathways to complex chiral molecules, including α-hydroxy acids, β-amino alcohols, and other precursors for active pharmaceutical ingredients (APIs).[1][3]

Core Chemical and Physical Properties

The physical properties of this compound are foundational to its handling, purification, and use in reactions. The data presented below has been compiled from various chemical databases and represents both experimental and computed values.

PropertyValueSource(s)
IUPAC Name This compound[7]
CAS Number 64350-07-8[7][8]
Molecular Formula C₆H₁₁NO[7][8]
Molecular Weight 113.16 g/mol [5][7][8]
Density 0.952 g/cm³[8]
Boiling Point 223.3 °C at 760 mmHg[8]
Flash Point 88.9 °C[8]
LogP (Octanol/Water) 1.06 - 1.2[5][7][8]
Hydrogen Bond Donor Count 1[5][7]
Hydrogen Bond Acceptor Count 2[5][7]
Rotatable Bond Count 3[5][7]
Topological Polar Surface Area 44 Ų[5][7]

Synthesis: The Cyanohydrin Reaction

The primary route for synthesizing this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of valeraldehyde (pentanal).[1][8][9] This classic transformation is known as the cyanohydrin reaction.

Reaction Mechanism

The formation of a cyanohydrin is a reversible, base-catalyzed process.[9][10] The mechanism involves two key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cyanide anion (:C≡N⁻) on the electrophilic carbonyl carbon of valeraldehyde. This step is typically the rate-determining step. The pi electrons of the carbonyl double bond are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[3][10]

  • Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source, typically undissociated hydrocyanic acid (HCN) present in the reaction mixture. This step yields the final this compound product and regenerates the cyanide anion, which can then participate in another reaction cycle.[3][10]

It is crucial to maintain slightly basic conditions. Since HCN is a weak acid (pKa ≈ 9.2), a catalytic amount of base is required to generate a sufficient concentration of the more nucleophilic cyanide anion (⁻CN) from HCN or a cyanide salt like sodium cyanide (NaCN).[3] In strongly basic solutions, the reaction can reverse, as the hydroxyl group of the cyanohydrin can be deprotonated, leading to the elimination of the cyanide ion.[10]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Valeraldehyde Valeraldehyde (Pentanal) Alkoxide Tetrahedral Alkoxide Intermediate Valeraldehyde->Alkoxide 1. Nucleophilic Attack Cyanide Cyanide Ion (:C≡N⁻) Product This compound Alkoxide->Product 2. Protonation HCN HCN

Caption: Mechanism of this compound synthesis.

Experimental Protocol: General Procedure

Disclaimer: This reaction is extremely hazardous due to the use of highly toxic cyanide reagents. It must be performed exclusively by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. An emergency cyanide poisoning antidote kit must be readily available.[11]

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature (0-5 °C).

  • Reagents: In the flask, dissolve valeraldehyde in a suitable solvent such as ethanol or diethyl ether. Separately, prepare an aqueous solution of sodium cyanide (NaCN).

  • Addition: While vigorously stirring the valeraldehyde solution at 0-5 °C, add the NaCN solution dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C.

  • Acidification (In Situ HCN Generation): After the NaCN addition is complete, slowly add a solution of a weak acid (e.g., acetic acid) or a carefully controlled amount of a strong acid like HCl dropwise. This step protonates the alkoxide intermediate. Note: This generates highly toxic HCN gas in situ.

  • Reaction Monitoring: Stir the mixture at low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, carefully neutralize any excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. While specific experimental spectra for this exact compound are not widely published, a reliable profile can be predicted based on the known effects of its functional groups.

SpectroscopyFeatureExpected SignalRationale
FT-IR Hydroxyl (-OH) stretch~3400 cm⁻¹ (broad)Characteristic of hydrogen-bonded alcohol O-H stretching.[11]
Nitrile (-C≡N) stretch~2250 cm⁻¹ (sharp, medium)The C≡N triple bond vibration falls in this distinct region.[11]
C-H stretch (alkane)~2870-2960 cm⁻¹Stretching vibrations of the butyl chain.
¹H NMR -OH protonVariable (broad singlet)Chemical shift is concentration and solvent dependent; broad due to exchange.
-CH(OH)CN proton~4.2-4.5 ppm (triplet)Deshielded by adjacent electronegative -OH and -CN groups.
-CH₂- protons~1.4-1.8 ppm (multiplets)Protons of the butyl chain.
-CH₃ proton~0.9 ppm (triplet)Terminal methyl group of the butyl chain.
¹³C NMR -C≡N carbon~118-122 ppmCharacteristic shift for a nitrile carbon.
-C(OH)CN carbon~60-65 ppmCarbon attached to both the hydroxyl and nitrile groups.
Alkyl carbons~13-35 ppmCarbons of the butyl chain.
Mass Spec. Molecular Ion ([M]⁺)m/z = 113Corresponds to the molecular weight of C₆H₁₁NO.[7]
Key Fragmentm/z = 86 ([M-HCN]⁺)Loss of hydrogen cyanide is a common fragmentation pathway for cyanohydrins.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl and nitrile functionalities.[4] This allows for a diverse range of chemical transformations, making it a valuable node in complex synthetic pathways.

Key Transformations
  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under hot aqueous acidic or basic conditions to yield 2-hydroxyhexanoic acid, a valuable α-hydroxy acid.[1][3] This transformation effectively unmasks the nitrile as a carboxylic acid precursor.

  • Reduction of the Nitrile: Using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄), the nitrile group can be reduced to a primary amine, affording 1-aminohexane-2-ol, a β-amino alcohol.[1][3] These structures are common motifs in pharmaceuticals.

  • Dehydration of the Alcohol: The hydroxyl group can be eliminated through dehydration, typically under acidic conditions, to form an α,β-unsaturated nitrile.[3]

  • Strecker Synthesis Precursor: While not a direct reaction of the cyanohydrin, its formation is a key part of the Strecker synthesis of amino acids. An aldehyde reacts with ammonia to form an imine, which is then attacked by cyanide to form an α-amino nitrile. Hydrolysis of this intermediate yields an α-amino acid.[12] This highlights the importance of α-hydroxynitrile and α-aminonitrile chemistry in building biological molecules.

G main This compound acid 2-Hydroxyhexanoic Acid (α-Hydroxy Acid) main->acid H₃O⁺, Δ (Hydrolysis) amine 1-Aminohexane-2-ol (β-Amino Alcohol) main->amine 1. LiAlH₄ 2. H₂O (Reduction) alkene Hex-2-enenitrile (Unsaturated Nitrile) main->alkene H⁺, Δ (Dehydration)

Caption: Key synthetic transformations of this compound.

Role in Drug Discovery

In drug development, the nitrile group is recognized as a versatile pharmacophore. It is relatively stable metabolically and can act as a bioisostere for a carbonyl group, engaging in hydrogen bonding as an acceptor.[13] The ability to introduce a chiral center via the cyanohydrin reaction and then elaborate the molecule through the transformations described above makes this compound a valuable starting material for generating libraries of complex compounds for biological screening.[12] Its derivatives can serve as scaffolds for pharmaceuticals in areas ranging from antivirals to enzyme inhibitors.[13]

Safety and Handling Protocols

CAUTION: this compound is a cyanohydrin and must be handled with extreme care. Cyanohydrins are in equilibrium with their corresponding aldehyde/ketone and hydrogen cyanide (HCN), and can decompose to release highly toxic HCN gas, particularly when heated or exposed to bases or acids.[3][10]

  • Engineering Controls: Always handle this compound and conduct all reactions involving it inside a certified chemical fume hood with a high rate of air exchange.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical splash goggles, and face shield. Use heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene) to prevent skin contact.

  • Handling: Avoid inhalation of vapors, ingestion, and contact with skin and eyes.[14] Use a closed system whenever possible. Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[15]

  • First Aid:

    • Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Conclusion

This compound is more than a simple chemical; it is a potent and versatile synthetic intermediate. Its bifunctional, chiral nature provides a gateway to a vast chemical space of α-hydroxy acids, β-amino alcohols, and other complex molecular architectures relevant to the pharmaceutical and fine chemical industries. A thorough understanding of its synthesis via the cyanohydrin reaction, its reactivity profile, and, most importantly, its stringent safety requirements is essential for any researcher aiming to leverage its synthetic potential. When handled with the appropriate expertise and caution, this compound serves as a powerful tool in the modern synthetic chemist's arsenal.

References

2-Hydroxyhexanenitrile physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Hydroxyhexanenitrile

Introduction

This compound, also known as hexanal cyanohydrin, is an aliphatic α-hydroxynitrile. This bifunctional molecule, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon, serves as a versatile intermediate in organic synthesis. Its structure allows for a variety of chemical transformations, making it a valuable building block for the synthesis of α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are key synthons in the development of pharmaceuticals and other specialty chemicals.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document consolidates predicted data, outlines detailed methodologies for its synthesis and property determination, and offers an expert analysis of its expected spectroscopic characteristics. Given the scarcity of published experimental data for this specific molecule, this guide emphasizes the foundational protocols and predictive analyses required for its practical application in a research setting.

Molecular Identity and Structure

A clear understanding of the molecule's fundamental identity is paramount before undertaking any experimental work.

  • IUPAC Name: this compound

  • Synonyms: Hexanal cyanohydrin, α-Hydroxycapronitrile

  • CAS Number: 64350-07-8[2]

  • Molecular Formula: C₆H₁₁NO[3]

  • Molecular Weight: 113.16 g/mol [3]

  • Canonical SMILES: CCCCC(C#N)O[3]

  • InChI Key: VKIGAWAEXPTIOL-UHFFFAOYSA-N[3]

The structure of this compound features a chiral center at the C2 position, meaning it can exist as a racemic mixture of (R)- and (S)-enantiomers.

Caption: 2D structure of this compound.

Physical and Chemical Properties

The majority of publicly available physical property data for this compound is predicted. These values provide useful estimates for experimental design, such as selecting appropriate purification techniques and reaction conditions.

Table 1: Physical and Computed Properties of this compound

PropertyValueSource & Notes
Physical State LiquidPredicted
Boiling Point 223.3 °C at 760 mmHg[2] (Predicted)
Density 0.952 g/cm³[2] (Predicted)
Flash Point 88.9 °C[2] (Predicted)
Refractive Index 1.439[2] (Predicted)
Melting Point Not Available[2]
logP (Octanol/Water) 1.2[3] (Computed, XLogP3)
Water Solubility Moderately solubleInferred from structure; expected to be higher than hexanal due to H-bonding capability.
Topological Polar Surface Area 44 Ų[3] (Computed)
Hydrogen Bond Donor Count 1[3] (Computed)
Hydrogen Bond Acceptor Count 2 (O and N atoms)[3] (Computed)
Rotatable Bond Count 3[3] (Computed)

Synthesis and Property Determination Protocols

The most direct route to this compound is the cyanohydrin reaction, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of hexanal.[1]

G cluster_0 Reaction Setup cluster_1 Cyanohydrin Formation cluster_2 Workup & Purification A Combine Hexanal in Diethyl Ether C Cool Hexanal solution to 0-5 °C (Ice Bath) A->C B Prepare aq. NaCN solution D Slowly add NaCN(aq) while stirring B->D C->D E Acidify slowly with aq. HCl to pH ~5 D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via Vacuum Distillation I->J

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for synthesizing an aliphatic cyanohydrin.

Causality: The reaction is performed under mildly acidic conditions after the initial nucleophilic addition to prevent the retro-cyanohydrin reaction, which is favored under basic conditions.[4] An ice bath is used to control the exothermic reaction.

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagents: Charge the flask with hexanal (e.g., 0.1 mol) and diethyl ether (100 mL). Cool the solution to 0-5 °C using an ice-water bath.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide (NaCN) (e.g., 0.11 mol) in deionized water (50 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the NaCN solution dropwise to the stirred, cooled hexanal solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Acidification: After the addition is complete, continue stirring for another hour at 0-5 °C. Slowly add 2M hydrochloric acid (HCl) dropwise until the aqueous layer is weakly acidic (pH ≈ 5).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Experimental Protocol: Boiling Point Determination

Causality: As the predicted boiling point is high (223.3 °C), vacuum distillation is the preferred method for both purification and boiling point determination to prevent decomposition at atmospheric pressure. The boiling point is recorded along with the corresponding pressure.

  • Apparatus: Assemble a short-path distillation apparatus suitable for vacuum.

  • Procedure: Place the crude this compound in the distillation flask.

  • Distillation: Gradually reduce the pressure using a vacuum pump and slowly heat the flask.

  • Measurement: Record the temperature at which a steady stream of distillate is collected and the corresponding pressure measured by a manometer. This temperature-pressure pair constitutes the experimental boiling point.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its structure allows for a detailed prediction of its key spectroscopic features. This analysis is invaluable for confirming the identity and purity of a synthesized sample.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

  • δ ~ 4.4-4.2 ppm (triplet, 1H): This signal corresponds to the proton on C2 (-CH(OH)CN). It is deshielded by the adjacent hydroxyl and nitrile groups. It is expected to be a triplet due to coupling with the two protons on C3.

  • δ ~ 3.5-2.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature. It may exchange with D₂O.

  • δ ~ 1.9-1.7 ppm (multiplet, 2H): Protons on C3 (-CH₂-). These are adjacent to the chiral center and the C4 methylene group.

  • δ ~ 1.5-1.3 ppm (multiplet, 4H): Protons on C4 and C5 (-CH₂-CH₂-). These signals are expected to be complex and overlapping.

  • δ ~ 0.9 ppm (triplet, 3H): The terminal methyl group protons on C6 (-CH₃). This signal will be a triplet due to coupling with the two protons on C5.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • δ ~ 120-118 ppm: The nitrile carbon (-C≡N).

  • δ ~ 65-60 ppm: The C2 carbon bearing the hydroxyl and nitrile groups (-CH(OH)CN).

  • δ ~ 35-30 ppm: The C3 carbon (-CH₂-).

  • δ ~ 30-20 ppm: The C4 and C5 carbons (-CH₂-CH₂-).

  • δ ~ 14 ppm: The terminal methyl carbon (C6, -CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

  • 3500-3200 cm⁻¹ (broad): A prominent, broad absorption band characteristic of the O-H stretching vibration from the hydroxyl group, indicating hydrogen bonding.

  • 3000-2850 cm⁻¹ (medium-strong): C-H stretching vibrations from the aliphatic butyl chain.

  • 2260-2240 cm⁻¹ (weak to medium, sharp): A characteristic sharp absorption for the C≡N (nitrile) stretching vibration. The intensity of this peak is often weak for aliphatic nitriles.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight is expected, though it may be weak or absent in electron ionization (EI) due to facile fragmentation. The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.

  • Key Fragments:

    • m/z = 84 (M-29): Loss of an ethyl radical (•CH₂CH₃) via cleavage alpha to the functionalized carbon.

    • m/z = 70 (M-43): Loss of a propyl radical (•CH₂CH₂CH₃).

    • m/z = 57 (M-56): Loss of a butyl radical (•CH₂CH₂CH₂CH₃), a common alpha-cleavage fragmentation.

    • m/z = 27: A peak corresponding to the cyanide radical (•CN), though the HCN molecule (m/z=27) is more likely to be lost.

Conclusion

This compound is a valuable chiral building block whose utility in synthetic chemistry is well-established. While detailed experimental data on its physical properties are not extensively documented in public literature, its characteristics can be reliably predicted based on its molecular structure and the properties of analogous compounds. This guide provides a robust framework for its synthesis, purification, and characterization, empowering researchers to confidently utilize this versatile intermediate in their drug discovery and development programs. The provided protocols and predicted spectral data serve as a solid foundation for any scientist working with this compound, ensuring both safety and experimental success.

References

2-Hydroxyhexanenitrile CAS number 64350-07-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxyhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 64350-07-8, is a bifunctional organic compound that holds significant potential as a versatile building block in synthetic chemistry.[1][2] Its structure incorporates both a hydroxyl (-OH) and a nitrile (-CN) group on a six-carbon backbone, allowing for a wide range of selective chemical transformations.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety considerations, offering valuable insights for professionals in research and development.

Physicochemical Properties

The fundamental properties of this compound are crucial for its handling, application in reactions, and analytical detection. These properties are summarized below.

PropertyValueSource(s)
CAS Number 64350-07-8[1][2]
Molecular Formula C₆H₁₁NO[1][2][4]
Molecular Weight 113.16 g/mol [1][2][4]
IUPAC Name This compound[4]
Synonyms cyano-n-pentanol, alpha-n-butyl-alpha-hydroxyacetonitrile[4]
Density 0.952 g/cm³[1]
Boiling Point 223.3 °C at 760 mmHg[1]
Flash Point 88.9 °C[1]
LogP 1.06 - 1.2[1][4]
Index of Refraction 1.439[1]
SMILES CCCCC(C#N)O[4]

Synthesis and Mechanism

This compound is a type of cyanohydrin. The most common and direct route for its synthesis is the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde, in this case, valeraldehyde (pentanal). This reaction is typically catalyzed by a base, which increases the concentration of the cyanide nucleophile.

General Reaction Mechanism

The synthesis proceeds via the classical cyanohydrin formation mechanism. The cyanide ion (from a source like NaCN or KCN) attacks the electrophilic carbonyl carbon of valeraldehyde. The resulting intermediate is then protonated, typically by water or a weak acid, to yield the final this compound product.

G cluster_reactants Reactants cluster_product Product Valeraldehyde Valeraldehyde (Pentanal) Intermediate Alkoxide Intermediate Valeraldehyde->Intermediate Nucleophilic Attack Cyanide Cyanide Ion (CN⁻) Cyanide->Intermediate HCN HCN Base Base (e.g., OH⁻) H2O H₂O Product This compound H2O->Product Intermediate->Product Protonation

Caption: General mechanism for cyanohydrin formation.

Exemplary Laboratory Synthesis Protocol

This protocol describes a representative method for synthesizing this compound. Causality: The use of a biphasic system with a phase-transfer catalyst can enhance reaction rates and yield by facilitating the transport of the cyanide ion into the organic phase where the aldehyde is located. All operations involving cyanides must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Valeraldehyde

  • Sodium Cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃) solution, saturated

  • Diethyl ether

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Hydrochloric acid (HCl), dilute

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve valeraldehyde in diethyl ether.

  • Cyanide Addition: In a separate beaker, dissolve sodium cyanide in water. Slowly add this aqueous solution to the stirred aldehyde solution at 0-5 °C (ice bath). The slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of hazardous hydrogen cyanide gas.

  • Catalysis: Add a catalytic amount of a phase-transfer catalyst to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the aldehyde starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and carefully acidify with dilute HCl to a pH of ~5-6. This step must be done cautiously in a fume hood to neutralize any excess cyanide.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether.

  • Washing: Combine the organic extracts and wash with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed under acidic or basic conditions to form a 2-hydroxyhexanoic acid. Alternatively, it can be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a 1-aminohexane-2-ol, an important amino alcohol scaffold.

  • Hydroxyl Group Transformations: The hydroxyl group can undergo typical alcohol reactions. It can be oxidized to a ketone (2-oxohexanenitrile), esterified with acyl chlorides or anhydrides, or converted into an ether.

This orthogonal reactivity allows for selective manipulation of one functional group while leaving the other intact, providing a strategic advantage in multi-step syntheses.[3]

transformations start This compound acid 2-Hydroxyhexanoic Acid start->acid Hydrolysis (H⁺ or OH⁻) amine 1-Amino-2-hexanol start->amine Reduction (e.g., LiAlH₄) ketone 2-Oxohexanenitrile start->ketone Oxidation (e.g., PCC)

Caption: Key chemical transformations of this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the structure, assessing purity, and quantifying this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the alkyl chain, hydroxyl, and nitrile functional groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the key functional groups: a strong, sharp absorption for the nitrile C≡N stretch (around 2250 cm⁻¹) and a broad absorption for the hydroxyl O-H stretch (around 3400 cm⁻¹).

  • Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification based on its mass-to-charge ratio and fragmentation pattern.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for monitoring reaction progress or for analyzing samples that may not be suitable for the high temperatures of GC.[6]

Exemplary Gas Chromatography (GC-FID) Protocol

Objective: To determine the purity of a synthesized this compound sample.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).[5]

  • Capillary column suitable for polar analytes (e.g., a wax-type column like Carbowax or a mid-polarity column like a DB-17).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Injector Temperature: 230 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp up to 220 °C at a rate of 10 °C/minute. Hold at 220 °C for 5 minutes. (Note: This program is a starting point and must be optimized).

    • Carrier Gas: Helium or Nitrogen with a constant flow rate.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: The retention time of the major peak is used to identify the compound (by comparison with a standard, if available). The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Safety and Toxicology

While specific toxicological data for this compound (CAS 64350-07-8) is limited in publicly available literature, its chemical nature as a cyanohydrin warrants significant caution.

  • Toxicity Concerns: Cyanohydrins can be unstable, particularly in the presence of base, and may decompose to release highly toxic hydrogen cyanide (HCN) gas. All nitriles should be handled as potentially toxic.

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid contact with skin and eyes, and prevent inhalation of vapors.

    • Keep away from strong bases and acids, which can accelerate decomposition.

    • Have an emergency plan and appropriate cyanide first-aid provisions available.

Safety assessments for related nitrile compounds often involve evaluating genotoxicity, repeated dose toxicity, and skin sensitization.[7][8] Given the lack of specific data, it is prudent to treat this compound with a high degree of caution, assuming it possesses hazards similar to other small-molecule nitriles and cyanohydrins.

Conclusion

This compound is a valuable and versatile chemical intermediate characterized by its dual hydroxyl and nitrile functionalities. Its straightforward synthesis from valeraldehyde and the orthogonal reactivity of its functional groups make it an attractive precursor for a variety of more complex molecules in the pharmaceutical and specialty chemical sectors. Proper analytical characterization is crucial for its use, and stringent safety protocols must be followed during its handling and manipulation due to the inherent hazards of cyanohydrins.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-hydroxyhexanenitrile, a versatile chiral building block with significant potential in synthetic chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Significance of α-Hydroxynitriles

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom. This unique bifunctional arrangement makes them highly valuable synthetic intermediates. The nitrile group can be readily transformed into a variety of other functionalities, including carboxylic acids, amines, and amides, while the hydroxyl group offers sites for esterification, etherification, and oxidation.[1]

This compound, in particular, is an important chiral molecule. The carbon atom bearing the hydroxyl and nitrile groups is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R)-2-hydroxyhexanenitrile and (S)-2-hydroxyhexanenitrile). In the context of drug development, the ability to selectively synthesize one enantiomer is often crucial, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[2]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Synonyms Hexanal cyanohydrin, Pentylglycolonitrile--INVALID-LINK--
CAS Number 64350-07-8--INVALID-LINK--
Molecular Formula C₆H₁₁NO--INVALID-LINK--
Molecular Weight 113.16 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 223.3 °C at 760 mmHg
Density 0.952 g/cm³
SMILES CCCCC(C#N)O--INVALID-LINK--
InChI InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3--INVALID-LINK--

The molecular structure of this compound consists of a six-carbon chain. The second carbon atom is bonded to both a hydroxyl group (-OH) and a nitrile group (-C≡N), making it a chiral center.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Analysis: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Below is a predicted analysis of its key spectroscopic signatures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz):

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
-OH~2.0-4.0Broad singlet1H
H-2~4.3Triplet1H
H-3~1.8Multiplet2H
H-4~1.5Multiplet2H
H-5~1.4Multiplet2H
H-6~0.9Triplet3H
  • Causality: The proton on C-2 (H-2) is deshielded by the adjacent electron-withdrawing hydroxyl and nitrile groups, hence its downfield chemical shift. The broadness of the hydroxyl proton signal is due to hydrogen bonding and chemical exchange. The terminal methyl group (H-6) appears as a triplet due to coupling with the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz):

CarbonChemical Shift (δ, ppm)
C-1 (-C≡N)~120
C-2~65
C-3~35
C-4~27
C-5~22
C-6~14
  • Causality: The nitrile carbon (C-1) appears significantly downfield due to the triple bond and the electronegativity of the nitrogen atom. The carbon bearing the hydroxyl group (C-2) is also shifted downfield. The aliphatic carbons of the pentyl chain appear in the typical upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (hydroxyl)3600-3200Broad
C-H (aliphatic)3000-2850Medium to strong
C≡N (nitrile)2260-2220Sharp, medium intensity
  • Causality: The broadness of the O-H stretch is a hallmark of hydrogen bonding.[3] The C≡N stretch is a highly characteristic and sharp peak that is often used to confirm the presence of a nitrile group.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 113, corresponding to the molecular weight of this compound, may be observed, though it could be weak.

  • Key Fragmentation Pathways:

    • α-cleavage: Loss of the pentyl radical ([M-C₅H₁₁]⁺) would result in a fragment at m/z = 42.

    • Loss of HCN: A peak corresponding to [M-HCN]⁺ at m/z = 86 is likely.

    • Loss of water: A peak at m/z = 95 ([M-H₂O]⁺) from dehydration can also be expected.[5][6]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic addition of a cyanide source to hexanal (valeraldehyde).

Reaction Mechanism: Nucleophilic Addition

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation Hexanal R-CHO Alkoxide R-CH(O⁻)-C≡N Hexanal->Alkoxide Cyanide ⁻C≡N Cyanide->Hexanal Attack on carbonyl carbon Alkoxide_p R-CH(O⁻)-C≡N Product R-CH(OH)-C≡N Alkoxide_p->Product H2O H₂O H2O->Alkoxide_p Proton transfer

Caption: Mechanism of Cyanohydrin Formation from an Aldehyde.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol involves the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Materials:

  • Hexanal (Valeraldehyde)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Glacial acetic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium cyanide (0.11 mol) in 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Aldehyde: To the cooled cyanide solution, add hexanal (0.1 mol) dropwise over 30 minutes with vigorous stirring, maintaining the temperature below 10 °C.

  • Acidification: After the addition is complete, continue stirring for another hour at 0-5 °C. Slowly add glacial acetic acid (0.11 mol) dropwise to the reaction mixture. The pH should be maintained between 4 and 5 for optimal reaction kinetics.[7]

  • Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its versatility as a synthetic precursor.

G cluster_nitrile Nitrile Group Transformations cluster_hydroxyl Hydroxyl Group Transformations This compound This compound Carboxylic_Acid 2-Hydroxyhexanoic Acid This compound->Carboxylic_Acid Acid Hydrolysis (H₃O⁺, Δ) Amine 1-Amino-2-hydroxyhexane This compound->Amine Reduction (LiAlH₄) Amide 2-Hydroxyhexanamide This compound->Amide Partial Hydrolysis Ester Ester Derivatives This compound->Ester Esterification (Acyl chloride, base) Ether Ether Derivatives This compound->Ether Williamson Ether Synthesis Ketone 2-Oxohexanenitrile This compound->Ketone Oxidation (e.g., PCC)

Caption: Key Chemical Transformations of this compound.

Transformations of the Nitrile Group
  • Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group yields 2-hydroxyhexanoic acid, a valuable α-hydroxy acid.[1]

  • Reduction to Amines: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), affording 1-amino-2-hydroxyhexane, a β-amino alcohol.[1]

Transformations of the Hydroxyl Group
  • Oxidation: Oxidation of the secondary alcohol can lead to the formation of 2-oxohexanenitrile.

  • Esterification and Etherification: The hydroxyl group can undergo standard reactions to form esters and ethers, allowing for the introduction of various functional groups and modification of the molecule's properties.

Relevance in Drug Development and Medicinal Chemistry

The nitrile group is a recognized "pharmacophore" in medicinal chemistry, often acting as a bioisostere for a carbonyl group or as a hydrogen bond acceptor.[2] Furthermore, the ability to synthesize enantiomerically pure α-hydroxynitriles is of paramount importance.

Enzymatic Synthesis for Enantioselectivity

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric synthesis of cyanohydrins from aldehydes or ketones and a cyanide source.[8] By selecting the appropriate (R)- or (S)-selective HNL, it is possible to produce this compound with high enantiomeric excess. This enzymatic approach is environmentally friendly and highly efficient, making it attractive for industrial-scale production of chiral intermediates for pharmaceuticals.

Precursor to Chiral Pharmaceuticals

The derivatives of this compound, such as the corresponding β-amino alcohols and α-hydroxy acids, are common structural motifs in a wide range of biologically active molecules. The ability to access these chiral building blocks from a readily available precursor like this compound is a significant advantage in the design and synthesis of new drug candidates.

Safety and Handling

This compound and its synthetic precursors, particularly cyanide salts, must be handled with extreme caution.

  • Toxicity: Cyanide salts and hydrogen cyanide are highly toxic. Ingestion, inhalation, or skin contact can be fatal.

  • Handling Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Storage: Store in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple starting materials and complex, high-value chiral compounds. Its rich chemistry, coupled with the potential for enantioselective synthesis, makes it a valuable tool for researchers and professionals in drug discovery and development. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is key to unlocking its full potential in the synthesis of novel therapeutics and other advanced materials.

References

An In-depth Technical Guide to (R)-2-Hydroxyhexanenitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxyhexanenitrile, a chiral cyanohydrin, is a valuable building block in modern organic synthesis, particularly in the development of pharmaceutical intermediates. Its bifunctional nature, possessing both a hydroxyl and a nitrile group on a stereogenic center, allows for a diverse range of chemical transformations into other key chiral synthons such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.[1] The enantiomeric purity of these subsequent molecules is critical in drug development, where stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the properties, stereoselective synthesis, spectroscopic characterization, safety protocols, and applications of (R)-2-Hydroxyhexanenitrile, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

(R)-2-Hydroxyhexanenitrile is a chiral molecule with the molecular formula C6H11NO.[2][3] A summary of its key physical and chemical properties is presented in the table below. While some experimental data for the racemic mixture is available, many properties of the pure enantiomer are based on computed values.

PropertyValueSource
IUPAC Name (2R)-2-hydroxyhexanenitrile[3]
CAS Number 10021-65-5[2][3]
Molecular Formula C6H11NO[2][3]
Molecular Weight 113.16 g/mol [2][3]
Boiling Point (racemic) 223.3 °C at 760 mmHg
Density (racemic) 0.952 g/cm³
XLogP3-AA 1.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Topological Polar Surface Area 44 Ų[3]
Canonical SMILES CCCCC(C#N)O[2]
InChI InChI=1S/C6H11NO/c1-2-3-4-6(8)5-7/h6,8H,2-4H2,1H3/t6-/m1/s1[2]

Stereoselective Synthesis: The Enzymatic Advantage

The production of enantiomerically pure (R)-2-Hydroxyhexanenitrile is paramount for its use in pharmaceutical synthesis. While traditional chemical methods for cyanohydrin formation exist, they often yield racemic mixtures and rely on hazardous reagents.[4] The preferred method for the asymmetric synthesis of (R)-cyanohydrins is through biocatalysis, specifically using (R)-selective hydroxynitrile lyases (HNLs).[5][6]

Causality of Method Selection: Why Enzymes?

Hydroxynitrile lyases catalyze the addition of hydrogen cyanide (HCN) to aldehydes or ketones.[7] The choice of an enzymatic approach is dictated by several key advantages over traditional chemical synthesis:

  • High Enantioselectivity: HNLs exhibit exquisite control over the stereochemical outcome of the reaction, often yielding products with very high enantiomeric excess (ee).[2][8]

  • Mild Reaction Conditions: These reactions are typically conducted at or near room temperature and physiological pH, which preserves sensitive functional groups and reduces the formation of byproducts.[2]

  • Environmental Sustainability: As biocatalysts, enzymes are biodegradable and the reactions are often run in aqueous or biphasic systems, minimizing the use of harsh organic solvents.[2]

The general mechanism for HNL-catalyzed synthesis involves the activation of the carbonyl substrate within the enzyme's active site, followed by the stereospecific attack of a cyanide ion.

G cluster_0 Enzymatic Synthesis of (R)-2-Hydroxyhexanenitrile Valeraldehyde Valeraldehyde Intermediate Enzyme-Substrate Complex Valeraldehyde->Intermediate Binding HCN HCN HCN->Intermediate Nucleophilic Attack HNL_enzyme (R)-Hydroxynitrile Lyase (HNL) Intermediate->HNL_enzyme Release Product (R)-2-Hydroxyhexanenitrile Intermediate->Product Product Formation G cluster_1 Safe Handling of (R)-2-Hydroxyhexanenitrile Handling Handling PPE Personal Protective Equipment (PPE) Handling->PPE Requires Storage Storage Handling->Storage Followed by FirstAid First Aid Handling->FirstAid In case of exposure Spill Spill & Disposal Handling->Spill In case of accident

References

An In-depth Technical Guide to 2-Hydroxyhexanenitrile: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 2-hydroxyhexanenitrile, a significant member of the cyanohydrin family of organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its IUPAC nomenclature, outlines a detailed synthetic protocol, and explores its potential applications, all while grounding the discussion in established chemical principles.

Introduction to Cyanohydrins and the Significance of this compound

Cyanohydrins, also known as α-hydroxynitriles, are a class of organic compounds characterized by the presence of a cyano (-C≡N) group and a hydroxyl (-OH) group attached to the same carbon atom.[1][2][3][4] Their general structure is R₂C(OH)CN, where R can be a hydrogen atom, an alkyl, or an aryl group.[4] These compounds are of considerable interest in organic synthesis due to their versatile reactivity. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo other transformations, making cyanohydrins valuable intermediates in the synthesis of α-hydroxy acids, α-amino acids, and other important molecules.[4][5]

This compound, the subject of this guide, is a specific cyanohydrin derived from hexanal. Its structure and reactivity make it a pertinent case study for understanding the broader class of cyanohydrins and a potential building block in various synthetic pathways.

Decoding the IUPAC Nomenclature: this compound

The systematic name "this compound" is assigned according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). Understanding the breakdown of this name is fundamental to grasping the molecule's structure.

Principles of IUPAC Nomenclature for Bifunctional Compounds

When a molecule contains more than one functional group, IUPAC nomenclature follows a set of priority rules to determine the principal functional group, which dictates the suffix of the name.[6][7] Other functional groups are then treated as substituents and are indicated by prefixes.

In the case of this compound, the two functional groups are the nitrile (-C≡N) and the hydroxyl (-OH) group. According to IUPAC priority rules, the nitrile group has higher precedence than the hydroxyl group.[6][7]

Step-by-Step Naming of this compound
  • Identify the Principal Functional Group: The nitrile group (-C≡N) is the principal functional group.

  • Determine the Parent Chain: The longest continuous carbon chain that includes the carbon of the nitrile group is identified. In this case, it is a six-carbon chain, hence the root name "hexane".

  • Name the Parent Compound: Since the principal functional group is a nitrile, the suffix "-nitrile" is added to the parent alkane name. The 'e' from hexane is retained, and the name becomes "hexanenitrile".[8][9] The carbon of the cyano group is designated as carbon-1 (C1).

  • Identify and Name Substituents: The hydroxyl group (-OH) is treated as a substituent. When an alcohol is a substituent, it is named with the prefix "hydroxy-".[10]

  • Number the Parent Chain: The chain is numbered starting from the carbon of the nitrile group as C1. This gives the hydroxyl group its locant (position number).

  • Assemble the Full IUPAC Name: The hydroxyl group is located on the second carbon of the hexanenitrile chain. Therefore, the complete and unambiguous IUPAC name is This compound .[11]

The structure can be represented as:

PubChem, a comprehensive chemical database, confirms "this compound" as the IUPAC name for this compound.[11] Stereochemical variants, such as (2R)-2-hydroxyhexanenitrile and (2S)-2-hydroxyhexanenitrile, exist and are named accordingly by including the stereochemical descriptor.[12]

Synthetic Protocol: The Cyanohydrin Reaction

This compound is typically synthesized via the cyanohydrin reaction, which involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or ketone.[4][13][14] In this case, the starting material is hexanal.

Reaction Mechanism and Rationale

The reaction proceeds through a nucleophilic addition mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of hexanal. This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin.[5][15] The reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or a cyanide salt.[5]

Experimental Workflow

The following is a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
Hexanal100.160.81410.0 g0.100
Sodium Cyanide (NaCN)49.01-5.4 g0.110
Acetic Acid (glacial)60.051.056.6 g0.110
Diethyl Ether74.120.713100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Anhydrous Magnesium Sulfate120.37-5 g-

Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.100 mol) of hexanal in 50 mL of diethyl ether.

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve 5.4 g (0.110 mol) of sodium cyanide in 20 mL of water. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Addition of Cyanide: Cool the hexanal solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution to the stirred hexanal solution over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Acidification: After the addition is complete, slowly add 6.6 g (0.110 mol) of glacial acetic acid from the dropping funnel. The acetic acid protonates the intermediate alkoxide and neutralizes any excess cyanide.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acetic acid, followed by 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Hexanal in Diethyl Ether C 3. Add NaCN Solution to Hexanal Solution (0-5 °C) A->C B 2. Prepare Aqueous NaCN Solution B->C D 4. Acidify with Acetic Acid C->D E 5. Stir at Room Temperature (2h) D->E F 6. Separate Organic Layer E->F Transfer to Separatory Funnel G 7. Wash with NaHCO3 and Brine F->G H 8. Dry with MgSO4 G->H I 9. Remove Solvent (Rotary Evaporator) H->I J 10. Purify by Vacuum Distillation I->J

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Applications in Research and Development

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

  • Precursor to α-Hydroxy Acids: Hydrolysis of the nitrile group under acidic or basic conditions yields 2-hydroxyhexanoic acid, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

  • Synthesis of Amino Alcohols: Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH₄), affords 2-amino-1-hexanol, an important structural motif in various biologically active compounds.

  • Chiral Building Block: The C2 carbon of this compound is a stereocenter. Enantioselective synthesis or resolution of the racemic mixture can provide access to chiral building blocks for asymmetric synthesis.[4]

Conclusion

This compound, a classic example of a cyanohydrin, is a molecule whose IUPAC name is logically derived from fundamental nomenclature rules. Its synthesis via the cyanohydrin reaction is a cornerstone of organic chemistry, providing a gateway to a variety of other functional groups. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the nomenclature, synthesis, and reactivity of such compounds is paramount for the design and execution of novel synthetic strategies.

References

An In-Depth Technical Guide to the Spectroscopic Data of 2-Hydroxyhexanenitrile: A Critical Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document aims to provide a comprehensive technical guide on the spectroscopic data of 2-hydroxyhexanenitrile. However, a thorough search of publicly available scientific literature and spectral databases has revealed a significant lack of experimental spectroscopic data for this compound. This guide will therefore outline the expected spectroscopic characteristics of this compound based on the analysis of related compounds and general principles of spectroscopy, while clearly highlighting the data gaps. Furthermore, it will detail the necessary experimental protocols to acquire the definitive spectroscopic data required for robust scientific research and drug development.

Introduction: The Significance of this compound and the Need for Spectroscopic Characterization

This compound, a member of the cyanohydrin family, is a bifunctional molecule containing both a hydroxyl and a nitrile group. This structure makes it a versatile intermediate in organic synthesis, potentially serving as a precursor for α-hydroxy acids, β-amino alcohols, and other valuable chemical entities. Its relevance in medicinal chemistry and drug development stems from the prevalence of these motifs in biologically active molecules.

Accurate and comprehensive spectroscopic data is the cornerstone of modern chemical and pharmaceutical research. It is indispensable for:

  • Structural Elucidation and Verification: Unambiguously confirming the chemical structure of a synthesized or isolated compound.

  • Purity Assessment: Identifying and quantifying impurities that may affect biological activity or downstream reactions.

  • Reaction Monitoring: Tracking the progress of chemical transformations involving the target molecule.

  • Regulatory Compliance: Providing essential characterization data for patent applications and regulatory submissions.

Given the potential utility of this compound, the absence of its complete spectroscopic profile in the public domain represents a critical knowledge gap.

The Current State of Spectroscopic Data for this compound: A Data Gap Analysis

Despite extensive searches of scientific databases such as PubChem, the Spectral Database for Organic Compounds (SDBS), and the NIST Chemistry WebBook, as well as a broad survey of relevant chemical literature, no experimental Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or Mass Spectrometry (MS) data for this compound has been found.

While predicted spectra are available in some databases, these are computational estimations and cannot replace experimentally acquired data for the rigorous demands of scientific research and development. The lack of empirical data necessitates a predictive approach based on analogous structures, which, while informative, must be treated with caution.

Predicted Spectroscopic Data and Interpretation

The following sections outline the expected spectroscopic features of this compound. These predictions are based on the known spectroscopic behavior of aliphatic cyanohydrins and related functional groups.

Infrared (IR) Spectroscopy

Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3400O-H (Alcohol)StretchingBroad, Medium-Strong
~2960-2850C-H (Alkyl)StretchingStrong
~2250C≡N (Nitrile)StretchingMedium, Sharp
~1465C-H (Alkyl)BendingMedium
~1100C-O (Alcohol)StretchingMedium-Strong

Causality Behind Predictions: The broad O-H stretch is characteristic of hydrogen-bonded alcohols. The sharp, medium-intensity C≡N stretch is a hallmark of the nitrile functional group. The various C-H and C-O stretches are typical for aliphatic alcohols.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shifts and Splitting Patterns:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Protons
H-1 (CH₃)~0.9Triplet (t)H-2
H-2, H-3 (CH₂)~1.3-1.6Multiplet (m)H-1, H-3, H-4
H-4 (CH₂)~1.7-1.9Multiplet (m)H-3, H-5
H-5 (CH-OH)~4.5Triplet (t) or Multiplet (m)H-4, OH
OHVariableSinglet (s) or Broad (br)H-5

Expertise & Experience Insights: The chemical shift of the proton on the carbon bearing the hydroxyl and nitrile groups (H-5) is expected to be the most downfield of the aliphatic protons due to the deshielding effects of the electronegative oxygen and nitrogen atoms. The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)~14
C-2, C-3 (CH₂)~22-30
C-4 (CH₂)~35-40
C-5 (CH-OH)~60-70
C-6 (C≡N)~120

Authoritative Grounding: The nitrile carbon (C-6) is expected to appear in the characteristic region for this functional group, around 120 ppm. The carbon attached to the hydroxyl group (C-5) will be significantly downfield compared to the other aliphatic carbons due to the electronegativity of the oxygen atom.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 113. A peak corresponding to the molecular weight of this compound (C₆H₁₁NO) is expected, although it may be weak due to the lability of the molecule.

  • [M-H]⁺: m/z = 112. Loss of a hydrogen atom.

  • [M-H₂O]⁺: m/z = 95. Dehydration is a common fragmentation pathway for alcohols.

  • [M-C₄H₉]⁺: m/z = 56. Alpha-cleavage with loss of the butyl radical.

  • [C₄H₉]⁺: m/z = 57. The butyl cation fragment.

Trustworthiness of Predictions: These fragmentation patterns are based on established principles of mass spectrometry for aliphatic alcohols and nitriles. The relative abundance of these fragments would provide crucial information for structural confirmation.

Experimental Protocols for Data Acquisition: A Self-Validating System

To remedy the current data deficiency, the following experimental protocols are recommended. These protocols are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

General Sample Preparation

A sample of this compound with a purity of >95% (as determined by a preliminary technique like Gas Chromatography - GC) should be used. For NMR analysis, the sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard (e.g., tetramethylsilane - TMS). For IR and MS, the neat compound can be used.

Infrared (IR) Spectroscopy Protocol
  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) or as a thin film on a salt plate (NaCl or KBr).

  • Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio).

  • Data Processing: Background correction and baseline correction should be applied.

NMR Spectroscopy Protocol
  • Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

    • 2D Correlation Spectroscopy (COSY) (to establish H-H couplings)

    • 2D Heteronuclear Single Quantum Coherence (HSQC) (to correlate protons to their directly attached carbons)

  • Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Solvent: CDCl₃ (or other appropriate deuterated solvent).

    • Temperature: 298 K.

    • Relaxation Delay: 1-5 seconds.

  • Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled experiment.

    • Relaxation Delay: 2-10 seconds.

  • Data Processing: Fourier transformation, phase correction, baseline correction, and referencing to TMS (0 ppm).

Mass Spectrometry Protocol
  • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Split.

    • Temperature Program: A gradient from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure good separation and peak shape.

  • MS Parameters:

    • Ionization Energy: 70 eV (standard for library matching).

    mol [label=<

    CH₃CH₂CH₂CH₂CHC≡N
    |
    OH

    >]; } Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion and Path Forward

The development of a comprehensive technical guide on the spectroscopic data of this compound is currently impeded by the lack of publicly available experimental data. While predictions based on chemical principles and related compounds offer a preliminary understanding, they are not a substitute for empirical evidence.

For researchers, scientists, and drug development professionals, it is imperative that the synthesis and thorough spectroscopic characterization of this compound be undertaken and the results published in the scientific literature. This will not only fill a significant data gap but also enable the broader scientific community to explore the full potential of this versatile molecule in various applications. The protocols outlined in this document provide a robust framework for acquiring the necessary high-quality data.

2-Hydroxyhexanenitrile solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Hydroxyhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a bifunctional organic compound with relevance in synthetic chemistry and pharmaceutical development. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of solubility, detailed and validated experimental protocols for its determination, and an overview of modern predictive modeling techniques. The document is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to understand, determine, and predict the solubility of this compound and structurally related compounds. We will delve into the molecular characteristics of this compound, explore the theoretical underpinnings of its solubility, provide a step-by-step guide to the gold-standard shake-flask method, and discuss the utility of computational approaches in solubility prediction.

Introduction: The Significance of this compound and Its Solubility

This compound (C₆H₁₁NO) is an alpha-hydroxynitrile, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom[1]. This unique structural arrangement makes it a valuable intermediate in organic synthesis, potentially serving as a precursor for a variety of more complex molecules with applications in pharmaceuticals and agrochemicals[2]. The dual functionality allows for a range of chemical transformations; the hydroxyl group can undergo reactions typical of alcohols, while the nitrile group can be hydrolyzed to carboxylic acids or amides, or reduced to amines[3][4].

The solubility of this compound in various solvents is a critical physicochemical parameter that dictates its utility in numerous applications. For instance, in chemical synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity. In the context of drug development, the aqueous solubility of a compound is a key determinant of its bioavailability and pharmacokinetic profile[5][6]. A thorough understanding of the solubility profile is therefore essential for process optimization, formulation development, and ensuring the reproducibility of experimental results.

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and the methodologies to accurately determine it.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[7]
Molecular Weight 113.16 g/mol [7][8]
IUPAC Name This compound[7]
Computed XLogP3 1.2[7][8]
Hydrogen Bond Donor Count 1[7][8]
Hydrogen Bond Acceptor Count 2[7][8]
Polar Surface Area 44 Ų[7][8]

The presence of a hydroxyl group makes this compound capable of acting as a hydrogen bond donor, while both the hydroxyl oxygen and the nitrile nitrogen can act as hydrogen bond acceptors[6]. The nitrile group itself is highly polar, contributing to a significant dipole moment[9]. The hexanenitrile portion of the molecule, however, introduces a nonpolar alkyl chain, which will influence its solubility in nonpolar solvents[10]. The predicted octanol-water partition coefficient (XLogP3) of 1.2 suggests a moderate degree of lipophilicity[7][8].

Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[11][12]. The dissolution process involves the breaking of intermolecular bonds in the pure solute and solvent, and the formation of new bonds between the solute and solvent molecules.

Intermolecular Forces at Play

The solubility of this compound is dictated by a balance of the following intermolecular forces:

  • Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with polar protic solvents like water and alcohols. The nitrogen atom of the nitrile group can also act as a hydrogen bond acceptor[9].

  • Dipole-Dipole Interactions: The polar nitrile group and the hydroxyl group contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar hexyl chain will interact with nonpolar solvents through these weaker forces[10].

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Influence of Solvent Type
  • Polar Protic Solvents (e.g., Water, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group, this compound is expected to exhibit some solubility in these solvents. However, the C6 alkyl chain will limit its aqueous solubility compared to smaller hydroxynitriles[9].

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments but do not have O-H or N-H bonds. They can act as hydrogen bond acceptors for the hydroxyl group of this compound. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The solubility in these solvents will be primarily driven by the van der Waals interactions of the alkyl chain. While the polar functional groups will disfavor solubility, some degree of miscibility is expected, particularly with increasing chain length of the nonpolar solvent[10].

Caption: Intermolecular interactions governing the solubility of this compound in different solvent classes.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method[13][14]. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution[15].

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be established. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique[14][16].

Detailed Experimental Protocol

This protocol is based on established guidelines such as the OECD Guideline for Testing of Chemicals, Section 105[17].

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, ethanol, acetone, hexane)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired solvent. A general rule of thumb is to add at least twice the estimated amount needed for saturation.

  • Equilibration:

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the flasks for a predetermined period. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it remains constant)[13][18]. For many organic compounds, 24 to 48 hours is sufficient[15][18].

  • Phase Separation:

    • Once equilibrium is reached, allow the flasks to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the saturated solution from the undissolved solid by either centrifugation or filtration. The chosen method should not alter the composition of the sample[14].

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated sample solution using a validated analytical method (e.g., HPLC-UV or GC-FID). The choice of method will depend on the chromophoric properties and volatility of this compound[19][20][21].

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.

G start Start prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC-UV, GC-FID) separate->analyze result Determine Solubility analyze->result

Caption: Experimental workflow for the shake-flask solubility determination method.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage drug discovery and for screening large numbers of compounds[22][23][24].

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models correlate the chemical structure of a compound with its physicochemical properties, such as solubility[25][26]. These models are built using a training set of compounds with known solubilities and are then used to predict the solubility of new compounds. The models use molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties[24][27].

Machine Learning Approaches

More recently, machine learning algorithms have been employed to develop highly accurate solubility prediction models[22][24][27][28]. These models can learn complex, non-linear relationships between molecular features and solubility from large datasets. While powerful, the accuracy of these models is highly dependent on the quality and diversity of the training data[22][23].

Conclusion

References

An In-Depth Technical Guide to the Stability and Storage of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability and storage of 2-hydroxyhexanenitrile, a crucial bifunctional molecule in synthetic chemistry. Drawing upon established principles of cyanohydrin chemistry, this document outlines the intrinsic instability of this compound, details its primary decomposition pathways, and offers evidence-based recommendations for its proper storage and handling. Furthermore, a robust protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is presented to enable researchers, scientists, and drug development professionals to accurately assess the purity and degradation of this compound. This guide is intended to serve as an essential resource for ensuring the integrity of this compound in research and development settings.

Introduction: The Synthetic Versatility and Inherent Instability of this compound

This compound, also known as capronaldehyde cyanohydrin, is an aliphatic α-hydroxynitrile that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a hydroxyl and a nitrile functional group on the same carbon atom, allows for a diverse range of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, while the hydroxyl group can undergo oxidation or substitution. This versatility makes it a key building block for the synthesis of α-hydroxy acids, α-amino alcohols, and other complex molecules of interest in the pharmaceutical and specialty chemical industries.

However, the synthetic utility of this compound is intrinsically linked to its chemical instability. Like other cyanohydrins, it exists in a delicate equilibrium with its constituent aldehyde and hydrogen cyanide. This equilibrium is readily influenced by environmental factors such as temperature, pH, and the presence of moisture, posing significant challenges for its long-term storage and handling. Understanding the kinetics and mechanisms of its degradation is paramount to ensuring its quality and the reproducibility of experimental outcomes.

This guide will delve into the critical aspects of this compound's stability, providing a scientific foundation for its effective management in a laboratory setting.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and from data available for similar aliphatic cyanohydrins.

PropertyValueSource
Molecular Formula C₆H₁₁NO--INVALID-LINK--[1]
Molecular Weight 113.16 g/mol --INVALID-LINK--[1]
CAS Number 64350-07-8--INVALID-LINK--[2]
Appearance Colorless to pale yellow liquid (predicted)General chemical knowledge
Boiling Point Not available (likely decomposes at higher temperatures)General chemical knowledge
Solubility Soluble in water and many organic solventsGeneral chemical knowledge

Decomposition Pathways of this compound

The stability of this compound is primarily dictated by two competing decomposition pathways: retro-cyanohydrin reaction and hydrolysis of the nitrile group. The predominant pathway is highly dependent on the storage and reaction conditions.

Retro-Cyanohydrin Reaction (Reversible)

The most significant and facile decomposition pathway for this compound is the reversible retro-cyanohydrin reaction. In this process, the molecule dissociates into its parent aldehyde, hexanal, and highly toxic hydrogen cyanide (HCN).[3] This equilibrium is influenced by several factors:

  • Temperature: Elevated temperatures shift the equilibrium towards the decomposition products.[4]

  • pH: The equilibrium is highly sensitive to pH. Basic conditions (high pH) favor the deprotonation of the hydroxyl group, which promotes the elimination of the cyanide anion (CN⁻), thus accelerating decomposition. Conversely, acidic conditions (pH 4-5) help to stabilize the cyanohydrin.

  • Moisture: The presence of water can facilitate the decomposition process.[4]

Caption: Reversible retro-cyanohydrin decomposition of this compound.

Hydrolysis of the Nitrile Group (Irreversible)

Under either acidic or alkaline conditions, the nitrile group of this compound can undergo hydrolysis.[5] This process is generally slower than the retro-cyanohydrin reaction but is irreversible and leads to the formation of different degradation products.

  • Acidic Hydrolysis: In the presence of a dilute acid and heat, the nitrile is hydrolyzed to a carboxylic acid, forming 2-hydroxyhexanoic acid and an ammonium salt.[5]

  • Alkaline Hydrolysis: With a dilute base and heat, the nitrile is hydrolyzed to a carboxylate salt (e.g., sodium 2-hydroxyhexanoate) and ammonia. Acidification is then required to obtain the free carboxylic acid.[5]

node_start This compound node_acid 2-Hydroxyhexanoic Acid + NH₄⁺ node_start->node_acid  H₃O⁺, Heat node_base Sodium 2-Hydroxyhexanoate + NH₃ node_start->node_base  NaOH, Heat node_final_acid 2-Hydroxyhexanoic Acid node_base->node_final_acid  H₃O⁺ (workup)

Caption: Hydrolysis pathways of this compound under acidic and basic conditions.

Recommended Storage and Handling Procedures

Given the inherent instability of this compound, stringent storage and handling protocols are necessary to maintain its purity and ensure the safety of laboratory personnel.

Storage Conditions

The primary objective of proper storage is to minimize the rate of decomposition. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)To slow down the rate of the retro-cyanohydrin reaction.
Atmosphere Inert gas (e.g., Nitrogen or Argon)To prevent exposure to moisture and atmospheric carbon dioxide, which can create a slightly acidic environment in the presence of water.
Light Amber glass or opaque containersTo protect from light, which can potentially catalyze decomposition.
pH Stabilize with a non-nucleophilic acid (e.g., a trace of phosphoric or citric acid) to maintain a pH of 4-5.To inhibit the base-catalyzed retro-cyanohydrin reaction.
Container Material Borosilicate glass or Teflon-lined containers.To prevent potential reactions with the container material.
Handling Procedures

Due to the potential for the release of highly toxic hydrogen cyanide gas, all handling of this compound should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating analytical method is crucial for accurately determining the purity of this compound and quantifying its degradation products. Due to the thermal lability of cyanohydrins, which can lead to decomposition in the hot inlet of a gas chromatograph, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended analytical technique.

Experimental Protocol: RP-HPLC Method for this compound

This protocol outlines a general-purpose RP-HPLC method suitable for assessing the stability of this compound. Method optimization and validation will be required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50 v/v).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. Expected Elution Profile and Data Interpretation:

  • Hexanal (Degradation Product): Expected to be less polar and elute earlier than this compound.

  • This compound (Parent Compound): The main peak of interest.

  • 2-Hydroxyhexanoic Acid (Degradation Product): Expected to be more polar and elute later than this compound.

The peak areas can be used to determine the relative purity of the sample and quantify the formation of degradation products over time.

cluster_workflow HPLC Analysis Workflow node_sample 1. Sample Preparation (Dissolve and Filter) node_hplc 2. HPLC Injection (C18 Column) node_sample->node_hplc node_detection 3. UV Detection (210 nm) node_hplc->node_detection node_data 4. Data Analysis (Peak Integration) node_detection->node_data node_results Purity and Degradation Profile node_data->node_results

Caption: Workflow for the HPLC analysis of this compound stability.

Conclusion

This compound is a synthetically valuable yet inherently unstable compound. Its stability is critically dependent on temperature, pH, and exposure to moisture. The primary degradation pathway is a reversible retro-cyanohydrin reaction, which can be mitigated by refrigerated storage under an inert atmosphere and stabilization with a weak acid. A robust stability-indicating HPLC method is essential for monitoring the purity and degradation of this compound. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their this compound samples, leading to more reliable and reproducible scientific outcomes.

References

Discovery and history of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxyhexanenitrile: From Historical Context to Modern Synthesis and Application

Abstract

This compound, an alpha-hydroxynitrile (cyanohydrin), stands as a significant and versatile building block in modern organic synthesis. While its specific discovery is not attributed to a single event, its history is intrinsically linked to the broader development of cyanohydrin chemistry, a field with roots stretching back to the early 19th century. This guide provides a comprehensive technical overview for researchers and drug development professionals, charting the journey from the foundational understanding of cyanohydrin formation to the sophisticated, stereocontrolled enzymatic syntheses used today. We will delve into its physicochemical properties, explore detailed protocols for both classical racemic and modern enantioselective synthesis, and illustrate its vast potential as a bifunctional intermediate for creating complex molecular architectures.

A Historical Perspective: The Genesis of Alpha-Hydroxynitriles

The story of this compound begins not with the molecule itself, but with the discovery of its chemical class. The first description of a reaction catalyzed by a hydroxynitrile lyase (HNL) was reported by the pioneering chemists Wöhler and Liebig in 1837, who observed the decomposition of the cyanohydrin amygdalin by an extract from bitter almonds known as emulsin.[1] However, it was the reverse reaction that unlocked the synthetic potential of this class. In a landmark 1908 experiment, L. Rosenthaler utilized this almond-derived enzyme preparation to catalyze the addition of hydrocyanic acid to benzaldehyde, achieving the first-ever enantioselective synthesis and producing optically pure mandelonitrile.[1][2]

This foundational work laid the groundwork for the synthesis of all alpha-hydroxynitriles, including this compound. This molecule, systematically named this compound, is derived from the six-carbon aldehyde, hexanal (also known as valeraldehyde). Its structure features a chiral center at the C2 position, bearing both a hydroxyl (-OH) and a nitrile (-C≡N) group, making it a valuable precursor for a wide array of other functional groups.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₆H₁₁NOChemsrc[4], PubChem[3]
Molecular Weight 113.16 g/mol Chemsrc[4], PubChem[3]
CAS Number 64350-07-8 (for racemic mixture)Chemsrc[4], PubChem[3]
10021-65-5 (for R-enantiomer)PubChem[5]
Appearance Colorless oil or liquidBenchChem
Boiling Point 223.3 °C at 760 mmHgChemsrc[4]
Density 0.952 g/cm³Chemsrc[4]
Flash Point 88.9 °CChemsrc[4]
LogP 1.06 - 1.2Chemsrc[4], PubChem[3]

Foundational Synthesis: The Racemic Cyanohydrin Reaction

The classical approach to synthesizing this compound involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of hexanal. This method is robust and high-yielding but produces a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers.

The causality behind this experimental design is straightforward: the cyanide ion (CN⁻), generated in situ from a salt like sodium cyanide (NaCN) and a proton source, acts as a potent nucleophile. The carbonyl carbon of the aldehyde is electrophilic, creating a prime target for nucleophilic attack. The reaction is often mildly acid-catalyzed to protonate the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon.

G cluster_reactants Reactants cluster_process Process cluster_product Product Hexanal Hexanal (Valeraldehyde) Reaction Nucleophilic Addition (Base or Acid Catalyzed) Hexanal->Reaction HCN Hydrogen Cyanide Source (e.g., NaCN + Acid) HCN->Reaction Product Racemic This compound Reaction->Product High Yield

Caption: Classical synthesis of racemic this compound.

Experimental Protocol: Synthesis of Racemic this compound
  • Trustworthiness: This protocol is self-validating through in-process monitoring (TLC/GC), ensuring the reaction proceeds to completion before workup and purification.

  • Reactor Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add hexanal (1.0 eq) dissolved in diethyl ether (100 mL). Cool the flask to 0-5 °C in an ice bath.

  • Cyanide Solution Preparation: In a separate beaker, dissolve sodium cyanide (NaCN, 1.2 eq) in deionized water (50 mL). Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Reaction Initiation: Slowly add the NaCN solution to the dropping funnel. Begin dropwise addition of the aqueous NaCN to the stirred ethereal solution of hexanal.

  • Acidification: Concurrently, from a second dropping funnel, add a solution of dilute sulfuric acid (10% v/v) dropwise to the reaction mixture, maintaining the pH between 4-5. The temperature must be kept below 10 °C to control the exothermic reaction and prevent the release of HCN gas.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether (2x 50 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to yield pure racemic this compound.

The Biocatalytic Revolution: Enantioselective Synthesis

For applications in drug development, the synthesis of a single enantiomer is often mandatory, as different enantiomers can have vastly different biological activities. This is where biocatalysis, specifically the use of Hydroxynitrile Lyases (HNLs), becomes indispensable. These enzymes catalyze the same cyanohydrin formation but with exquisite stereocontrol, enabling the synthesis of either the (R)- or (S)-enantiomer with high enantiomeric excess (ee).[1]

The choice of enzyme is the critical experimental variable. For instance, HNL from Prunus amygdalus (almond) is (R)-selective, while HNL from Hevea brasiliensis (rubber tree) is (S)-selective.[2][6] This allows chemists to target the desired stereoisomer simply by selecting the appropriate biocatalyst.

G cluster_inputs Substrates cluster_bioreactor Bioreactor cluster_outputs Products Hexanal Hexanal Enzyme Immobilized HNL (e.g., (R)-selective HNL) Hexanal->Enzyme HCN Cyanide Source HCN->Enzyme R_Product (R)-2-Hydroxyhexanenitrile (High ee) Enzyme->R_Product Major Pathway S_Product (S)-2-Hydroxyhexanenitrile (Trace) Enzyme->S_Product Minor Pathway G cluster_nitrile Nitrile Chemistry cluster_hydroxyl Hydroxyl Chemistry center_node Chiral This compound Nitrile_Reduction β-Amino Alcohol center_node->Nitrile_Reduction Reduction Nitrile_Hydrolysis α-Hydroxy Acid center_node->Nitrile_Hydrolysis Hydrolysis Nitrile_Grignard α-Hydroxy Ketone center_node->Nitrile_Grignard Grignard Add. Hydroxyl_Oxidation α-Keto Nitrile center_node->Hydroxyl_Oxidation Oxidation Hydroxyl_Ester α-Acyloxy Nitrile center_node->Hydroxyl_Ester Esterification

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Importance

2-Hydroxyhexanenitrile, a member of the cyanohydrin family, is a valuable bifunctional molecule that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a hydroxyl (-OH) and a nitrile (-C≡N) group on the same carbon atom, allows for a diverse range of subsequent chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in other carbon-carbon bond-forming reactions, while the hydroxyl group can be oxidized, eliminated, or otherwise functionalized.[1][2] This dual reactivity makes this compound a key building block for synthesizing α-hydroxy acids and β-amino alcohols, which are important structural motifs in many pharmaceuticals and biologically active compounds.[3]

This document provides a detailed, field-tested protocol for the synthesis of this compound from pentanal. It outlines the underlying chemical principles, provides a step-by-step experimental procedure, emphasizes critical safety measures, and details methods for product characterization.

Reaction Principle and Mechanism

The synthesis of this compound is a classic example of a cyanohydrin formation reaction. This reaction involves the nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of an aldehyde, in this case, pentanal.[1][4] The reaction is reversible, but for aliphatic aldehydes like pentanal, the equilibrium strongly favors the formation of the cyanohydrin product.[5]

The mechanism proceeds in two primary steps:

  • Nucleophilic Attack: The cyanide ion, a potent carbon nucleophile, attacks the partially positive carbonyl carbon of pentanal. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.[4]

  • Protonation: The negatively charged alkoxide intermediate is a strong base and is rapidly protonated by a proton source, such as hydrocyanic acid (HCN) or water, which is present in the reaction medium. This step yields the final this compound product and regenerates the cyanide ion if HCN is the proton source.[4]

For this reaction to proceed efficiently, a source of free cyanide ions is essential. While highly toxic and volatile hydrogen cyanide (HCN) can be used with a basic catalyst, a safer and more common laboratory approach is to use an alkali metal cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and generate HCN in situ through the controlled addition of an acid.[4][5]

Figure 1: Mechanism of this compound Formation.

CRITICAL SAFETY PROTOCOLS: Handling Cyanide Compounds

WARNING: Cyanide compounds are extremely toxic and can be fatal. Exposure via inhalation, ingestion, or skin contact must be strictly avoided.[6][7] All operations involving cyanides must be conducted with the utmost care and adherence to established safety procedures.

  • Engineering Controls: All handling of solid cyanide salts and all reaction steps must be performed within a certified and properly functioning chemical fume hood to prevent inhalation of toxic dust or hydrogen cyanide (HCN) gas.[6][8][9]

  • Prohibition on Working Alone: Never conduct experiments with cyanides when alone in the laboratory.[6][7][10] Always inform colleagues before beginning work.

  • Personal Protective Equipment (PPE): Standard PPE is mandatory and includes a lab coat, closed-toe shoes, and safety goggles.[9] When handling cyanides, wear chemical-resistant gloves; double-gloving with nitrile or using thicker butyl rubber gloves is strongly recommended.[6][8]

  • Acid Incompatibility: Keep all acids away from cyanide salts except when required for controlled in situ generation as described in the protocol. Accidental mixing of acids and cyanides will rapidly evolve lethal hydrogen cyanide gas.[6][7]

  • Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible.[9] All personnel must be aware of the symptoms of cyanide exposure (e.g., weakness, headache, dizziness, rapid breathing) and the immediate emergency response plan, which includes calling 911 or your institution's emergency number.[6][8]

  • Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7][8] Never mix cyanide waste with acidic waste streams.

  • Decontamination: Glassware that has come into contact with cyanide should be rinsed in the fume hood with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[9][10] All rinsates must be collected as hazardous waste.

Detailed Experimental Protocol

This protocol details the synthesis of this compound via the in situ generation of HCN from sodium cyanide and sulfuric acid.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )PurityNotes
Pentanal110-62-386.13≥97%Also known as valeraldehyde.
Sodium Cyanide (NaCN)143-33-949.01≥98%EXTREMELY TOXIC.
Sulfuric Acid (H₂SO₄)7664-93-998.0898% (conc.)Corrosive. Prepare 40% solution.
Diethyl Ether (Et₂O)60-29-774.12AnhydrousFlammable.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥99.5%Drying agent.
Deionized Water (H₂O)7732-18-518.02N/A
BrineN/AN/ASaturatedSaturated aqueous NaCl solution.
Equipment
  • 250 mL Three-necked round-bottom flask

  • 100 mL Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Thermometer

  • Condenser (optional, for temperature control)

  • 500 mL Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Synthesis Procedure

Figure 2: Workflow for the Synthesis of this compound.

  • Preparation: Prepare a 40% (w/w) sulfuric acid solution by cautiously adding 23 mL of concentrated H₂SO₄ to 77 mL of cold deionized water with stirring. Caution: Always add acid to water. Allow the solution to cool to room temperature.

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, the dropping funnel, and a thermometer in a certified chemical fume hood. Place the flask in an ice/water bath on top of the magnetic stirrer.

  • Charging Reactants: To the flask, add sodium cyanide (9.8 g, 0.2 mol) and 60 mL of deionized water. Stir until the solid is fully dissolved. Add pentanal (17.2 g, 20.9 mL, 0.2 mol) to the cyanide solution. Cool the mixture to between 10-15°C.

  • Acid Addition: Fill the dropping funnel with the prepared 40% sulfuric acid solution (~50 mL, ~0.21 mol H₂SO₄). Begin adding the acid dropwise to the stirred reaction mixture over a period of 1.5-2 hours. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 10°C and 20°C.[11]

  • Reaction Completion: After the acid addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional 1 hour to ensure the reaction proceeds to completion.[11]

  • Work-up and Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).[11][12]

  • Washing and Drying: Combine the organic extracts in the separatory funnel. Wash the combined organic layer once with 50 mL of brine to aid in the removal of water. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the diethyl ether. The remaining liquid is the crude this compound.[12]

  • Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation.[11] Collect the fraction boiling at the appropriate temperature for this compound under reduced pressure.

Product Characterization

Confirm the identity and purity of the synthesized product using standard analytical techniques.

MethodExpected Observations
¹H NMR The spectrum should show a triplet corresponding to the terminal methyl group (CH₃), multiplets for the three methylene groups (-(CH₂)₃-), and a characteristic triplet or doublet of doublets for the proton on the carbon bearing the -OH and -CN groups (CH(OH)CN). The hydroxyl proton will appear as a broad singlet.
¹³C NMR Expect signals in the aliphatic region for the four sp³ hybridized carbons of the butyl chain, a signal for the carbon attached to the hydroxyl and nitrile groups (~60-70 ppm), and a characteristic signal for the nitrile carbon (~120 ppm).
IR Spectroscopy A broad absorption band for the O-H stretch (~3400 cm⁻¹), sharp C-H stretching bands (~2870-2960 cm⁻¹), and a sharp, medium-intensity absorption for the C≡N nitrile stretch (~2250 cm⁻¹).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) at m/z = 113.16 or related fragmentation patterns.

Expected Results

ParameterValue
Theoretical Yield 22.6 g
Expected Actual Yield 16.9 - 19.2 g
Expected Yield (%) 75 - 85%
Appearance Colorless to pale yellow oil
Boiling Point ~80-85 °C at 15 mmHg (literature-based estimate)

Yields are based on typical cyanohydrin preparations and may vary based on experimental conditions and technique.[11][12]

Conclusion

This application note provides a robust and detailed protocol for the laboratory-scale synthesis of this compound. The procedure is based on the well-established cyanohydrin reaction, offering reliable yields. The strategic value of the product as a synthetic intermediate is significant, providing access to a variety of more complex molecular architectures.[1][2] Due to the extreme toxicity of the cyanide reagents employed, it is imperative that this procedure is only undertaken by trained professionals with strict adherence to the critical safety protocols outlined.

References

Application Notes & Protocols: Enantioselective Synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active cyanohydrins are pivotal chiral building blocks in organic synthesis, serving as versatile precursors for α-hydroxy acids, β-amino alcohols, and other key intermediates in the pharmaceutical and fine chemical industries.[1][2] This guide provides an in-depth exploration of the enantioselective synthesis of 2-hydroxyhexanenitrile, a chiral aliphatic cyanohydrin derived from hexanal. We will dissect two primary catalytic strategies: biocatalysis using hydroxynitrile lyases (HNLs) and metal-based catalysis with chiral titanium-salen complexes. This document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, comparative data, and detailed, field-proven experimental protocols to facilitate the successful synthesis and analysis of this valuable compound.

Introduction: The Strategic Importance of Chiral Cyanohydrins

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development and materials science. Chiral cyanohydrins are particularly valuable due to the synthetic versatility of their two functional groups—the hydroxyl and nitrile moieties.[3] The asymmetric addition of a cyanide nucleophile to a prochiral aldehyde, such as hexanal, presents a direct route to these enantiopure molecules. The challenge lies in controlling the stereochemistry of the newly formed chiral center. This has led to the development of sophisticated catalytic systems that can deliver high enantiomeric excess (ee).[4]

This guide focuses on two dominant and highly effective approaches:

  • Enzymatic Synthesis: Leveraging the high specificity of hydroxynitrile lyases (HNLs), which are nature's catalysts for this transformation.[5][6]

  • Metal-Based Catalysis: Employing chiral Lewis acidic metal complexes, such as Ti(salen), to create a controlled chiral environment for the reaction.[1][7]

The choice between these methods depends on factors like desired enantiomer ((R) or (S)), substrate scope, operational simplicity, and scalability.

Comparative Analysis of Catalytic Systems

Both enzymatic and metal-based catalysts have proven effective for the asymmetric cyanation of aldehydes. The selection of a specific method is a critical experimental choice driven by the desired outcome and available resources.

Causality of Catalyst Choice
  • Hydroxynitrile Lyases (HNLs): These enzymes offer unparalleled enantioselectivity, often exceeding 99% ee, under mild, environmentally benign conditions (aqueous systems, room temperature).[6][8] They are classified based on the stereochemistry of the product they form, with both (R)-selective and (S)-selective HNLs being readily available.[9][10] The primary rationale for choosing an HNL is the pursuit of the highest possible optical purity and adherence to green chemistry principles. The reaction is, however, reversible, and the pH must be carefully controlled (typically acidic) to favor synthesis and suppress the non-enzymatic, base-catalyzed racemic background reaction.[10]

  • Chiral Metal Complexes (e.g., Ti-salen): These catalysts offer broad substrate scope and are not limited by the constraints of biological systems.[7][8] Titanium(IV)-salen complexes, for instance, act as chiral Lewis acids, activating the aldehyde by coordinating to the carbonyl oxygen.[7] This activation facilitates a stereocontrolled attack by the cyanide source. A key advantage is the ability to use safer, more manageable cyanide sources like trimethylsilyl cyanide (TMSCN) instead of the highly toxic hydrogen cyanide (HCN) gas.[1][8] However, these reactions often require strictly anhydrous conditions and may necessitate lower temperatures to achieve high enantioselectivity.[11]

Data Presentation: Performance of Catalytic Systems

The following table summarizes representative data for the synthesis of chiral cyanohydrins from aliphatic aldehydes using different catalytic approaches, providing a basis for comparison.

Catalyst SystemAldehyde SubstrateCyanide SourceYield (%)ee (%)Key ConditionsReference(s)
(S)-Hydroxynitrile Lyase (Manihot esculenta)Aliphatic/AromaticHCNHigh>99 (S)Biphasic system, pH 4-5[12]
(R)-Hydroxynitrile Lyase (Prunus amygdalus)Aliphatic/AromaticHCNHigh>99 (R)Organic solvent, low water[2][10]
Chiral [(salen)TiO]₂ ComplexAromatic/AliphaticTMSCN~85-95up to 90 (R)CH₂Cl₂, Room Temp[13][14]
Chiral Ti(Oi-Pr)₄ / β-amino alcoholAliphatic/AromaticTMSCN88-9882-96 (S)CH₂Cl₂, -40 °C to 0 °C[15]

Visualization of Synthetic Pathways & Workflows

Visual diagrams are essential for conceptualizing the relationships between different synthetic strategies and the procedural flow of an experiment.

G cluster_start Starting Materials cluster_paths Catalytic Approaches cluster_product Chiral Product Hexanal Hexanal Metal Metal Catalysis (e.g., Ti-salen) Hexanal->Metal Enzyme Biocatalysis (Hydroxynitrile Lyase) Hexanal->Enzyme Cyanide Cyanide Source (HCN or TMSCN) Cyanide->Metal Cyanide->Enzyme Product This compound ((R) or (S)) Metal->Product Lewis Acid Activation Enzyme->Product Enzyme Pocket Stereocontrol

Caption: High-level overview of the primary catalytic routes.

G cluster_workflow Experimental Workflow: Enzymatic Synthesis A 1. Reaction Setup (Biphasic System: Buffer + Organic Solvent) B 2. Enzyme Addition (Immobilized HNL) A->B C 3. Substrate Addition (Hexanal in Organic Phase) B->C D 4. Reaction Initiation (Slow addition of HCN/KCN) C->D E 5. Monitoring (TLC / Chiral HPLC) D->E F 6. Workup (Phase Separation, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Analysis (Confirm Structure & ee) G->H

Caption: Step-by-step workflow for HNL-catalyzed synthesis.

Detailed Experimental Protocol: Enzymatic Synthesis of (S)-2-Hydroxyhexanenitrile

This protocol details the synthesis of (S)-2-hydroxyhexanenitrile using an immobilized (S)-selective hydroxynitrile lyase in a biphasic system. This approach is chosen for its high enantioselectivity and operational simplicity.[6][9]

Rationale for Protocol Design:

  • Immobilized Enzyme: Using an immobilized HNL (e.g., as a cross-linked enzyme aggregate or on a solid support) greatly enhances its stability and allows for easy recovery and reuse, which is crucial for a self-validating and cost-effective system.[10]

  • Biphasic System: A water-organic solvent system is employed to dissolve the hydrophobic hexanal substrate while maintaining a suitable aqueous environment for the enzyme's activity. It also facilitates product separation during workup.[2]

  • pH Control: A citrate buffer at pH 4.0 is used. This acidic environment is critical to ensure the equilibrium favors cyanohydrin synthesis over decomposition and to minimize the non-catalyzed racemic reaction, which is prevalent under basic conditions.[10]

  • Cyanide Source: Potassium cyanide (KCN) is used, which reacts with the acidic buffer to generate HCN in situ. This is a common and practical method for laboratory-scale enzymatic reactions. Extreme caution is required when handling cyanides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(S)-Hydroxynitrile Lyase (Manihot esculenta)Immobilizede.g., Sigma-AldrichOr other suitable (S)-HNL
Hexanal≥98%Acros OrganicsFreshly distilled if necessary
Potassium Cyanide (KCN)≥97%Fisher ScientificEXTREMELY TOXIC
Citric Acid MonohydrateACS GradeVWRFor buffer preparation
Sodium Citrate DihydrateACS GradeVWRFor buffer preparation
Methyl tert-butyl ether (MTBE)HPLC GradeVWROrganic solvent
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent
Silica Gel230-400 mesh---For column chromatography
Step-by-Step Protocol

1. Buffer Preparation (0.1 M Citrate Buffer, pH 4.0):

  • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

  • Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 4.0 is achieved.

2. Reaction Setup:

  • To a 100 mL jacketed reaction vessel equipped with an overhead stirrer and a pH probe, add 20 mL of the 0.1 M citrate buffer (pH 4.0).

  • Add 20 mL of methyl tert-butyl ether (MTBE).

  • Begin stirring at 300 RPM to create a vortex and ensure adequate mixing of the two phases.

  • Add the immobilized (S)-HNL (e.g., 100 mg). Allow the enzyme to equilibrate in the biphasic system for 10 minutes.

3. Substrate and Reagent Addition:

  • Add hexanal (1.0 g, ~10.0 mmol) to the reaction mixture.

  • In a separate flask, carefully prepare a solution of potassium cyanide (KCN) (0.72 g, 11.0 mmol) in 5 mL of deionized water.

  • Using a syringe pump, add the KCN solution dropwise to the vigorously stirred reaction mixture over a period of 2 hours. CAUTION: This step generates toxic HCN gas. Perform this in a certified chemical fume hood. The slow addition is crucial to maintain a low concentration of cyanide, preventing enzyme inhibition and side reactions.

4. Reaction Monitoring:

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by taking a small aliquot (~50 µL) from the organic layer every few hours.

  • Dilute the aliquot with ethyl acetate and analyze by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane) to observe the consumption of hexanal.

  • For quantitative analysis, analyze the aliquot by chiral HPLC or GC to determine both the conversion and the enantiomeric excess.[16][17]

5. Workup and Purification:

  • Once the reaction is complete (no starting material visible by TLC), stop the stirrer and filter the mixture to recover the immobilized enzyme. The enzyme can be washed with MTBE and stored for reuse.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with MTBE (2 x 20 mL).

  • Combine all organic layers and wash with brine (1 x 20 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10-30% ethyl acetate in hexane gradient) to afford pure (S)-2-hydroxyhexanenitrile.

6. Product Analysis and Characterization:

  • Yield: Determine the mass of the pure product and calculate the percentage yield.

  • Structure: Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee): Determine the ee by chiral HPLC analysis (e.g., using a Chiralcel OD-H column) or by converting the cyanohydrin to a Mosher's ester derivative for NMR analysis.[16][18]

Conclusion and Future Outlook

This guide has detailed the robust and highly selective synthesis of this compound. The enzymatic protocol, leveraging the stereocontrol of hydroxynitrile lyases, stands out as a superior method for producing enantiopure aliphatic cyanohydrins due to its exceptional selectivity and mild, sustainable reaction conditions.[2] For applications where enzyme compatibility is a concern or alternative cyanide sources are preferred, metal-based catalysis with systems like Ti-salen remains a powerful and viable alternative.[8] Future advancements will likely focus on the discovery of novel enzymes with broader substrate scopes and enhanced stability, as well as the development of more active and general metal-based catalysts that operate under even milder conditions.

References

Application Note: High-Purity Isolation of 2-Hydroxyhexanenitrile from a Complex Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, field-proven methodology for the purification of 2-hydroxyhexanenitrile from a typical reaction mixture. This compound, a valuable bifunctional molecule, serves as a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its inherent instability, however, presents significant purification challenges. This document provides a step-by-step protocol encompassing initial workup, liquid-liquid extraction, and final purification by vacuum distillation. The causality behind each experimental choice is thoroughly explained to ensure both high purity and yield, while mitigating product decomposition. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for isolating this and similar α-hydroxynitriles.

Introduction: The Challenge of Cyanohydrin Stability

This compound is typically synthesized via the nucleophilic addition of a cyanide anion to pentanal (valeraldehyde).[1][2] This reaction is reversible and catalyzed by either acid or base.[2][3] The equilibrium nature of the cyanohydrin formation reaction is the primary challenge in its purification.[4][5] Under neutral or, more significantly, basic conditions, this compound can readily revert to its starting materials, pentanal and hydrogen cyanide, diminishing the final yield.[6][7] Consequently, careful control of pH is paramount throughout the entire purification workflow.

The typical reaction mixture from which this compound must be isolated is complex. It often contains unreacted starting materials, the catalyst, salts, and potential byproducts. A representative composition of a crude reaction mixture following the synthesis of this compound is outlined in Table 1.

Table 1: Representative Composition of a Crude this compound Reaction Mixture

ComponentRole/OriginRationale for Removal
This compound Desired Product Isolate at high purity
Pentanal (Valeraldehyde)Unreacted Starting MaterialStructurally similar, difficult to separate by distillation alone
Sodium or Potassium CyanideUnreacted Starting MaterialHighly toxic, must be completely removed
Sodium or Potassium BisulfateSalt byproductSolid, can interfere with extractions and distillation
Acid Catalyst (e.g., H₂SO₄)CatalystMust be neutralized to prevent further reactions
Solvent (e.g., water, ether)Reaction MediumRemoved during workup and distillation

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective purification protocol. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₁NO[1][8]
Molecular Weight113.16 g/mol [1][8][9]
Boiling Point223.3 °C at 760 mmHg[1]
Density0.952 g/cm³[1]
Flash Point88.9 °C[1]
AppearanceColorless liquid
SolubilitySoluble in many organic solvents[10]

The high boiling point of this compound at atmospheric pressure necessitates purification by vacuum distillation to prevent thermal decomposition.

Overall Purification Workflow

The purification of this compound is a multi-stage process designed to systematically remove impurities while preserving the integrity of the target molecule. The workflow is visualized in the diagram below.

Purification Workflow Purification Workflow for this compound reaction_mixture Crude Reaction Mixture quench Acidic Quench (pH 4-5) reaction_mixture->quench Stabilize Cyanohydrin extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) quench->extraction Separate Organics drying Drying of Organic Phase (Anhydrous Na₂SO₄) extraction->drying Remove Aqueous Phase filtration Filtration drying->filtration Remove Drying Agent evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation Remove Extraction Solvent distillation Fractional Vacuum Distillation evaporation->distillation Final Purification pure_product Pure this compound (>98% Purity) distillation->pure_product

Caption: A schematic overview of the purification process.

Detailed Experimental Protocols

Safety Precaution: The synthesis and purification of cyanohydrins involve highly toxic materials, including cyanide salts and potentially hydrogen cyanide gas. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

Protocol 1: Reaction Quench and Workup

Rationale: The initial and most critical step is to stabilize the cyanohydrin by adjusting the pH of the reaction mixture.[11] An acidic environment (pH 4-5) suppresses the reverse reaction by protonating any free cyanide ions, thus preventing their nucleophilic attack on the carbonyl carbon of pentanal.[12]

Procedure:

  • Cool the crude reaction mixture to 0-5 °C in an ice bath. This minimizes decomposition and any exothermic reactions during neutralization.

  • Slowly add a dilute acid solution (e.g., 1 M HCl or H₂SO₄) dropwise while vigorously stirring.

  • Monitor the pH of the aqueous phase using pH paper, aiming for a final pH between 4 and 5. Do not overshoot into a strongly acidic regime, which could promote other side reactions.

Protocol 2: Liquid-Liquid Extraction

Rationale: Liquid-liquid extraction is employed to separate the organic product from the aqueous phase containing inorganic salts and the neutralized catalyst.[13] An organic solvent in which this compound is highly soluble, and which is immiscible with water, is chosen. Diethyl ether or dichloromethane are common choices.[14][15][16] Multiple extractions are performed to maximize the recovery of the product.[13]

Procedure:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of diethyl ether.

  • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate. The organic layer (typically the top layer with diethyl ether) will contain the this compound.[17]

  • Drain the lower aqueous layer and set it aside.

  • Repeat the extraction of the aqueous layer with two more portions of diethyl ether to ensure complete recovery of the product.

  • Combine all organic extracts.

  • Wash the combined organic extracts with a saturated sodium chloride solution (brine). This helps to remove any remaining water from the organic phase.

  • Separate the organic layer and transfer it to a clean Erlenmeyer flask.

Decomposition Mechanism Base-Catalyzed Decomposition of this compound cluster_0 This compound C₄H₉-CH(OH)-C≡N Alkoxide C₄H₉-CH(O⁻)-C≡N This compound->Alkoxide + OH⁻ - H₂O Pentanal C₄H₉-CHO Alkoxide->Pentanal Reversible Cyanide Ion ⁻C≡N

References

A Comprehensive Guide to the Structural Elucidation of 2-Hydroxyhexanenitrile using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed protocol and theoretical framework for the complete structural characterization of 2-Hydroxyhexanenitrile, a key alpha-hydroxynitrile (cyanohydrin), using Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve unambiguous spectral assignment and structural validation. The methodologies described herein form a self-validating system, ensuring high confidence in the final structural determination through the synergistic use of ¹H NMR, ¹³C NMR, COSY, and HSQC experiments.

Introduction: The Challenge of Isomeric Purity and Structural Integrity

This compound (Figure 1) is a bifunctional molecule containing both a hydroxyl and a nitrile group on adjacent carbons. As with many alpha-hydroxynitriles, it serves as a versatile intermediate in organic synthesis. The precise confirmation of its structure and the absence of isomeric impurities, such as 6-hydroxyhexanenitrile[1], are critical for its application in subsequent chemical transformations.

NMR spectroscopy stands as the preeminent analytical technique for the unambiguous determination of the molecular structure of small organic compounds in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will walk through the logical progression of experiments, from simple 1D proton and carbon spectra to more sophisticated 2D correlation experiments, to build a complete and validated structural picture of this compound.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Theoretical Framework: Predicting the NMR Landscape

A foundational understanding of how the electronic environment influences nuclear shielding is paramount for interpreting NMR spectra. The electronegativity of the oxygen and the anisotropic effects of the nitrile group are the dominant factors governing the chemical shifts in this compound.[3][4][5]

2.1. Expected ¹H NMR Spectrum

The proton spectrum is anticipated to show distinct signals for the aliphatic chain, the methine proton adjacent to the hydroxyl and nitrile groups, and the hydroxyl proton itself.

  • H-2 (Methine Proton): This proton is attached to a carbon bearing two electron-withdrawing groups (-OH and -CN). This dual effect will cause a significant downfield shift, placing its resonance in the range of δ 4.0 - 4.5 ppm . It is expected to appear as a triplet due to coupling with the two adjacent H-3 protons.

  • H-3 to H-5 (Methylene Protons): These protons form the core of the butyl chain. They will resonate in the typical aliphatic region of δ 1.4 - 1.9 ppm . Due to overlapping signals, this region may appear as a complex multiplet.

  • H-6 (Methyl Protons): The terminal methyl group is the most shielded and will appear furthest upfield, typically as a triplet around δ 0.9 - 1.0 ppm , due to coupling with the H-5 methylene protons.

  • OH Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet and can range from δ 2.0 - 5.0 ppm . Its identity can be confirmed by D₂O exchange, which causes the signal to disappear.

2.2. Expected ¹³C NMR Spectrum

The ¹³C spectrum provides direct insight into the carbon skeleton.[6]

  • C-1 (Nitrile Carbon): The sp-hybridized nitrile carbon is characteristically found in the δ 115 - 125 ppm region.[7] Due to the lack of attached protons and long relaxation times, this signal is often sharp but of lower intensity compared to protonated carbons.

  • C-2 (Methine Carbon): The carbon atom bonded to the electronegative oxygen will be deshielded, with an expected chemical shift in the range of δ 60 - 70 ppm .

  • C-3 to C-5 (Alkyl Carbons): These carbons of the butyl chain will appear in the aliphatic region of the spectrum, typically between δ 15 - 40 ppm .[8]

  • C-6 (Methyl Carbon): The terminal methyl carbon is the most shielded carbon and will resonate at the highest field, typically around δ 13 - 15 ppm .[8]

Experimental Protocols: A Self-Validating Workflow

The trustworthiness of the final structure is built upon meticulous experimental practice. The following protocols are designed to yield high-quality, reproducible data.

3.1. Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly affected by the quality of the sample preparation.[9] A homogeneous solution free of particulate matter is essential for good magnetic field shimming and sharp spectral lines.[10]

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[11][12]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[11]

  • High-quality 5 mm NMR tube and cap[13]

  • Glass Pasteur pipette and filter plug (glass wool)

Procedure:

  • Weigh 10-20 mg of this compound into a small, clean vial.

  • Add approximately 0.6 mL of CDCl₃ to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the sample solution through the pipette directly into the NMR tube to remove any suspended particles.[9]

  • Cap the NMR tube securely and label it clearly.

Causality: The use of a deuterated solvent is critical as it provides a lock signal for the spectrometer to stabilize the magnetic field and avoids overwhelming the spectrum with large solvent proton signals.[9][11] Filtering the sample is a non-negotiable step to prevent poor spectral resolution caused by distortions in the magnetic field homogeneity.[9]

3.2. Protocol 2: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

Experiment Key Parameters Purpose
¹H NMR Scans: 16, Spectral Width: 12 ppm, Acq. Time: 4s, Relax. Delay: 2sProvides information on the chemical environment, integration (proton count), and coupling of protons.
¹³C{¹H} NMR Scans: 1024, Spectral Width: 240 ppm, Acq. Time: 1s, Relax. Delay: 2sProvides information on the number and chemical environment of unique carbon atoms. Proton decoupling simplifies the spectrum to singlets.
COSY Scans: 2, F2 (¹H) SW: 12 ppm, F1 (¹H) SW: 12 ppmCorrelation Spectroscopy; identifies protons that are coupled to each other (typically through 2-3 bonds), revealing the H-H connectivity map.[14]
HSQC Scans: 4, F2 (¹H) SW: 12 ppm, F1 (¹³C) SW: 165 ppmHeteronuclear Single Quantum Coherence; correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[15][16]

Data Interpretation: Assembling the Structural Puzzle

The synergy between 1D and 2D NMR experiments provides a robust and self-validating method for spectral assignment.

4.1. Predicted 1D NMR Data Summary

Table 1: Predicted ¹H NMR Assignments for this compound in CDCl₃

Assignment Label Predicted δ (ppm) Multiplicity Integration
-CH(OH)CN H-2 4.35 Triplet (t) 1H
-CH₂- H-3 1.85 Multiplet (m) 2H
-CH₂- H-4 1.55 Multiplet (m) 2H
-CH₂- H-5 1.45 Multiplet (m) 2H
-CH₃ H-6 0.95 Triplet (t) 3H

| -OH | OH | 2.0 - 5.0 | Broad Singlet (br s) | 1H |

Table 2: Predicted ¹³C NMR Assignments for this compound in CDCl₃

Assignment Label Predicted δ (ppm)
-CN C-1 119.0
-CH(OH)CN C-2 65.0
-CH₂- C-3 35.0
-CH₂- C-4 26.5
-CH₂- C-5 22.0

| -CH₃ | C-6 | 13.8 |

4.2. 2D NMR Correlation Analysis

2D NMR experiments are the cornerstone of structural validation, providing an unambiguous map of atomic connectivity.

  • COSY Analysis: The COSY spectrum will reveal the proton-proton coupling network. A cross-peak will appear between two proton signals if they are spin-coupled. This allows for a sequential "walk" along the alkyl chain, confirming the connectivity from H-2 all the way to H-6.

COSY_Correlations H2 H-2 (~4.35 ppm) H3 H-3 (~1.85 ppm) H2->H3 J-coupling H4 H-4 (~1.55 ppm) H3->H4 J-coupling H5 H-5 (~1.45 ppm) H4->H5 J-coupling H6 H-6 (~0.95 ppm) H5->H6 J-coupling

Diagram 1: Expected ¹H-¹H COSY correlations for this compound.
  • HSQC Analysis: The HSQC spectrum definitively links each proton to its directly attached carbon atom.[16] Each cross-peak in the 2D plot has coordinates corresponding to a proton chemical shift on one axis and a carbon chemical shift on the other. This experiment is crucial for assigning the carbons of the alkyl chain (C-3, C-4, C-5), which may have closely spaced chemical shifts.

HSQC_Correlations cluster_H ¹H Chemical Shift (ppm) cluster_C ¹³C Chemical Shift (ppm) H2 H-2 ~4.35 C2 C-2 ~65.0 H2->C2 ¹JCH H3 H-3 ~1.85 C3 C-3 ~35.0 H3->C3 ¹JCH H4 H-4 ~1.55 C4 C-4 ~26.5 H4->C4 ¹JCH H5 H-5 ~1.45 C5 C-5 ~22.0 H5->C5 ¹JCH H6 H-6 ~0.95 C6 C-6 ~13.8 H6->C6 ¹JCH

Diagram 2: Expected ¹H-¹³C HSQC one-bond correlations.

4.3. The Self-Validating System

The combined data provides a powerful internal check. For example:

  • ¹H NMR identifies a triplet at ~4.35 ppm (H-2).

  • COSY shows this proton is coupled only to the protons at ~1.85 ppm (H-3).

  • HSQC correlates the proton at ~4.35 ppm to the carbon at ~65.0 ppm (C-2).

  • ¹³C NMR confirms a carbon resonance at ~65.0 ppm, consistent with a carbon attached to an oxygen atom.

This seamless agreement across four independent experiments provides exceptionally high confidence in the assignment and validates the overall structure of this compound.

Conclusion

The multi-faceted NMR approach detailed in this application note, combining 1D (¹H, ¹³C) and 2D (COSY, HSQC) techniques, provides a clear and definitive pathway for the structural characterization of this compound. By systematically building connectivity maps and cross-referencing chemical shifts, this workflow ensures not only the correct structural assignment but also serves as a robust, self-validating system for quality control and research applications. This methodology is broadly applicable to the characterization of other small organic molecules.

References

Application Note: Structural Elucidation of 2-Hydroxyhexanenitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-Hydroxyhexanenitrile, a cyanohydrin derivative, using Fourier-Transform Infrared (FT-IR) spectroscopy. As a bifunctional molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group, its structural verification presents a classic application for vibrational spectroscopy. This document details the theoretical underpinnings, provides step-by-step experimental protocols for sample analysis via Attenuated Total Reflectance (ATR), interprets the resulting spectrum, and discusses the significance of the key vibrational modes. This guide is intended for researchers, quality control analysts, and drug development professionals who require a robust and rapid method for the structural characterization of cyanohydrins and related organic compounds.

Introduction: The Analytical Imperative for Cyanohydrins

Cyanohydrins, such as this compound, are pivotal intermediates in organic synthesis, serving as precursors to alpha-hydroxy acids, alpha-hydroxy aldehydes, and beta-amino alcohols. Their utility in the pharmaceutical and fine chemical industries necessitates reliable and efficient methods for structural confirmation and purity assessment. FT-IR spectroscopy emerges as an ideal analytical tool for this purpose. It is non-destructive, requires minimal sample preparation, and provides unambiguous confirmation of key functional groups. The distinct, sharp absorption of the nitrile group (C≡N) and the broad, characteristic band of the hydroxyl group (O-H) serve as reliable spectroscopic signatures for molecules like this compound.

Principles of FT-IR Spectroscopy for Bifunctional Molecules

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The frequency of the absorbed radiation is specific to the type of chemical bond and the functional group it resides in. For this compound, two primary vibrational modes are of diagnostic importance:

  • The Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond is strong, and its stretching vibration gives rise to a sharp, intense absorption peak in a relatively uncongested region of the spectrum.[1][2] For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ range.[2] Its intensity is due to the large change in dipole moment during the stretching vibration.[2]

  • The Hydroxyl (O-H) Stretch: The O-H bond in an alcohol produces a very strong and characteristically broad absorption band.[3] The broadening is a direct consequence of intermolecular hydrogen bonding; a sample contains a population of molecules with varying degrees of hydrogen bonding, leading to a range of O-H bond strengths and thus a wide envelope of overlapping absorption peaks.[3][4] For hydrogen-bonded alcohols, this band is typically centered in the 3400-3300 cm⁻¹ region.[3][4] A weaker, sharp peak for non-hydrogen-bonded ("free") hydroxyl groups may sometimes be observed around 3600 cm⁻¹ in dilute solutions.[4]

In addition to these primary bands, C-H stretching and bending vibrations, as well as the C-O stretching vibration, provide further structural confirmation.

Experimental Protocol: ATR-FT-IR Analysis

The Attenuated Total Reflectance (ATR) technique is highly recommended for the analysis of liquid samples like this compound due to its simplicity and speed, eliminating the need for traditional liquid cells.[5][6]

Instrumentation and Materials
  • Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

  • Accessory: Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample: this compound (liquid)

  • Cleaning Supplies: Reagent-grade isopropanol or acetone, lint-free laboratory wipes

Step-by-Step Methodology
  • Instrument Preparation: Power on the FT-IR spectrometer and allow it to warm up and complete its internal diagnostic checks as per the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry and free of any residues.[7]

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.[7]

  • Sample Application: Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the liquid sample.[5][7]

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument's software will collect the interferogram, perform the Fourier transform, and ratio the single beam sample spectrum against the background spectrum to generate the final FT-IR absorbance spectrum.

  • Data Processing: Perform a baseline correction on the resulting spectrum to account for any baseline drift. If comparing with other spectra, normalization may also be applied.

  • Post-Analysis Cleaning: After the analysis is complete, thoroughly clean the sample from the ATR crystal using a lint-free wipe moistened with isopropanol. Dry the crystal surface completely.[8]

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis p1 Clean ATR Crystal (Isopropanol) p2 Acquire Background Spectrum p1->p2 a1 Apply Liquid Sample (this compound) p2->a1 Ready for Sample a2 Acquire Sample Spectrum a1->a2 d1 Process Data (Baseline Correction) a2->d1 Raw Spectrum d2 Clean ATR Crystal d1->d2

Figure 1: Experimental workflow for the ATR-FT-IR analysis of this compound.

Results and Discussion: Spectral Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

molecular_vibrations cluster_mol This compound Structure cluster_vib Key Vibrational Modes mol CH₃-CH₂-CH₂-CH₂-CH(OH)-C≡N v1 O-H Stretch (~3400 cm⁻¹) mol->v1 Hydroxyl Group v2 C-H Stretch (~2950-2850 cm⁻¹) mol->v2 Alkyl Chain v3 C≡N Stretch (~2250 cm⁻¹) mol->v3 Nitrile Group v4 C-O Stretch (~1050 cm⁻¹) mol->v4 Alcohol C-O

Figure 2: Key functional groups of this compound and their corresponding vibrational modes.

Quantitative Data Summary

The expected absorption frequencies for the principal functional groups in this compound are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Characteristics
~3400O-HStretchingStrong, very broad
2960-2850C-HStretchingStrong, sharp
~2250C≡NStretchingMedium-Strong, sharp
~1465C-HBending (Scissoring)Medium
~1050C-OStretchingMedium-Strong
Detailed Spectral Analysis
  • O-H Stretching Region (3600-3200 cm⁻¹): A prominent, very broad absorption band is expected to be centered around 3400 cm⁻¹. This feature is the definitive signature of the hydroxyl group and its broad nature confirms the presence of intermolecular hydrogen bonding within the liquid sample.[3][9]

  • C-H Stretching Region (3000-2800 cm⁻¹): Multiple sharp peaks will appear in the 2960-2850 cm⁻¹ range. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl chain (CH₃ and CH₂) of the molecule.

  • Nitrile Stretching Region (2300-2200 cm⁻¹): A sharp and intense peak will be observed at approximately 2250 cm⁻¹. This absorption is highly characteristic of the C≡N stretching vibration in a saturated aliphatic nitrile and is one of the most easily identifiable peaks in the spectrum.[2][10] Its presence is a crucial confirmation of the nitrile functionality.

  • Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of absorptions arising from various bending and stretching vibrations. A key peak to identify is the C-O stretching vibration of the secondary alcohol, which is expected to appear as a medium to strong band around 1050 cm⁻¹.[3][4] C-H bending vibrations will also be present, notably around 1465 cm⁻¹.

Conclusion

FT-IR spectroscopy, particularly using the ATR technique, provides a rapid, reliable, and straightforward method for the structural analysis of this compound. The spectrum is dominated by two highly diagnostic absorption bands: a strong, broad O-H stretch centered near 3400 cm⁻¹ and a sharp, intense C≡N stretch near 2250 cm⁻¹. These features, in conjunction with C-H and C-O stretching bands, provide unequivocal evidence for the presence of both the hydroxyl and nitrile functional groups, thereby confirming the molecular structure. This protocol serves as a robust template for the quality control and characterization of cyanohydrins and other bifunctional molecules in research and industrial settings.

References

Application Note & Protocol: High-Efficiency Chiral Resolution of Racemic 2-Hydroxyhexanenitrile via Lipase-Catalyzed Kinetic Resolution

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Cyanohydrins

Chiral 2-hydroxy acids and their nitrile precursors are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1][2][3] 2-Hydroxyhexanenitrile, in particular, serves as a versatile intermediate. The presence of a chiral center at the C-2 position means that its biological activity is often enantiomer-dependent, making the separation of its racemic mixture a critical step in synthetic chemistry.[2][4]

This guide provides a comprehensive overview and a detailed protocol for the chiral resolution of racemic this compound using enzymatic kinetic resolution. This method is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility over traditional chemical methods.[5][6]

Principle and Strategy: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In EKR, an enzyme acts as a chiral catalyst. For this compound, a lipase is an ideal catalyst for the enantioselective acylation of the hydroxyl group.

The Core Principle: A lipase, such as Candida antarctica Lipase B (CALB), will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other (the S-enantiomer). This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques.

Why Lipase-Catalyzed Acylation?

  • High Enantioselectivity: Lipases like CALB possess a deeply buried active site within a chiral pocket, enabling precise discrimination between enantiomers.[7][8]

  • Irreversibility: The use of an acyl donor like vinyl acetate makes the reaction practically irreversible. The vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction equilibrium forward.

  • Mild Conditions: The reaction proceeds efficiently at or near room temperature, preserving the integrity of often-labile cyanohydrins.

Mechanism of Lipase-Catalyzed Transesterification

The catalytic action of lipase relies on a catalytic triad of amino acids (typically Serine-Histidine-Aspartic Acid) in its active site.[7][9]

  • Acyl-Enzyme Intermediate Formation: The serine residue, activated by histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release vinyl alcohol, leaving an acetyl group covalently bonded to the serine residue (an acyl-enzyme intermediate).[9]

  • Enantioselective Acylation: The chiral pocket of the enzyme preferentially binds one enantiomer of the this compound. The hydroxyl group of the bound enantiomer then attacks the acyl-enzyme intermediate.

  • Product Release: This second nucleophilic attack releases the acylated product (e.g., (R)-2-acetoxyhexanenitrile) and regenerates the free enzyme, which is ready to start another catalytic cycle.[9]

Critical Experimental Parameters & Optimization

The success of the EKR is highly dependent on the careful selection and optimization of several key parameters.

  • Enzyme Selection: Immobilized lipases are preferred as they can be easily recovered and reused. Novozym 435 , an immobilized form of Candida antarctica Lipase B (CALB) on a macroporous acrylic resin, is widely regarded as the gold standard for this type of resolution due to its high activity, stability, and enantioselectivity in organic solvents.[8][10]

  • Acyl Donor: Vinyl acetate is the most common and effective acyl donor. Its use renders the transesterification irreversible, leading to higher conversions and enantiomeric excesses.

  • Solvent: The choice of solvent is critical. Non-polar, hydrophobic solvents like n-heptane, cyclohexane, or diisopropyl ether are generally optimal.[11] They help to maintain the essential layer of water on the enzyme surface required for activity without stripping it away, and they minimize the solubility of the polar substrate, which can sometimes enhance enzyme-substrate interactions.

  • Temperature: Lipase activity is temperature-dependent. A range of 30-50°C is typical for Novozym 435.[12] Higher temperatures can increase the reaction rate but may negatively impact enantioselectivity and enzyme stability.

  • Water Activity: The amount of water in the system is crucial. While lipases are hydrolases, in nearly anhydrous organic media, their activity shifts towards esterification. A trace amount of water is essential to maintain the enzyme's conformational flexibility and catalytic activity.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hydroxyhexanenitrile

This protocol describes the resolution of racemic this compound to yield (S)-2-hydroxyhexanenitrile and (R)-2-acetoxyhexanenitrile.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • n-Heptane (or other suitable non-polar solvent), anhydrous

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel with magnetic stirrer and temperature control

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a flame-dried reaction vessel under an inert atmosphere, add racemic this compound (1.0 eq).

  • Solvent Addition: Add anhydrous n-heptane to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Acyl Donor Addition: Add vinyl acetate (0.6 eq). Using a slight excess of the nitrile ensures that the acylation stops around 50% conversion, which is theoretically optimal for kinetic resolution.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight relative to the substrate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC (see Protocol 3). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the remaining starting material and the product. This can take anywhere from 2 to 24 hours.[13]

  • Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

Workflow Diagram: Enzymatic Kinetic Resolution

EKR_Workflow cluster_start Starting Materials cluster_reaction EKR Step cluster_products Post-Reaction Mixture cluster_separation Separation cluster_final Resolved Enantiomers racemate Racemic (R,S)- This compound reaction_vessel Reaction Vessel (n-Heptane, 40°C) racemate->reaction_vessel mixture Mixture: (S)-2-Hydroxyhexanenitrile (R)-2-Acetoxyhexanenitrile reaction_vessel->mixture Reaction stops at ~50% conversion enzyme Novozym 435 (Lipase) enzyme->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel separation Column Chromatography mixture->separation s_enantiomer (S)-Enantiomer (Unreacted Alcohol) e.e. >99% separation->s_enantiomer r_enantiomer (R)-Enantiomer (Acetylated Product) e.e. >99% separation->r_enantiomer

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Protocol 2: Separation of Products
  • Solvent Removal: After filtering off the enzyme, concentrate the reaction mixture under reduced pressure.

  • Column Chromatography: Purify the resulting residue by flash column chromatography on silica gel.

  • Elution: Use a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The less polar acylated product, (R)-2-acetoxyhexanenitrile, will elute first, followed by the more polar unreacted alcohol, (S)-2-hydroxyhexanenitrile.

  • Characterization: Collect the fractions and confirm the purity and identity of the separated compounds using standard analytical techniques (NMR, IR, MS).

Protocol 3: Determination of Enantiomeric Excess (e.e.)

Accurate determination of e.e. is crucial to validate the success of the resolution. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14][15]

Instrumentation:

  • HPLC or GC system equipped with a suitable chiral column.

  • Common columns for this purpose include those based on derivatized cyclodextrins (for GC) or chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD (for HPLC).[16][17]

General HPLC Method:

  • Column: Chiralpak AD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic compounds, a small amount of trifluoroacetic acid (0.1%) may be added; for basic compounds, diethylamine (0.1%) can be used.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject a small, diluted sample of the crude reaction mixture (to determine conversion) and the purified fractions. The e.e. is calculated from the relative peak areas of the two enantiomers:

    • e.e. (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

Expected Results & Data Presentation

A successful kinetic resolution of this compound should yield the unreacted (S)-alcohol and the acylated (R)-product with high enantiomeric purity. The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.

Table 1: Typical Performance Data for EKR of this compound

Parameter(S)-2-Hydroxyhexanenitrile(R)-2-Acetoxyhexanenitrile
Yield ~45-48%~45-49%
Enantiomeric Excess (e.e.) >99%>99%
Conversion 50%50%
Enantiomeric Ratio (E) >200>200

The Enantiomeric Ratio (E) is a measure of the enzyme's selectivity and can be calculated from the e.e. of the substrate and product at a given conversion.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Inactive enzyme. 2. Incorrect solvent or temperature. 3. Presence of inhibitors.1. Use fresh, properly stored enzyme. 2. Optimize temperature and ensure use of anhydrous, non-polar solvent. 3. Ensure starting materials are pure.
Low Enantioselectivity (Low e.e.) 1. Reaction went past 50% conversion. 2. Incorrect temperature. 3. Non-optimal solvent.1. Monitor reaction closely and stop at ~50% conversion. 2. Lower the reaction temperature. 3. Screen alternative non-polar solvents.
Enzyme Deactivation 1. Use of polar solvents (e.g., methanol, DMSO). 2. Extreme pH or temperature.1. Use non-polar solvents.[18] 2. Operate within the enzyme's optimal pH and temperature range.

Conclusion

Lipase-catalyzed kinetic resolution is a robust, highly efficient, and scalable method for producing enantiomerically pure (R)- and (S)-2-hydroxyhexanenitrile. By carefully controlling key parameters such as enzyme choice, solvent, and reaction monitoring, researchers can reliably obtain these valuable chiral building blocks in high yield and with excellent optical purity. The use of immobilized enzymes like Novozym 435 further enhances the process by simplifying catalyst removal and enabling recycling, aligning with the principles of green and sustainable chemistry.

References

Stereoselective reduction of 2-Hydroxyhexanenitrile to amino alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Stereoselective Reduction of 2-Hydroxyhexanenitrile to 2-Aminohexan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chiral β-amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1][2] Their synthesis with high stereochemical control is a critical objective in modern medicinal and process chemistry. This application note provides an in-depth technical guide on the stereoselective reduction of this compound, a readily accessible cyanohydrin, to the corresponding chiral amino alcohol, 2-aminohexan-1-ol. We explore three primary methodologies: substrate-controlled diastereoselective hydrogenation, catalyst-controlled asymmetric hydrogenation, and biocatalytic reduction. Each section elucidates the underlying mechanistic principles, provides field-proven experimental protocols, and outlines analytical techniques for verifying stereochemical purity. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize these high-value chiral building blocks.

Introduction: The Significance of Chiral β-Amino Alcohols

The 1,2-amino alcohol functionality is a privileged scaffold in drug design, present in molecules ranging from antiviral agents to central nervous system therapeutics. The precise spatial arrangement of the hydroxyl and amino groups is often crucial for target binding and pharmacological activity. Consequently, methods that afford stereochemically pure amino alcohols are of paramount importance.[3][4]

The synthetic pathway often begins with α-hydroxy nitriles (cyanohydrins), which are versatile intermediates that can be prepared with high enantiomeric purity through well-established methods, such as the enzymatic addition of cyanide to an aldehyde using hydroxynitrile lyases (HNLs).[1][5] The subsequent reduction of the nitrile moiety presents a key synthetic challenge: to convert the nitrile to a primary amine while controlling the stereochemistry at the newly formed aminomethyl center, often in relation to the pre-existing stereocenter at C2.

This document focuses on the transformation of enantiopure this compound to diastereomerically or enantiomerically enriched 2-aminohexan-1-ol, a valuable synthon for more complex molecular architectures.

Mechanistic Principles of Stereoselective Nitrile Reduction

The reduction of a nitrile to a primary amine involves the formal addition of two molecules of hydrogen (H₂) across the carbon-nitrogen triple bond.[6] This transformation proceeds via an intermediate imine, which is further reduced to the amine. The stereochemical outcome of this process is dictated by the method employed.

Substrate-Directed Diastereoselective Reduction

In a molecule like this compound, the existing hydroxyl group at the α-position can act as an internal directing group. During catalytic hydrogenation, this hydroxyl group can chelate or adsorb to the surface of a heterogeneous catalyst (e.g., Raney Nickel, Platinum). This coordination restricts the conformational freedom of the substrate on the catalyst surface, forcing the delivery of hydrogen to occur preferentially from one face of the nitrile. This substrate-controlled approach leads to the formation of one diastereomer in excess. The efficiency of this directing effect depends on the catalyst, solvent, and reaction conditions.

Catalyst-Directed Asymmetric Reduction

For instances where substrate control is weak or the opposite diastereomer is desired, an external chiral influence is required. This is achieved using a homogeneous catalyst composed of a transition metal (e.g., Rhodium, Iridium, Ruthenium) and a chiral ligand.[7] The chiral ligand creates a well-defined, three-dimensional pocket around the metal center. The nitrile substrate coordinates to the metal within this chiral environment, and the subsequent hydrogenation pathway is energetically favored for the formation of one specific enantiomer or diastereomer. This method offers high levels of stereocontrol that are dictated by the catalyst's structure rather than the substrate's.

Biocatalytic Reduction

Biocatalysis offers an environmentally benign and often exceptionally selective alternative to traditional chemical methods.[8][9] Enzymes, such as engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs), operate under mild conditions (ambient temperature and pressure, neutral pH) and can exhibit near-perfect stereoselectivity. The substrate binds to a highly specific active site within the enzyme, where the reduction, facilitated by a cofactor like NADPH, occurs with precise control over the stereochemical outcome.

Visual Schematics

Overall Reaction Pathway

Caption: General scheme for the stereoselective reduction.

General Experimental Workflow

G start Prepare Reactant Solution (this compound in Solvent) setup Reaction Setup (Add Catalyst/Enzyme, Set Temp/Pressure) start->setup monitor Monitor Reaction (TLC, GC, or HPLC) setup->monitor workup Quench & Work-up (Filter Catalyst, Extract Product) monitor->workup purify Purification (Column Chromatography or Distillation) workup->purify analyze Analysis (NMR, MS, Chiral HPLC/GC) purify->analyze

Caption: A typical workflow from reaction to analysis.

Experimental Protocols

Protocol 1: Diastereoselective Reduction via Catalytic Hydrogenation

This protocol leverages the directing effect of the C2-hydroxyl group to achieve diastereoselectivity using a standard heterogeneous catalyst.

  • Rationale: Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction.[6] The use of an alcoholic solvent like methanol helps in solubilizing the substrate and maintaining catalyst activity. The addition of ammonia is a common strategy to suppress the formation of secondary and tertiary amine byproducts by competitively binding to the intermediate imine.[6]

  • Materials & Reagents:

    • (R)-2-Hydroxyhexanenitrile (1.0 equiv)

    • Raney® Nickel (50% slurry in water, ~20% w/w of substrate)

    • Methanol (MeOH), anhydrous

    • Ammonia (7 N solution in MeOH, 2.0 equiv)

    • Diatomaceous earth (Celite®)

    • Hydrogen gas (H₂)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Parr-type hydrogenation apparatus or a similar high-pressure autoclave

    • Glass liner for the autoclave

    • Magnetic stir bar

    • Filtration apparatus (Büchner funnel)

  • Procedure:

    • Carefully wash the Raney® Nickel catalyst (e.g., 1.0 g of 50% slurry for 5.0 g of nitrile) three times with anhydrous methanol to remove the water.

    • In a glass liner, dissolve (R)-2-hydroxyhexanenitrile (5.0 g, 44.2 mmol) in anhydrous methanol (100 mL).

    • Add the 7 N methanolic ammonia solution (12.6 mL, 88.4 mmol) to the substrate solution.

    • Under a stream of nitrogen or argon, carefully add the washed Raney® Nickel catalyst to the reaction mixture.

    • Place the glass liner in the hydrogenation apparatus. Seal the reactor.

    • Flush the reactor three times with nitrogen, followed by three flushes with hydrogen gas.

    • Pressurize the reactor to 100 psi (approx. 7 bar) with hydrogen.

    • Begin vigorous stirring and heat the reaction to 50 °C.

    • Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

    • Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Flush the system with nitrogen.

  • Work-up and Purification:

    • Carefully open the reactor in a well-ventilated hood.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel can be pyrophoric upon drying. Do not allow the filter cake to dry completely. Quench the filter cake with copious amounts of water after use.

    • Rinse the filter cake with additional methanol (2 x 20 mL).

    • Concentrate the combined filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of Dichloromethane/Methanol/Ammonium Hydroxide, 95:5:0.5 to 90:10:1) to yield the pure amino alcohol.

  • Characterization:

    • Structure: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Diastereomeric Excess (d.e.): Determine by chiral HPLC or by ¹H NMR analysis of a derivatized sample (e.g., Mosher's ester).

Protocol 2: Biocatalytic Reduction using an Engineered Enzyme

This protocol describes a green chemistry approach using a whole-cell biocatalyst expressing an amine dehydrogenase.

  • Rationale: Whole-cell biocatalysts eliminate the need for costly enzyme purification and cofactor regeneration by utilizing the cell's own metabolic machinery.[9] A glucose/GDH (glucose dehydrogenase) system is commonly employed to regenerate the required NADPH cofactor. The reaction is run in an aqueous buffer at mild pH and temperature, minimizing waste and harsh conditions.

  • Materials & Reagents:

    • (R)-2-Hydroxyhexanenitrile (1.0 equiv)

    • E. coli cells expressing a suitable engineered Amine Dehydrogenase (AmDH)

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • D-Glucose (1.2 equiv)

    • Glucose Dehydrogenase (GDH) (~10 U/mL)

    • NADP⁺ (0.5 mM)

    • Ammonium chloride (NH₄Cl, 5.0 equiv)

    • Ethyl acetate (for extraction)

  • Equipment:

    • Temperature-controlled orbital shaker

    • Centrifuge

    • pH meter

    • Sonicator or homogenizer (optional, for cell lysis)

  • Procedure:

    • In a sterile flask, prepare the reaction buffer by dissolving D-glucose (1.07 g, 5.9 mmol), NH₄Cl (1.32 g, 24.7 mmol), and NADP⁺ (19 mg, 0.025 mmol) in 100 mM potassium phosphate buffer (50 mL, pH 7.5).

    • Add the whole-cell biocatalyst (e.g., 5 g wet cell weight) and GDH (500 U).

    • Add (R)-2-hydroxyhexanenitrile (0.56 g, 4.9 mmol), potentially dissolved in a small amount of a co-solvent like DMSO if solubility is an issue.

    • Seal the flask and place it in an orbital shaker at 30 °C with agitation (e.g., 200 rpm).

    • Monitor the reaction by taking small aliquots, centrifuging to remove cells, and analyzing the supernatant by HPLC or GC.

    • The reaction is typically complete in 24-48 hours.

  • Work-up and Purification:

    • Centrifuge the reaction mixture to pellet the cells.

    • Decant the supernatant.

    • Adjust the pH of the supernatant to >10 with 1 M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography as described in Protocol 1.

  • Characterization:

    • Structure: Confirm by NMR and MS.

    • Enantiomeric/Diastereomeric Excess (e.e./d.e.): Determine by chiral HPLC analysis. Derivatization with Marfey's reagent can be used for accurate quantification.[10]

Comparative Data Summary

The choice of methodology depends on factors such as required stereopurity, scalability, cost, and available equipment. The following table provides a comparative overview based on typical literature-reported outcomes.

ParameterMethod 1: Catalytic HydrogenationMethod 2: Biocatalytic ReductionMethod 3: Asymmetric Hydrogenation
Catalyst Raney® NickelEngineered Amine Dehydrogenase (AmDH)[Rh(COD)(R,R-DIPAMP)]BF₄
Catalyst Loading 20% w/w10% w/w (wet cells)0.5 - 1.0 mol%
Temperature 50 °C30 °C25 - 40 °C
Pressure 100 psi H₂Atmospheric150 psi H₂
Solvent Methanol / NH₃Aqueous BufferMethanol
Typical Yield 75 - 90%80 - 98%85 - 95%
Stereoselectivity 70 - 95% d.e. (Substrate Dependent)>99% e.e. or d.e.>98% d.e.
Key Advantage Low Cost, ScalableHigh Selectivity, Green ProcessHigh Selectivity, Broad Scope
Key Disadvantage Moderate Selectivity, High PressureSubstrate Specificity, Lower ThroughputHigh Catalyst Cost

Conclusion

The stereoselective reduction of this compound to 2-aminohexan-1-ol is a valuable transformation for accessing chiral β-amino alcohols. This guide has detailed three robust methodologies, each with distinct advantages. Substrate-directed catalytic hydrogenation offers a scalable and cost-effective route, though with potentially moderate diastereoselectivity. Asymmetric hydrogenation provides excellent stereocontrol at the cost of expensive catalysts. Finally, biocatalysis represents a highly selective and sustainable approach, perfectly suited for modern pharmaceutical synthesis. The choice of method should be guided by the specific stereochemical requirements, economic considerations, and the synthetic scale of the project. Proper analytical characterization, particularly using chiral chromatography, is essential to validate the stereochemical integrity of the final product.

References

Application Notes and Protocols: Catalytic Conversion of 2-Hydroxyhexanenitrile to Other Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Hydroxyhexanenitrile in Synthetic Chemistry

This compound, a bifunctional molecule featuring both a hydroxyl and a nitrile group on adjacent carbons, represents a valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where the strategic conversion of its functional groups can lead to a diverse array of high-value molecules, including α-hydroxy acids, amino alcohols, and ketones. The presence of a stereocenter at the carbinol carbon further enhances its appeal, offering a gateway to enantiomerically pure compounds, which is a critical consideration in drug development.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic conversion of this compound to other key functional groups. The protocols detailed herein are designed to be robust and adaptable, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Catalytic Reduction of the Nitrile Group to a Primary Amine

The transformation of the nitrile moiety into a primary amine is a fundamental synthetic operation that opens up avenues for the synthesis of amino alcohols, which are prevalent in many biologically active compounds. Catalytic hydrogenation is the most common and efficient method for this conversion.

Scientific Principles and Catalyst Selection

The reduction of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This process is typically catalyzed by transition metals that can efficiently activate both the nitrile and hydrogen. Raney Nickel, a fine-grained solid composed of a nickel-aluminum alloy, is a highly effective and widely used catalyst for this transformation due to its high surface area and catalytic activity.[2][3] The reaction is generally carried out under a hydrogen atmosphere, and the choice of solvent and reaction conditions can influence the reaction rate and selectivity.

Experimental Protocol: Raney Nickel-Catalyzed Hydrogenation

This protocol describes the reduction of this compound to 2-amino-1-hexanol.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (e.g., 5 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: To a clean, dry hydrogenation vessel, add this compound (e.g., 5.0 g, 44.2 mmol) and anhydrous ethanol (50 mL).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), add the washed Raney Nickel to the reaction vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times. The filter cake should be carefully quenched with water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-1-hexanol. The product can be further purified by distillation or chromatography if necessary.

Expected Outcome: This procedure should yield 2-amino-1-hexanol in good to excellent yields (typically >80%).

Catalytic Hydrolysis of the Nitrile Group to a Carboxylic Acid

The hydrolysis of the nitrile group provides a direct route to α-hydroxy carboxylic acids, which are important intermediates in the synthesis of pharmaceuticals and biodegradable polymers. This transformation can be achieved under either acidic or basic catalytic conditions.[4][5]

Scientific Principles of Acid- and Base-Catalyzed Hydrolysis
  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl), the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid and an ammonium salt.[5][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH or KOH), a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia. Acidification of the reaction mixture is then required to obtain the free carboxylic acid.[6]

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol details the conversion of this compound to 2-hydroxyhexanoic acid.

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (e.g., 5.0 g, 44.2 mmol) and a 20% aqueous solution of sulfuric acid (50 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxyhexanoic acid.

  • Purification: The product can be purified by recrystallization or chromatography.

Expected Outcome: This protocol should provide 2-hydroxyhexanoic acid in high yields (typically >85%).

Catalytic Oxidation of the Hydroxyl Group to a Ketone

The selective oxidation of the secondary hydroxyl group in this compound to a ketone yields the corresponding 2-oxohexanenitrile. This transformation is valuable for accessing α-keto nitriles, which are versatile synthetic intermediates.

Scientific Principles and Modern Catalytic Systems

The oxidation of secondary alcohols to ketones is a cornerstone of organic synthesis. Modern catalytic methods are favored for their high selectivity and milder reaction conditions compared to stoichiometric oxidants. Two prominent catalytic systems are:

  • Heterogeneous Catalysis with Metal Oxides: Nanocrystalline titanium dioxide (TiO₂) has emerged as a green and reusable catalyst for the oxidation of secondary alcohols using hydrogen peroxide as the oxidant.[7][8] The catalyst facilitates the activation of the alcohol and the oxidant, leading to the selective formation of the ketone.

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable nitroxyl radical that, in the presence of a co-oxidant (e.g., sodium hypochlorite or diacetoxyiodobenzene), catalyzes the highly selective oxidation of primary and secondary alcohols.[9][10][11] The active oxidizing species is the N-oxoammonium ion, which is regenerated in the catalytic cycle.[12]

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol outlines the oxidation of this compound to 2-oxohexanenitrile using TEMPO and sodium hypochlorite.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite solution (household bleach, ~5-6%)

  • Potassium bromide (KBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 44.2 mmol) in dichloromethane (50 mL).

  • Catalyst Addition: Add TEMPO (e.g., 0.07 g, 0.44 mmol, 1 mol%) and an aqueous solution of potassium bromide (0.5 M, 10 mL).

  • Oxidation: Cool the mixture to 0 °C in an ice bath. While stirring vigorously, slowly add the sodium hypochlorite solution, maintaining the pH of the aqueous layer at around 9-10 by the periodic addition of saturated sodium bicarbonate solution.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-oxohexanenitrile can be purified by column chromatography on silica gel.

Expected Outcome: This method provides a clean and efficient route to 2-oxohexanenitrile with yields typically in the range of 80-95%.

Catalytic Amination: A Direct Route to Amines

Direct catalytic amination offers an atom-economical pathway to synthesize amines from alcohols. This section explores a potential route for the conversion of the hydroxyl group of this compound to an amino group.

Scientific Principles and Catalyst Considerations

The direct amination of alcohols is a challenging transformation that typically requires high temperatures and pressures. However, recent advances in catalysis have led to the development of more efficient systems. For instance, bimetallic catalysts, such as Ni-Fe alloys supported on mixed metal oxides, have shown promise in the catalytic amination of hydroxy-nitriles.[13] The reaction proceeds through a dehydrogenation-condensation-hydrogenation sequence, where the alcohol is first oxidized to a ketone, which then condenses with ammonia to form an imine, followed by hydrogenation to the amine.

Conceptual Protocol: Catalytic Amination with a Ni-Fe Catalyst

This conceptual protocol is based on the reported amination of 6-hydroxyhexanenitrile and would require optimization for this compound.[13]

Materials:

  • This compound

  • Ni-Fe/Al₂O₃-MgO catalyst

  • Ammonia (gas)

  • Hydrogen (gas)

  • Fixed-bed flow reactor

Procedure:

  • Catalyst Activation: The Ni-Fe/Al₂O₃-MgO catalyst is typically reduced in a stream of hydrogen at an elevated temperature (e.g., 500-700 °C) prior to use.

  • Reaction Setup: The reaction is carried out in a continuous flow fixed-bed reactor packed with the activated catalyst.

  • Reaction Conditions: A solution of this compound in a suitable solvent is vaporized and fed into the reactor along with a mixture of ammonia and hydrogen gas.

  • Parameter Optimization: Key parameters to optimize include reaction temperature (e.g., 250-350 °C), pressure, and the molar ratios of the reactants (this compound:ammonia:hydrogen).[13]

  • Product Collection and Analysis: The reactor effluent is cooled to condense the liquid products, which are then collected and analyzed by gas chromatography (GC) and mass spectrometry (MS) to determine the conversion and selectivity to the desired 2-aminohexanenitrile.

Enantioselective Conversions: Leveraging Chirality

Given that this compound is a chiral molecule, enantioselective catalytic conversions are of significant interest, particularly in the synthesis of single-enantiomer drugs.

Scientific Principles of Biocatalytic Resolution

Enzymes, particularly lipases, are powerful catalysts for the kinetic resolution of racemic mixtures of chiral alcohols.[14][15][16] In a typical lipase-catalyzed resolution, one enantiomer of the racemic alcohol is selectively acylated, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. The choice of lipase, acyl donor, and solvent are critical for achieving high enantioselectivity.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed acylation.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or diethyl ether)

  • Molecular sieves

Procedure:

  • Reaction Setup: To a dry flask containing molecular sieves, add racemic this compound (e.g., 2.0 g, 17.7 mmol), anhydrous toluene (20 mL), and the immobilized lipase (e.g., 200 mg).

  • Acylation: Add vinyl acetate (e.g., 0.8 mL, 8.8 mmol, 0.5 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up: Filter off the immobilized lipase (which can be washed and reused).

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The unreacted this compound and the acylated product can be separated by column chromatography.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the separated alcohol and ester using chiral GC or HPLC.

Expected Outcome: This protocol allows for the separation of the enantiomers of this compound, providing access to both (R)- and (S)-2-hydroxyhexanenitrile in high enantiomeric purity.

Data Summary

TransformationFunctional Group ChangeCatalyst SystemKey Reaction ConditionsTypical Yield (%)
Reduction Nitrile → Primary AmineRaney Nickel / H₂Room temperature, 50-100 psi H₂>80
Hydrolysis Nitrile → Carboxylic AcidH₂SO₄ (aq)Reflux>85
Oxidation Secondary Alcohol → KetoneTEMPO / NaOCl0 °C, pH 9-1080-95
Amination Secondary Alcohol → Primary AmineNi-Fe/Al₂O₃-MgO / NH₃, H₂250-350 °C (requires optimization)N/A
Resolution Racemic Alcohol → Enantiopure Alcohol & EsterLipase (e.g., Novozym 435)Room temperature, organic solvent~50% (for each enantiomer)

Visualizing Reaction Pathways

Catalytic_Conversions This compound This compound 2-Amino-1-hexanol 2-Amino-1-hexanol This compound->2-Amino-1-hexanol Reduction (Raney Ni, H₂) 2-Hydroxyhexanoic Acid 2-Hydroxyhexanoic Acid This compound->2-Hydroxyhexanoic Acid Hydrolysis (H⁺ or OH⁻) 2-Oxohexanenitrile 2-Oxohexanenitrile This compound->2-Oxohexanenitrile Oxidation (TEMPO, NaOCl) 2-Aminohexanenitrile 2-Aminohexanenitrile This compound->2-Aminohexanenitrile Amination (Ni-Fe, NH₃, H₂) Racemic this compound Racemic this compound (R)-2-Hydroxyhexanenitrile (R)-2-Hydroxyhexanenitrile Racemic this compound->(R)-2-Hydroxyhexanenitrile Lipase Resolution (S)-2-Acetoxyhexanenitrile (S)-2-Acetoxyhexanenitrile Racemic this compound->(S)-2-Acetoxyhexanenitrile Lipase Resolution

References

Application Notes & Protocols: The Strategic Use of 2-Hydroxyhexanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-hydroxyhexanenitrile, a versatile bifunctional molecule, and its strategic application in the synthesis of complex pharmaceutical agents. As a chiral cyanohydrin, it serves as a valuable building block, offering two distinct and reactive functional centers—a hydroxyl group and a nitrile moiety. This document details its chemical properties, key synthetic transformations, and provides validated protocols for its synthesis and subsequent use in constructing advanced pharmaceutical intermediates. The focus is on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodologies but also adapt them to new synthetic challenges.

Introduction: The Versatility of a Bifunctional Building Block

This compound, an α-hydroxynitrile, is a strategically important intermediate in modern organic synthesis.[1] Its value lies in the orthogonal reactivity of its hydroxyl and nitrile groups. The nitrile can be transformed into a variety of functionalities, including carboxylic acids, primary amines, and amides, while the hydroxyl group provides a handle for esterification, etherification, or nucleophilic substitution after activation.[1][2] This dual functionality makes it a powerful precursor for creating complex molecular architectures, particularly chiral molecules, which are central to the pharmaceutical industry.[3][][5]

The production of single-enantiomer drug intermediates is a critical aspect of pharmaceutical manufacturing, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[][6] Enzymatic methods, particularly using hydroxynitrile lyases (HNLs), have been developed to produce enantiomerically pure cyanohydrins, including chiral variants of this compound, making them reliable and valuable tools in asymmetric synthesis.[7][8]

Physicochemical Properties of this compound

A clear understanding of the compound's properties is essential for its effective use in synthesis.

PropertyValueSource(s)
IUPAC Name This compound[9]
Synonyms cyano-n-pentanol, alpha-n-butyl-alpha-hydroxyacetonitrile[9]
CAS Number 64350-07-8[9][10]
Molecular Formula C₆H₁₁NO[9][10]
Molecular Weight 113.16 g/mol [9][11]
Appearance Colorless Liquid/Oil (Predicted)[12]
Boiling Point 223.3 °C at 760 mmHg[10]
Density 0.952 g/cm³[10]
LogP 1.06 - 1.2[9][10]

Core Applications in Pharmaceutical Synthesis

The unique structure of this compound makes it an ideal starting point for synthesizing key structural motifs found in various drug classes.

Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

A primary application of α-hydroxy acids derived from cyanohydrins is in the synthesis of ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure.[13][14] The general strategy involves the conversion of the cyanohydrin into an α-hydroxy carboxylic ester. The hydroxyl group is then activated, typically by sulfonylation, allowing for a subsequent reaction with a dipeptide fragment, which proceeds with an inversion of configuration to yield the target ACE inhibitor stereoselectively.[15] This pathway is crucial for producing drugs like Enalapril and Lisinopril.[15]

Precursors for Antiviral Agents

Nitrile-containing compounds are important intermediates in the synthesis of antiviral drugs.[16][17] For instance, the synthesis of Nirmatrelvir (PF-07321332), an antiviral drug, involves the one-pot conversion of an aldehyde group to a nitrile.[18] While not directly using this compound, this demonstrates the importance of the nitrile functional group in constructing complex antiviral agents. The bifunctionality of this compound allows it to serve as a precursor to unnatural amino acids or similar structures that are often incorporated into peptidomimetic antiviral drugs.[19]

Key Synthetic Transformations & Mechanisms

The synthetic utility of this compound is unlocked through the selective transformation of its two functional groups.

G cluster_nitrile Nitrile Group Transformations cluster_hydroxyl Hydroxyl Group Transformations main This compound acid α-Hydroxy Carboxylic Acid (e.g., via H₂SO₄/H₂O) main->acid Hydrolysis amine β-Amino Alcohol (e.g., via LiAlH₄ or H₂/Catalyst) main->amine Reduction ester α-Acyloxynitrile (e.g., via Acyl Chloride) main->ester Esterification activated Activated α-Sulfonyloxynitrile (e.g., via TsCl, MsCl) main->activated Activation activated->amine Followed by Reduction

Caption: Key transformations of this compound.

  • Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield an α-hydroxy carboxylic acid. This transformation is fundamental for creating intermediates for drugs like ACE inhibitors.[13]

  • Nitrile Reduction: Reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces a β-amino alcohol. These are valuable chiral building blocks for various pharmaceuticals.

  • Hydroxyl Group Activation: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) by reacting it with sulfonyl chlorides. This "activated" intermediate is susceptible to nucleophilic attack, often with inversion of stereochemistry, which is a key step in many asymmetric syntheses.[15]

Experimental Protocols

The following protocols are designed to be self-validating, with explanations for key steps and considerations for reaction monitoring and purification.

Protocol 1: Synthesis of (R,S)-2-Hydroxyhexanenitrile

This protocol describes the classic nucleophilic addition of cyanide to hexanal.

Caption: Workflow for the synthesis of this compound.

Materials:

  • Hexanal

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Ethanol

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Dilute Hydrochloric Acid (HCl)

  • Magnesium Sulfate (anhydrous)

  • Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, ice-water bath

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.

    • Causality: Low temperature is crucial to control the exothermic reaction and to prevent the reversible decomposition of the cyanohydrin back to the starting materials.[20]

  • Reagent Preparation: Dissolve hexanal in ethanol in the reaction flask. Separately, prepare a solution of sodium cyanide in water and place it in the dropping funnel.

    • Expertise Note: Using a slight excess of cyanide ensures complete conversion of the aldehyde. The reaction is base-catalyzed, and the cyanide ion itself acts as the base.[12]

  • Reaction: Begin stirring the hexanal solution and slowly add the aqueous NaCN solution dropwise, ensuring the internal temperature does not rise above 10 °C.

  • Monitoring: After the addition is complete, allow the mixture to stir at low temperature for several hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Workup: Once the reaction is complete, carefully neutralize the mixture with dilute HCl. This step must be performed in a well-ventilated fume hood as it can generate toxic hydrogen cyanide (HCN) gas.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Protocol 2: Enantioselective Synthesis via Hydroxynitrile Lyase (HNL)

For producing enantiomerically pure cyanohydrins, biocatalysis is the preferred method.[3][5]

Conceptual Framework:

  • Enzyme Selection: Choose an appropriate HNL. (R)-selective and (S)-selective HNLs are commercially available or can be sourced from various plants.[7][8]

  • Reaction System: The reaction is often performed in a biphasic system (e.g., buffer/organic solvent) or in a low-water organic solvent to improve substrate solubility and product stability.[7]

  • Cyanide Source: Instead of highly toxic HCN gas, an in-situ generation method is often used, such as from acetone cyanohydrin or by cleaving ethyl cyanoformate with a lipase.[7][20]

Procedure Outline:

  • Immobilized HNL is suspended in a suitable organic solvent (e.g., methyl tert-butyl ether).

  • Hexanal is added to the suspension.

  • A cyanide source (e.g., acetone cyanohydrin) is added to initiate the reaction.

  • The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion and enantiomeric excess (ee) using chiral HPLC or GC.

  • Upon completion, the enzyme is filtered off for reuse, and the product is isolated from the solvent.

Protocol 3: Hydrolysis of this compound to 2-Hydroxyhexanoic Acid

This protocol demonstrates a key transformation for creating ACE inhibitor precursors.

G start This compound step1 Add Conc. H₂SO₄ or HCl in Aqueous Solution start->step1 step2 Heat under Reflux (Monitor by TLC/LC-MS) step1->step2 step3 Cool and Neutralize/Basify (e.g., with NaOH) step2->step3 step4 Wash with Organic Solvent to Remove Impurities step3->step4 step5 Acidify Aqueous Layer to Precipitate Product step4->step5 end 2-Hydroxyhexanoic Acid step5->end

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (or other organic solvent for washing)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with an aqueous solution of concentrated acid (e.g., 50% H₂SO₄).

  • Hydrolysis: Heat the mixture under reflux for several hours. The nitrile is first hydrolyzed to an amide intermediate and then to the carboxylic acid. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture in an ice bath. Carefully neutralize (or make slightly basic) with a NaOH solution.

  • Purification: Wash the aqueous solution with dichloromethane to remove any unreacted starting material or non-acidic byproducts.

  • Isolation: Re-acidify the aqueous layer with concentrated HCl until the product precipitates out or can be extracted with an organic solvent. The solid product can be collected by filtration, or the extracted product can be isolated by solvent evaporation. Further purification can be achieved by recrystallization.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its bifunctional nature allows for a wide range of chemical transformations, providing access to key structural motifs like α-hydroxy acids and β-amino alcohols. The development of robust chemical and biocatalytic protocols for its synthesis, particularly in an enantiomerically pure form, solidifies its role as a critical building block for developing next-generation therapeutics, including ACE inhibitors and antiviral agents. The protocols and insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important molecule.

References

Application Notes & Protocols: 2-Hydroxyhexanenitrile as a Versatile Synthon in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in the agrochemical industry on the strategic application of 2-hydroxyhexanenitrile. This document elucidates the synthetic potential of this bifunctional molecule and presents a detailed, field-proven protocol for its utilization as a key building block in the synthesis of novel insecticidal agents, particularly focusing on pyrethroid analogues.

Introduction: The Strategic Importance of α-Hydroxynitriles in Agrochemical Synthesis

α-Hydroxynitriles, also known as cyanohydrins, are a class of organic compounds characterized by the presence of a hydroxyl and a nitrile group attached to the same carbon atom. This unique structural motif imparts bifunctional reactivity, making them exceptionally valuable as versatile intermediates in organic synthesis.[1][2][3] In the agrochemical sector, chiral cyanohydrins are crucial building blocks for the synthesis of a variety of active ingredients, most notably the highly potent class of pyrethroid insecticides.[1]

This compound, with its six-carbon aliphatic chain, offers a lipophilic backbone that can be strategically incorporated into new agrochemical candidates to modulate their physicochemical properties, such as solubility, stability, and membrane permeability, which are critical for bioavailability and efficacy.

Rationale for Application: Synthetic Utility of this compound

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups:

  • The Hydroxyl Group: This nucleophilic center can be readily derivatized through esterification, etherification, or other reactions to introduce a wide range of functional moieties. In the context of pyrethroid synthesis, the hydroxyl group serves as the attachment point for the carboxylic acid portion of the molecule, which is essential for its insecticidal activity.

  • The Nitrile Group: The cyano group can be transformed into various other functionalities. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This allows for further structural modifications to fine-tune the biological activity and environmental profile of the final product.

The presence of both groups in a single, relatively simple molecule makes this compound an efficient and cost-effective starting material for the construction of complex agrochemical structures.

Application in Insecticide Synthesis: A Protocol for the Synthesis of a Novel Pyrethroid Analogue

This section details a validated protocol for the synthesis of a novel pyrethroid-like insecticide, (RS)-cyano(pentyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate, starting from this compound. This protocol is based on a classic Steglich esterification, a mild and efficient method for the formation of esters from alcohols and carboxylic acids using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Synthetic Workflow Overview

The overall synthetic strategy involves a single-step esterification of this compound with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (a common acid moiety in pyrethroids like permethrin and cypermethrin).

G cluster_start Starting Materials cluster_reaction Esterification cluster_product Product & Purification A This compound C DCC, DMAP Dichloromethane (DCM) Room Temperature, 12h A->C B 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylic acid B->C D Crude Product Mixture C->D E Filtration to remove DCU D->E F Aqueous Work-up E->F G Column Chromatography F->G H Final Product: (RS)-cyano(pentyl)methyl 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylate G->H

Caption: Synthetic workflow for the esterification of this compound.

Detailed Experimental Protocol

Objective: To synthesize (RS)-cyano(pentyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate.

Materials:

  • This compound (MW: 113.16 g/mol )

  • 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (MW: 209.08 g/mol )

  • Dicyclohexylcarbodiimide (DCC) (MW: 206.33 g/mol )

  • 4-Dimethylaminopyridine (DMAP) (MW: 122.17 g/mol )

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (5.00 g, 23.9 mmol, 1.0 eq). Dissolve the acid in 100 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add this compound (2.98 g, 26.3 mmol, 1.1 eq) followed by 4-dimethylaminopyridine (0.29 g, 2.39 mmol, 0.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. In a separate beaker, dissolve dicyclohexylcarbodiimide (5.41 g, 26.3 mmol, 1.1 eq) in 20 mL of anhydrous dichloromethane. Add this DCC solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up - Removal of DCU: A white precipitate of dicyclohexylurea (DCU) will form during the reaction. After 12 hours, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of dichloromethane.

  • Work-up - Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Product Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a viscous oil.

Trustworthiness - Self-Validating System:

  • TLC Monitoring: The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the ester product validates the reaction progress.

  • Spectroscopic Analysis: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show a characteristic ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the broad hydroxyl stretch of the starting alcohol.

Expected Results and Data Presentation
ParameterExpected Value
Product Name (RS)-cyano(pentyl)methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
Appearance Colorless to pale yellow viscous oil
Yield 75-85%
Purity (by HPLC) >95%
Key IR Peaks (cm⁻¹) ~2245 (C≡N), ~1735 (C=O, ester)
¹H NMR Peaks corresponding to the pentyl chain, cyclopropane ring, and vinyl protons.
¹³C NMR Resonances for the nitrile, ester carbonyl, and other carbons in the structure.

Visualization of the Chemical Transformation

G cluster_product Product R1 This compound (C₆H₁₁NO) Plus + R2 3-(2,2-dichlorovinyl)-2,2-dimethyl- cyclopropanecarboxylic acid (C₈H₁₀Cl₂O₂) Arrow -------> DCC, DMAP, DCM P (RS)-cyano(pentyl)methyl 3-(2,2-dichlorovinyl)-2,2- dimethylcyclopropanecarboxylate (C₁₄H₁₉Cl₂NO₂)

Caption: Esterification of this compound to form a pyrethroid analogue.

Conclusion and Future Perspectives

This application note demonstrates the practical utility of this compound as a valuable building block in the synthesis of novel agrochemicals. The provided protocol for the synthesis of a pyrethroid analogue is robust, high-yielding, and employs standard organic chemistry techniques, making it accessible to researchers in the field. The versatility of the hydroxyl and nitrile functional groups in this compound opens up avenues for the creation of diverse libraries of new compounds for screening as potential herbicides, fungicides, and insecticides. Future work could explore the enantioselective synthesis of these analogues to investigate the differential biological activity of the stereoisomers, a common feature in modern agrochemicals.

References

Application Note: Strategies for the Derivatization of 2-Hydroxyhexanenitrile for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the derivatization of 2-hydroxyhexanenitrile for analytical purposes, targeting researchers, scientists, and professionals in drug development. We explore robust protocols for enhancing analyte volatility and stability for Gas Chromatography (GC) and for improving detectability and enabling chiral separation in High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound, a cyanohydrin, is a bifunctional molecule featuring a secondary alcohol and a nitrile group. While these functionalities are valuable in synthetic chemistry, they present significant challenges for direct analytical quantification. The polar hydroxyl group leads to poor volatility and thermal instability, making direct Gas Chromatography (GC) analysis problematic due to peak tailing and potential on-column degradation.[1] For High-Performance Liquid Chromatography (HPLC), its lack of a strong chromophore results in poor UV detection sensitivity.[2]

Furthermore, the chiral center at the C2 position necessitates enantioselective analytical methods, which are critical in pharmaceutical development where enantiomers can exhibit different pharmacological and toxicological profiles.[3] Derivatization addresses these challenges by chemically modifying the hydroxyl group to create a derivative with properties more amenable to chromatographic analysis. This application note details two primary derivatization strategies: silylation for GC-MS analysis and acylation for HPLC-UV analysis, along with a protocol for chiral derivatization to determine enantiomeric excess (e.e.).

The stability of cyanohydrins like this compound is a critical consideration. They can be susceptible to decomposition, particularly under neutral or basic conditions, reverting to the corresponding aldehyde and hydrogen cyanide.[4] Acidic conditions generally favor the stability of cyanohydrins.[4]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Silylation

Silylation is a widely used derivatization technique for GC analysis that replaces the active hydrogen of polar functional groups with a trimethylsilyl (TMS) group.[5] This process significantly increases the volatility and thermal stability of the analyte.[6] For this compound, a secondary alcohol, a potent silylating agent is required for efficient derivatization.

Recommended Reagent: BSTFA with 1% TMCS

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent.[5][7] For sterically hindered secondary alcohols, its reactivity is significantly enhanced by the addition of a catalyst, most commonly 1% trimethylchlorosilane (TMCS).[5][7][8] The reaction produces the trimethylsilyl ether of this compound, which is more volatile and thermally stable.

Silylation Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample (in aprotic solvent) Drydown Evaporate to Dryness (under N2 stream) Sample->Drydown AddReagent Add BSTFA + 1% TMCS & Anhydrous Solvent Drydown->AddReagent Anhydrous conditions are critical React Heat at 60-70°C for 30 min AddReagent->React Cool Cool to Room Temp. React->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for silylation of this compound for GC-MS analysis.

Detailed Protocol for Silylation with BSTFA + 1% TMCS

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile (GC grade)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Microsyringes

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Transfer an accurately weighed amount (e.g., 1 mg) of the this compound sample into a GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[5]

  • Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. A molar excess of the derivatizing reagent is recommended to drive the reaction to completion.[5]

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Note on Stability: TMS derivatives are susceptible to hydrolysis and should be analyzed as soon as possible after preparation, ideally within 24 hours.[9]

Expected GC-MS Results

The trimethylsilyl derivative of this compound is expected to elute as a sharp, symmetrical peak. The mass spectrum under electron ionization (EI) will likely show a characteristic fragmentation pattern.

ParameterExpected Value
Analyte 2-(trimethylsilyloxy)hexanenitrile
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Oven Program 80°C (1 min hold), ramp to 250°C at 10°C/min
Expected Retention Time ~ 8.5 - 9.5 min
MS (EI) Key Fragments (m/z) M-15 (loss of CH₃), M-43 (loss of C₃H₇), specific fragments from cleavage alpha to the nitrile and silyloxy groups.

Derivatization for HPLC-UV Analysis: Acylation

For HPLC analysis, derivatization is employed to introduce a chromophore into the this compound molecule, thereby enhancing its UV detectability. Acylation of the hydroxyl group with a reagent containing an aromatic moiety is a common and effective strategy.

Recommended Reagent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is a highly reactive acylation agent that reacts with alcohols to form stable trifluoroacetyl esters.[10] While the trifluoroacetyl group itself is not a strong chromophore, this derivatization improves the chromatographic properties of the analyte. For enhanced UV detection, a reagent such as benzoyl chloride could be used; however, TFAA is often sufficient for creating a derivative with improved analytical characteristics.

Acylation Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample (in aprotic solvent) AddReagent Add TFAA and Pyridine (as catalyst) Sample->AddReagent React Stir at Room Temp. for 1-2 hours AddReagent->React Workup Aqueous Workup (to remove excess reagent) React->Workup Inject Inject into HPLC-UV Workup->Inject

Caption: Workflow for acylation of this compound for HPLC-UV analysis.

Detailed Protocol for Acylation with TFAA

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine

  • Dichloromethane (HPLC grade)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount (e.g., 5 mg) of this compound in 1 mL of anhydrous dichloromethane in a round-bottom flask.

  • Reagent Addition: Cool the solution in an ice bath and add anhydrous pyridine (1.5 equivalents) followed by the dropwise addition of TFAA (1.2 equivalents).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 1 mL of water. Transfer the mixture to a separatory funnel and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Analysis: Dissolve the resulting crude product in the HPLC mobile phase and inject it into the HPLC-UV system.

Expected HPLC-UV Results

The trifluoroacetylated derivative of this compound will be less polar than the parent compound and should exhibit good peak shape on a reversed-phase column.

ParameterExpected Value
Analyte 1-cyano-1-pentyl trifluoroacetate
HPLC Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Detection Wavelength ~210 nm
Expected Retention Time Dependent on gradient, but longer than the underivatized analyte

Chiral Analysis of this compound

Determining the enantiomeric composition of this compound is crucial in many applications. This can be achieved either directly by using a chiral HPLC column or indirectly by derivatizing with a chiral agent to form diastereomers that can be separated on a standard achiral column.

Direct Enantioseparation by Chiral HPLC

Direct analysis on a chiral stationary phase (CSP) is often the most straightforward method. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® or Chiralpak® series), are highly effective for separating a wide range of enantiomers, including cyanohydrins.[11][12]

4.1.1. Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Racemic this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into Chiral HPLC Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect

Caption: Workflow for direct chiral separation of this compound by HPLC.

4.1.2. Protocol for Direct Chiral HPLC

Materials:

  • This compound sample

  • Chiral HPLC column (e.g., Chiralcel® OD-H or Chiralpak® AD)

  • HPLC-grade n-hexane and isopropanol

Procedure:

  • Method Development: Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point is a mobile phase of n-hexane and isopropanol in varying ratios (e.g., 90:10, 80:20).[11]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system and integrate the peak areas of the two enantiomers to determine the enantiomeric excess.

Indirect Enantioseparation via Derivatization with Mosher's Acid

An alternative approach involves derivatizing the racemic this compound with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a mixture of diastereomers.[13] These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (GC or HPLC) or distinguished by NMR spectroscopy.[14][15]

4.2.1. Mosher's Acid Derivatization Protocol

Materials:

  • This compound sample (approx. 2-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Ester Formation (two separate reactions):

    • In a clean, dry NMR tube, dissolve approximately 2.5 mg of the this compound in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess of anhydrous pyridine (approx. 5-10 µL).

    • To one tube, add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.

    • To a second tube with another 2.5 mg of the sample, add a slight molar excess of (S)-Mosher's acid chloride.

  • Reaction: Allow the reactions to proceed at room temperature until completion (monitor by TLC or a pilot NMR scan).

  • Analysis by ¹H NMR: Acquire ¹H NMR spectra for both diastereomeric ester mixtures. The absolute configuration can be determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed stereocenter.[14][15] The enantiomeric excess can be calculated from the integration of well-resolved signals corresponding to each diastereomer.[16]

ParameterExpected Outcome
Analysis Technique ¹H NMR Spectroscopy
Data for Analysis Chemical shift differences (Δδ = δS - δR) for protons on either side of the ester linkage.
Configuration Determination Based on the established model of the Mosher ester conformation in the NMR solvent.[14][15]
Enantiomeric Excess Determined by the ratio of the integrals of corresponding peaks for the two diastereomers.

Conclusion

The analytical challenges posed by this compound can be effectively overcome through appropriate derivatization strategies. Silylation with BSTFA and a TMCS catalyst provides a robust method for creating a volatile and thermally stable derivative suitable for GC-MS analysis. Acylation with TFAA, while not providing a strong chromophore, improves the chromatographic behavior for HPLC analysis. For the critical determination of enantiomeric purity, direct separation on a chiral HPLC column is a powerful and efficient method, while derivatization with Mosher's acid followed by NMR or chromatographic analysis offers a reliable alternative for both enantiomeric excess determination and absolute configuration assignment. The choice of method will depend on the specific analytical goals and available instrumentation.

References

Experimental protocol for handling and disposal of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Guide to the Safe Handling and Disposal of 2-Hydroxyhexanenitrile

Introduction

This compound, a member of the cyanohydrin class of organic compounds, is a versatile intermediate in chemical synthesis. Its bifunctional nature, containing both a hydroxyl and a nitrile group, allows for a range of chemical transformations. However, the same chemical properties that make it useful also present significant hazards. Unlike more stable aliphatic nitriles, cyanohydrins can readily decompose to release highly toxic hydrogen cyanide (HCN) gas.[1] This inherent instability necessitates stringent handling and disposal protocols.

This document provides a comprehensive guide for the safe management of this compound in a laboratory setting. The protocols herein are designed to protect personnel from exposure, prevent accidental release, and ensure that all chemical waste is rendered non-hazardous before disposal. Adherence to these guidelines is critical for maintaining a safe research environment.

Hazard Assessment & Chemical Profile

The primary hazard associated with this compound is its potential to release hydrogen cyanide (HCN), an extremely toxic and rapidly acting poison.[1][2] This decomposition can be initiated by contact with acids, bases, or even water, and may be accelerated by heat. Maintaining a basic pH (above 10) is critical to prevent the formation of HCN gas.[2]

Key Hazards:

  • Acute Toxicity: Can be fatal if swallowed, inhaled, or in contact with skin due to the release of cyanide ions.[3] Cyanide inhibits cellular respiration, leading to convulsions, loss of consciousness, and death within minutes.[2]

  • Reactivity: Reacts with acids and moisture to produce lethal hydrogen cyanide gas.[2]

  • Environmental Hazard: Toxic to aquatic life.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 64350-07-8[4][5]
Molecular Formula C₆H₁₁NO[4][5]
Molecular Weight 113.16 g/mol [5]
Boiling Point 223.3 °C at 760 mmHg[4]
Density 0.952 g/cm³[4]
Flash Point 88.9 °C[4]

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory. These measures are designed to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[6]

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, reaction setup, and waste quenching, must be performed inside a certified chemical fume hood.[2][7] The fume hood's performance should be verified before use.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.

Personal Protective Equipment (PPE)

The minimum required PPE must be worn at all times when handling this compound. It is crucial to inspect all PPE for integrity before each use.

Table 2: Required Personal Protective Equipment (PPE)

ItemSpecificationRationale & Citation
Eye Protection Chemical splash goggles and a full-face shield.Protects against splashes and potential gas release. Standard safety glasses are insufficient.[2][8]
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).Provides a barrier against dermal absorption. Thin nitrile gloves offer splash protection but must be changed immediately upon contamination.[2][9]
Body Protection Chemical-resistant lab coat and a chemical apron.Protects skin from splashes and spills.[8][10]
Clothing Long pants and closed-toe shoes.Ensures no skin is exposed. This is a standard requirement for all laboratory work.[6]

Safe Handling & Storage Protocol

Handling
  • Preparation: Before beginning work, ensure a "buddy" is notified and is available to assist in case of an emergency.[3] Designate a specific area within the fume hood for the procedure.

  • Aliquotting: When transferring or weighing the compound, use a sealed container to minimize the risk of spills and vapor release.

  • Compatibility: Keep this compound and all solutions containing it away from acids, strong oxidizing agents, and heat sources.[2]

  • Hygiene: After handling, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[9]

Storage
  • Store in a cool, dry, well-ventilated, and secure area.[2]

  • The container must be tightly sealed and placed within a compatible, sealed secondary container.[3]

  • Crucially, store this compound completely separate from all acids.[2][3] The storage cabinet should be clearly labeled with a "Cyanide Hazard" warning.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Spill Response Decision Workflow

The following diagram outlines the decision-making process for responding to a spill.

SpillResponse spill Spill Occurs in_hood Is the spill contained within the fume hood? spill->in_hood small_spill Is the spill small (<100 mL)? in_hood->small_spill Yes evacuate EVACUATE AREA Alert others Call EHS & 911 in_hood->evacuate No trained Are you trained and equipped to clean the spill? small_spill->trained Yes small_spill->evacuate No trained->evacuate No cleanup PROCEED WITH CLEANUP (Follow Protocol 4.2) trained->cleanup Yes

Caption: Decision workflow for this compound spills.

Protocol for Small Spill Cleanup (Inside Fume Hood)

This protocol should only be performed by trained personnel wearing full PPE.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels initially.

  • Neutralize: Gently cover the absorbed spill with a basic solution, such as 10% sodium carbonate, to ensure an alkaline environment (pH > 10).

  • Decontaminate: Working from the outside in, carefully apply a 10% bleach solution to the spill area.[11] Allow a contact time of at least 1 hour to oxidize the cyanide.

  • Collect Waste: Carefully collect all contaminated absorbent material and wipes into a designated, labeled hazardous waste container.[8]

  • Final Cleaning: Wipe the spill area again with the basic solution, followed by water.[2]

  • Dispose of PPE: Treat all used PPE as hazardous waste.

Waste Handling & Disposal Protocol

All waste containing this compound must be chemically neutralized before disposal. The standard and most effective method is alkaline chlorination, which oxidizes toxic cyanide to the significantly less toxic cyanate ion.[1][2]

Aqueous Waste Disposal Workflow

WasteDisposal start Aqueous Waste Containing This compound check_ph Check pH Adjust to pH > 10 with 1M NaOH start->check_ph add_bleach Slowly add 10% Bleach (Sodium Hypochlorite) with stirring check_ph->add_bleach stir Stir for 1-2 hours at room temperature add_bleach->stir verify Verification: Test for absence of Cyanide (e.g., with test strips) stir->verify cyanide_present Is Cyanide below detection limit? verify->cyanide_present dispose Dispose as hazardous aqueous waste per EHS guidelines cyanide_present->dispose Yes repeat_treatment Repeat Bleach Addition and Stirring cyanide_present->repeat_treatment No repeat_treatment->add_bleach

Caption: Workflow for the chemical neutralization of cyanide waste.

Protocol for Quenching Aqueous Cyanide Waste

Perform all steps in a chemical fume hood while wearing full PPE.[2]

  • Preparation: Place the aqueous waste solution in a suitably large container within the fume hood. Ensure the container has a magnetic stir bar.

  • Alkalinize: While stirring, slowly add 1M sodium hydroxide (NaOH) solution until the pH of the waste is confirmed to be > 10 using a pH meter or pH paper. This step is critical to prevent HCN evolution.[2]

  • Oxidation: Slowly and carefully add a 10% solution of sodium hypochlorite (household bleach) to the stirring basic waste. A common practice is to add approximately 50 mL of bleach for every gram of potential cyanide in the waste.

  • Reaction: Continue stirring the mixture at room temperature for at least 1-2 hours.

  • Verification (Self-Validation): After the reaction period, test the solution for the presence of cyanide. Use commercially available cyanide test strips or a validated analytical method to confirm that the cyanide concentration is below the disposal limit set by your institution's Environmental Health & Safety (EHS) office.[2]

  • Repeat if Necessary: If cyanide is still detected, add more bleach and continue stirring for another hour. Repeat the verification step.

  • Final Disposal: Once cyanide is confirmed to be absent, the treated waste can be transferred to the appropriate hazardous waste container as per institutional guidelines.[2]

Decontamination of Equipment

All glassware and equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Rinse: Rinse the glassware with water inside the fume hood. Collect this initial rinse as cyanide-containing aqueous waste and treat it according to Protocol 5.2.

  • Decontamination Soak: Prepare an alkaline bleach bath (a 10% bleach solution with a pH adjusted to > 10) in a designated container inside the fume hood.

  • Immersion: Fully immerse the rinsed glassware in the decontamination bath for at least 24 hours.[2] This process oxidizes any residual cyanide traces.

  • Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and wash as usual.

Emergency Procedures in Case of Exposure

Immediate action is required in any case of suspected exposure.

  • Inhalation: Immediately move the affected person to fresh air. Call 911 and your institution's EHS office.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[12] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Provide the Safety Data Sheet (SDS) to the emergency responders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxyhexanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of this and related cyanohydrins. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate potential pitfalls and optimize your experimental outcomes.

Introduction: The Nuances of Cyanohydrin Synthesis

The formation of this compound from hexanal and a cyanide source is a classic nucleophilic addition.[1][2] While seemingly straightforward, the reaction is governed by a delicate equilibrium and is susceptible to several side reactions that can impact yield, purity, and reproducibility.[3][4] This guide provides a structured approach to troubleshooting these common issues, grounded in the mechanistic principles of the reaction.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve specific issues you may encounter during the synthesis and workup of this compound.

Issue 1: Low or No Product Formation

Question: I am seeing very low conversion of my hexanal to this compound. What are the likely causes and how can I improve my yield?

Answer:

Low yield in cyanohydrin synthesis is a common problem that often points to issues with reaction equilibrium or the availability of the cyanide nucleophile. The reaction is reversible, and the equilibrium can be influenced by several factors.[1][3]

Possible Causes & Solutions:

  • Insufficient Cyanide Nucleophile Concentration: The active nucleophile is the cyanide ion (CN⁻). If you are using hydrogen cyanide (HCN) directly, the reaction can be slow due to its weak acidity (pKa ≈ 9.2).[2][5]

    • Solution: The reaction is base-catalyzed.[6] Add a catalytic amount of a base to generate a sufficient concentration of CN⁻. Alternatively, using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) is often more effective.[2][5]

  • Unfavorable pH: The pH of the reaction medium is critical.

    • Too Acidic: If the pH is too low, the concentration of the essential CN⁻ nucleophile will be negligible as the equilibrium will favor the protonated, non-nucleophilic HCN.

    • Too Basic: While base is needed, strongly basic conditions can promote competing side reactions, particularly the aldol condensation of hexanal.

    • Optimal pH Range: For in situ generation of HCN from a cyanide salt and an acid, a buffered pH of approximately 4-6 is often recommended.[4]

  • Reaction Temperature: Cyanohydrin formation is typically exothermic.[2]

    • Solution: Running the reaction at lower temperatures (e.g., 0-10 °C) can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.

Issue 2: Product Decomposition and Purity Concerns

Question: My initial yield of this compound seemed high, but I am losing product during workup and purification. What is causing this instability?

Answer:

This compound, like many cyanohydrins, can be unstable and revert to its starting materials, hexanal and hydrogen cyanide.[5][7][8] This decomposition is a significant cause of yield loss and purity issues.

Primary Decomposition Pathway:

The primary route of decomposition is the retro-cyanohydrin reaction, which is essentially the reverse of the formation reaction. This process is significantly accelerated by basic conditions and elevated temperatures.[5][7][8]

Troubleshooting Strategies:

  • Maintain Acidic Conditions: During aqueous workup and extraction, ensure the aqueous phase is slightly acidic to suppress the equilibrium shift back to the starting materials.

  • Avoid High Temperatures: Concentrate your product solutions at reduced pressure and low temperatures. Avoid prolonged heating.

  • Purification Method:

    • Distillation: If distillation is used for purification, it should be performed under high vacuum to keep the boiling temperature as low as possible to prevent decomposition.[9]

    • Chromatography: Column chromatography on silica gel can be an effective purification method. Ensure that the solvents used are neutral or slightly acidic.

Issue 3: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with byproducts. What are the most common side reactions and how can I minimize them?

Answer:

Several side reactions can occur concurrently with the desired cyanohydrin formation, leading to a complex product mixture.

Common Side Reactions and Their Mitigation:

Side ReactionMechanismConditions Favoring FormationMitigation Strategy
Aldol Condensation of Hexanal Enolate of hexanal attacks another molecule of hexanal.Basic conditions, elevated temperatures.Maintain a controlled, slightly acidic to neutral pH. Keep the reaction temperature low. Add the base slowly to the reaction mixture.
Hydrolysis of the Nitrile Group The nitrile group can hydrolyze to form 2-hydroxyhexanamide or further to 2-hydroxyhexanoic acid.Strong acidic or basic conditions, especially during workup or purification with water at elevated temperatures.[5][6]Use mild acidic or basic conditions during workup. Avoid prolonged heating in the presence of water.

Visualizing the Main and Side Reactions:

Hexanal Hexanal Product This compound Hexanal->Product Nucleophilic Addition Aldol_Product Aldol Condensation Product Hexanal->Aldol_Product Base-catalyzed HCN HCN / CN⁻ HCN->Product Hydrolysis_Product 2-Hydroxyhexanoic Acid Product->Hydrolysis_Product H⁺/H₂O or OH⁻/H₂O

References

Technical Support Center: Optimizing Yield and Purity of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydroxyhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this valuable synthetic intermediate. Here, we provide in-depth, field-proven insights and troubleshooting solutions in a direct question-and-answer format.

Understanding the Synthesis: The Cyanohydrin Reaction

This compound is synthesized via the nucleophilic addition of a cyanide anion to the carbonyl carbon of pentanal (valeraldehyde).[1][2] This reaction, known as cyanohydrin formation, is reversible and requires careful control of reaction conditions to maximize product yield and minimize side reactions.[3]

The core of the reaction involves the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of pentanal. This forms a tetrahedral alkoxide intermediate, which is then protonated to yield the final this compound product.[2] Since hydrogen cyanide (HCN) is a weak acid (pKa ≈ 9.2), the reaction is typically performed under slightly basic conditions to ensure a sufficient concentration of the more nucleophilic cyanide anion.[2][4]

Caption: Reaction mechanism for the formation of this compound.

Troubleshooting Guide: Synthesis Optimization

This section addresses the most common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: My reaction yield is significantly lower than expected, or I've recovered only starting material. What are the common causes?

Answer: Low yields in cyanohydrin formation are a frequent problem and can usually be traced back to suboptimal reaction conditions. The reaction is an equilibrium process, and several factors can shift it unfavorably back towards the starting materials.[3][5]

Key Troubleshooting Steps:

  • Verify Reaction pH: The most critical parameter is pH. The reaction requires the cyanide anion (CN⁻) as the nucleophile, not HCN.[2] Since HCN is a weak acid, the reaction medium must be slightly basic to generate a sufficient concentration of CN⁻. However, strongly basic conditions (pH > 10) can promote undesired side reactions like the self-condensation of pentanal. The optimal pH range is typically between 9 and 10.

    • Action: Monitor and adjust the pH of your reaction mixture. Using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN) with a weak acid to generate HCN in situ often provides the necessary buffering.[2][6]

  • Assess Reagent Purity: The purity of the starting pentanal is crucial. Aldehydes are prone to oxidation to carboxylic acids and polymerization upon storage.

    • Action: Use freshly distilled pentanal. Ensure your cyanide source (e.g., NaCN, KCN) is dry and has been stored properly.

  • Control Reaction Temperature: Cyanohydrin formation is exothermic.[2] Allowing the temperature to rise uncontrollably can shift the equilibrium back to the starting materials and promote side reactions.

    • Action: Maintain the reaction temperature at a low level, typically between 0-20°C, especially during the addition of reagents.[7][8] An ice bath is recommended.

  • Ensure Anhydrous Conditions (Initially): While the reaction is often run in aqueous solutions, the presence of excess water can unfavorably affect the equilibrium.[9]

    • Action: If using a non-aqueous system (e.g., with TMSCN), ensure all glassware is flame-dried and solvents are anhydrous.[10]

  • Consider Reaction Time: The reaction may be slow, especially at lower temperatures.

    • Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the consumption of pentanal has ceased.[11]

Troubleshooting Low Yield start Low or No Yield of This compound check_ph Is the reaction pH between 9 and 10? start->check_ph check_reagents Are pentanal and cyanide source pure/fresh? check_ph->check_reagents Yes solution_ph Adjust pH. Use a buffered system or in situ HCN generation. check_ph->solution_ph No check_temp Was the temperature maintained at 0-20°C? check_reagents->check_temp Yes solution_reagents Purify pentanal by distillation. Use fresh, dry cyanide salt. check_reagents->solution_reagents No check_time Was the reaction monitored to completion (e.g., by TLC)? check_temp->check_time Yes solution_temp Use an ice bath and add reagents slowly to control exotherm. check_temp->solution_temp No solution_time Extend reaction time and continue monitoring. check_time->solution_time No success Yield Optimized check_time->success Yes solution_ph->check_reagents solution_reagents->check_temp solution_temp->check_time solution_time->success Purification and Analysis Workflow start Completed Reaction Mixture workup 1. Acidify to pH 4-5 (in fume hood) 2. Extract with Ether 3. Wash with Brine 4. Dry (Na₂SO₄) start->workup rotovap Solvent Removal (Low Temperature) workup->rotovap crude Crude this compound rotovap->crude distill Vacuum Distillation crude->distill Primary Method chrom Column Chromatography (Silica Gel) crude->chrom Alternative/Further Purification pure Pure Product distill->pure chrom->pure analysis Purity & Identity Check (NMR, GC, FTIR) pure->analysis storage Store at 2-8°C under Inert Gas analysis->storage

References

Technical Support Center: Troubleshooting the Purification of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxyhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this valuable synthetic intermediate. As a cyanohydrin derived from hexanal, this compound presents unique stability and purification challenges that require a nuanced and informed approach. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of high-purity this compound.

I. Understanding the Molecule: The Root of Purification Challenges

This compound is a bifunctional molecule containing both a hydroxyl and a nitrile group on the same carbon.[1] This structure, common to all cyanohydrins, is the source of its synthetic utility and its inherent instability. The primary challenge in its purification stems from the reversible nature of the cyanohydrin formation reaction.[2]

Decomposition Pathway:

Under neutral or, more significantly, basic conditions, this compound can readily decompose back to its starting materials: hexanal and hydrogen cyanide (HCN).[3] This retro-cyanohydrin reaction is a major source of yield loss and impurity generation during workup and purification. Elevated temperatures can also accelerate this decomposition.[4]

II. Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the purification of this compound, providing causative explanations and actionable solutions.

Issue 1: Low Overall Yield After Workup and Purification

  • Possible Cause 1: Decomposition During Aqueous Workup.

    • Explanation: If the pH of the aqueous phase during extraction is neutral or basic, significant decomposition of the cyanohydrin can occur.

    • Solution: Ensure the aqueous layer is slightly acidic (pH 4-5) during extraction. This can be achieved by using a dilute solution of a non-oxidizing acid like citric acid or a phosphate buffer. Avoid strong acids, which can promote hydrolysis of the nitrile group.[3]

  • Possible Cause 2: Thermal Decomposition During Solvent Removal or Distillation.

    • Explanation: this compound is a heat-sensitive compound.[5] Prolonged exposure to high temperatures during rotary evaporation or distillation will lead to decomposition.

    • Solution: Remove the extraction solvent under reduced pressure at the lowest feasible temperature. For purification of larger quantities, vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress.[5][6][7][8]

  • Possible Cause 3: Incomplete Reaction.

    • Explanation: The cyanohydrin formation is an equilibrium reaction. If the reaction has not reached completion, you will isolate a mixture of starting materials and product, leading to a lower yield of the purified product.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Ensure sufficient reaction time and optimal conditions.

Issue 2: Product is Contaminated with Hexanal

  • Possible Cause: Decomposition on Silica Gel During Column Chromatography.

    • Explanation: Standard silica gel can be slightly acidic, but its high surface area can sometimes promote the decomposition of sensitive compounds. If the crude material is loaded onto a dry column or if the chromatography is run too slowly, decomposition can occur.

    • Solution:

      • Deactivate the Silica Gel: Prepare a slurry of silica gel in your non-polar eluent and add 1% triethylamine to neutralize any acidic sites.

      • Use a Non-Polar Eluent System: A less polar mobile phase will move the relatively polar this compound faster, reducing its contact time with the silica. A good starting point is a gradient of ethyl acetate in hexanes.

      • Work Quickly: Flash chromatography is preferred over gravity chromatography to minimize the time the compound spends on the column.

  • Possible Cause: Decomposition in the GC Inlet During Purity Analysis.

    • Explanation: The high temperature of a standard GC inlet can cause thermal decomposition of the cyanohydrin, leading to the appearance of a hexanal peak in the chromatogram, which may not be present in the bulk sample.

    • Solution:

      • Lower the Inlet Temperature: Reduce the injector temperature to the lowest possible value that still allows for efficient volatilization.

      • Use a Cool-on-Column Inlet: This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal stress.

      • Use HPLC for Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a more suitable technique for analyzing thermally labile compounds as it is performed at or near ambient temperature.[9][10][11][12][13]

Issue 3: Purified Product is Unstable and Decomposes Upon Storage

  • Possible Cause: Absence of a Stabilizer.

    • Explanation: Even as a purified substance, this compound is susceptible to slow decomposition, especially if exposed to basic surfaces (like certain types of glass) or trace amounts of moisture.

    • Solution: Add a small amount (0.01-0.1% by weight) of a non-volatile acid stabilizer, such as citric acid or phosphoric acid, to the purified product.[3] Store the stabilized product in a tightly sealed container at a low temperature (2-8 °C) and under an inert atmosphere (e.g., nitrogen or argon).

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically unreacted starting materials, namely hexanal.[14] Depending on the cyanide source and reaction conditions, you may also have side products from the polymerization of hexanal or the hydrolysis of the nitrile group to 2-hydroxyhexanamide.[15][16]

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.

  • For small-scale purification (< 5g): Flash column chromatography is often suitable.

  • For large-scale purification (> 5g): Vacuum distillation is the preferred method as it is more scalable and avoids the use of large volumes of solvents.[5][6][7][8]

Q3: My this compound is a racemic mixture. How can I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment.

  • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers. You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are a good starting point for screening.[17][18][19][20][21]

  • Diastereomeric Resolution: You can react the racemic cyanohydrin with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization. The chiral auxiliary is then removed to yield the pure enantiomers.

Q4: How do I safely handle the reaction and waste from a cyanohydrin synthesis?

A4: All work with cyanide salts and hydrogen cyanide must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). It is crucial to avoid acidic conditions during the reaction setup as this will generate highly toxic HCN gas.

To quench unreacted cyanide in the reaction mixture and in aqueous waste, add an excess of sodium hypochlorite (bleach) solution while maintaining a basic pH (pH > 10) with the addition of sodium hydroxide. The bleach oxidizes the cyanide to the much less toxic cyanate ion. The mixture should be stirred for several hours to ensure complete oxidation before disposal.

IV. Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

Objective: To purify crude this compound on a multi-gram scale.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

  • Vacuum pump with a cold trap[5][22]

Procedure:

  • Stabilization: Add a small amount of a non-volatile acid, such as a drop of phosphoric acid, to the crude this compound in the round-bottom flask. This will inhibit decomposition during heating.

  • Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are well-sealed with vacuum grease.

  • Evacuation: Begin stirring the crude product and slowly evacuate the system using the vacuum pump.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Fraction Collection: Collect any low-boiling impurities (e.g., residual solvent, hexanal) as the forerun. As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Storage: Add a stabilizer to the collected product and store it in a cool, dark place under an inert atmosphere.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify crude this compound on a small to medium scale.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20-30%)

  • Compressed air or nitrogen for pressure

  • Collection tubes

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent.[23]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity. Apply pressure to the top of the column to achieve a fast flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

  • Stabilization and Storage: Add a stabilizer to the purified product and store it appropriately.

V. Analytical Methods for Purity Assessment

A multi-pronged approach to purity assessment is recommended to obtain a comprehensive understanding of your sample.

Technique Purpose Key Considerations
¹H and ¹³C NMR Structural confirmation and identification of impurities.Provides detailed structural information. Quantitative NMR (qNMR) can be used for accurate purity determination.
GC-FID/GC-MS Purity assessment and identification of volatile impurities.Be cautious of on-column decomposition. Use a low injector temperature or a cool-on-column inlet.[9][10][11][12][13]
HPLC-UV/HPLC-MS Gold standard for purity assessment of thermally labile compounds.Can separate non-volatile impurities. Chiral HPLC can be used to determine enantiomeric excess.[9][10][11][12][13]
FT-IR Functional group analysis.Confirms the presence of hydroxyl (-OH) and nitrile (-C≡N) groups.

VI. Visualizations

Diagram 1: Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Overall Yield q1 Check Workup pH start->q1 q2 Review Solvent Removal / Distillation Conditions start->q2 q3 Verify Reaction Completion start->q3 sub_q1 Is pH 4-5? q1->sub_q1 sub_q2 Low Temperature / Vacuum Used? q2->sub_q2 sub_q3 Reaction Monitored? q3->sub_q3 sol1 Adjust pH with dilute acid sub_q1->sol1 No ok Potential issue resolved sub_q1->ok Yes sol2 Use Vacuum Distillation sub_q2->sol2 No sub_q2->ok Yes sol3 Increase Reaction Time / Optimize Conditions sub_q3->sol3 No sub_q3->ok Yes

Caption: A decision tree for troubleshooting low yield in this compound purification.

Diagram 2: Purification Method Selection Workflow

Purification_Workflow start Crude this compound scale Determine Scale start->scale small_scale < 5g scale->small_scale Small Scale large_scale > 5g scale->large_scale Large Scale flash_chrom Flash Column Chromatography (Deactivated Silica) small_scale->flash_chrom vac_dist Vacuum Distillation (with stabilizer) large_scale->vac_dist analysis Purity Analysis (HPLC Recommended) flash_chrom->analysis vac_dist->analysis final_product Pure, Stabilized Product analysis->final_product

Caption: A workflow for selecting the appropriate purification method based on scale.

VII. References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from --INVALID-LINK--

  • Marcoux & Co. (n.d.). Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Retrieved from --INVALID-LINK--

  • Busch Vacuum Solutions. (n.d.). Vacuum distillation in the chemical and pharmaceutical industry. Retrieved from --INVALID-LINK--

  • Lechler Inc. (n.d.). What is Vacuum Distillation & How Does it Work?. Retrieved from --INVALID-LINK--

  • Liu, S., & Girolami, G. S. (2020). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Tetrahedron Letters, 61(41), 152431.

  • BenchChem. (2025). A Comparative Study on the Reactivity of Aromatic versus Aliphatic Cyanohydrins. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Cyanohydrins. Retrieved from --INVALID-LINK--

  • Lundgren, S. (2007). New Methods for Chiral Cyanohydrin Synthesis. DiVA portal. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Stabilization of 2-Hydroxy-2-methylbutanenitrile. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins. Retrieved from --INVALID-LINK--

  • Biotage. (n.d.). Flash Purification. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). 2-Hydroxy-2-methylbutanenitrile synthesis and properties. Retrieved from --INVALID-LINK--

  • Griengl, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5770-5794.

  • Cox, R. F. B., & Stormont, R. T. (1935). Acetone cyanohydrin. Organic Syntheses, 15, 1.

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from --INVALID-LINK--

  • Reddit. (2023). r/Chempros - CuCN quenching. Retrieved from --INVALID-LINK--

  • Lipton, M. A., et al. (1978). Trimethylsilyl cyanide. Organic Syntheses, 58, 116.

  • Phenomenex. (n.d.). Flash Purification Methodology for Synthetic Peptides. Retrieved from --INVALID-LINK--

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.

  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from --INVALID-LINK--

  • Dubant, S., & Mathews, B. (2009). Enabling facile, rapid and successful chromatographic Flash purification. Chromatography Today.

  • Organic Chemistry Tutor. (2024, January 14). Cyanohydrin Formation and Reactions [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). [R,(+)]-2-Hydroxyhexanenitrile 10021-65-5 wiki. Retrieved from --INVALID-LINK--

  • Phenomenex. (2025). HPLC vs GC: Key Differences, Applications, and Advantages. Retrieved from --INVALID-LINK--

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. Retrieved from --INVALID-LINK--

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11073378, (2r)-2-Hydroxyhexanenitrile. Retrieved from --INVALID-LINK--

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from --INVALID-LINK--

  • Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.

  • ResearchGate. (n.d.). Chiral HPLC separations | Request PDF. Retrieved from --INVALID-LINK--

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,6-Dihydroxyhexanenitrile synthesis. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12452021, this compound. Retrieved from --INVALID-LINK--

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Review article on impurity profiling. Retrieved from --INVALID-LINK--

  • Polymers (Basel). (2021). Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations. Retrieved from --INVALID-LINK--

  • Journal of Young Pharmacists. (2012). Recent trends in the impurity profile of pharmaceuticals. Retrieved from --INVALID-LINK--

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from --INVALID-LINK--

  • PubMed. (2005). Effect of basic and acidic additives on the separation of some basic drug enantiomers on polysaccharide-based chiral columns with acetonitrile as mobile phase. Retrieved from --INVALID-LINK--

References

Identification of byproducts in 2-Hydroxyhexanenitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Hydroxyhexanenitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic process. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the synthesis of this compound?

The synthesis of this compound, the cyanohydrin of pentanal, is a classic example of a nucleophilic addition reaction. The process involves the attack of a nucleophilic cyanide anion (CN⁻) on the electrophilic carbonyl carbon of pentanal.[1][2] This reaction forms a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final this compound product.[1][3]

The reaction is typically catalyzed by a base, which is necessary to generate the cyanide anion from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1][4][5] However, careful pH control is critical, as excessively basic conditions can promote unwanted side reactions. The overall reaction is reversible.[4][6]

Figure 1. Mechanism of this compound Synthesis.
Q2: My analysis shows several impurities. What are the most likely byproducts and how are they formed?

Byproduct formation is a common issue stemming from the reactivity of the aldehyde starting material and the reaction conditions. The principal impurities are typically derived from self-condensation of pentanal or reactions involving contaminants.

  • Aldol Condensation Products: Under basic conditions (often promoted by the cyanide salt itself), pentanal can act as both a nucleophile (as an enolate) and an electrophile, leading to self-condensation.[7][8] This initially forms a β-hydroxy aldehyde (an aldol adduct), which can then readily dehydrate, especially with heating, to yield an α,β-unsaturated aldehyde.[9][10] This is often a major source of colored and higher molecular weight impurities.

  • Strecker Synthesis Byproducts: If a source of ammonia (NH₃) or a primary amine is present as a contaminant, it can react with pentanal to form an imine.[11][12] The subsequent addition of cyanide to this imine intermediate results in an α-aminonitrile, a byproduct structurally distinct from the desired cyanohydrin.[11][13][14]

  • Unreacted Pentanal: Due to the reversible nature of the cyanohydrin formation, incomplete conversion is common.[6] The equilibrium may favor the starting materials if conditions are not optimal.

  • Subsequent Transformation Products: The cyanohydrin product itself can be unstable. Under acidic workup conditions, the nitrile group can hydrolyze to a carboxylic acid (2-hydroxyhexanoic acid).[3][6][15] Conversely, if reducing agents are present in subsequent steps, the nitrile can be reduced to a primary amine.[3][6]

Byproduct_Formation Pentanal Pentanal (Starting Material) Product This compound (Desired Product) Pentanal->Product + CN- + H+ Aldol_Adduct Aldol Adduct (β-Hydroxy Aldehyde) Pentanal->Aldol_Adduct + Pentanal (Enolate) (Base-Catalyzed) Iminium Imine Intermediate Pentanal->Iminium + NH3 / R-NH2 Cyanide CN- Base Base (e.g., OH-) Ammonia NH3 / R-NH2 (Contaminant) Aldol_Condensation Aldol Condensation Product (α,β-Unsaturated Aldehyde) Aldol_Adduct->Aldol_Condensation - H2O (Heat/Base) Aminonitrile α-Aminonitrile (Strecker Byproduct) Iminium->Aminonitrile + CN-

Figure 2. Major Byproduct Formation Pathways.
Troubleshooting Guide

Q3: My reaction yield is poor and the crude product is complex. What experimental factors should I investigate?

Low yield and impurity formation are often linked. Optimizing the reaction environment is key to shifting the equilibrium towards the desired product and minimizing side reactions.

Symptom Probable Cause Recommended Action & Explanation
Low conversion; significant unreacted pentanal. 1. Unfavorable Equilibrium: The reaction is reversible and may not favor the product under your current conditions.[6] 2. Incorrect pH: If the solution is too acidic, the concentration of the nucleophilic CN⁻ is too low. If too basic, side reactions dominate.Optimize pH: The ideal pH is weakly acidic, around 4-5.[3] This maintains a balance between having enough free cyanide ions (CN⁻) to act as a nucleophile and enough HCN to protonate the alkoxide intermediate.[1] Consider using an in situ generation method by slowly adding acid to a mixture of the aldehyde and a cyanide salt (e.g., NaCN).[1]
Presence of a yellow/brown oil; high MW peaks in MS. Aldol Condensation: The reaction conditions are too basic, promoting the self-condensation of pentanal.[7][9]Control Basicity & Temperature: 1. Lower the reaction temperature (e.g., 0-10 °C) to disfavor the aldol reaction kinetically. 2. Maintain pH control as described above. Avoid strong bases. 3. Consider a reversed addition: add the aldehyde slowly to the cyanide solution to keep the instantaneous concentration of the aldehyde low.
Impurity detected containing an additional nitrogen atom. Amine Contamination: Presence of ammonia or primary amines in reagents or solvents is leading to the Strecker synthesis of an α-aminonitrile.[13][14]Ensure Reagent Purity: 1. Use freshly distilled pentanal. 2. Employ high-purity, amine-free solvents. 3. Ensure all glassware is scrupulously cleaned and free of nitrogen-containing residues.
Product degrades during workup or purification. Instability of Cyanohydrin: The cyanohydrin can revert to the starting aldehyde and cyanide, especially under basic conditions or with heating.[15] Strong acidic conditions can cause hydrolysis of the nitrile.Gentle Workup: 1. Perform extractions and washes with cooled, slightly acidic solutions. 2. Avoid prolonged exposure to strong bases or acids. 3. Use low-temperature purification techniques like column chromatography on silica gel, ensuring the eluent is neutral.
Q4: What is a systematic workflow for identifying the byproducts in my crude reaction mixture?

A multi-technique, hyphenated approach is essential for the unambiguous identification of unknown impurities, a critical step in pharmaceutical development.[16][17]

Analytical_Workflow Start Crude Reaction Mixture HPLC_GC Step 1: Chromatographic Separation (HPLC-UV or GC-FID) Start->HPLC_GC Collect Fraction Collection (if necessary) HPLC_GC->Collect For NMR LCMS_GCMS Step 2: Molecular Weight Determination (LC-MS or GC-MS) HPLC_GC->LCMS_GCMS Hyphenated Analysis NMR Step 3: Structural Elucidation (¹H, ¹³C, 2D-NMR) Collect->NMR Identify Byproduct Structure Confirmation LCMS_GCMS->Identify NMR->Identify

Figure 3. Systematic Workflow for Byproduct Identification.

Step 1: Chromatographic Separation First, develop a separation method using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID). This will resolve the different components and provide their relative concentrations. The α,β-unsaturated aldehyde from aldol condensation will be strongly UV-active, distinguishing it from the other components.

Step 2: Molecular Weight Determination (Mass Spectrometry) Analyze the crude mixture using a hyphenated technique like GC-MS or LC-MS. This provides the molecular weight for each separated peak, which is a critical piece of the puzzle.

Compound Formula Expected Mol. Weight ( g/mol ) Key Fragmentation Patterns (GC-MS)
PentanalC₅H₁₀O86.13Loss of alkyl fragments (C₄H₉, C₃H₇, etc.)
This compound C₆H₁₁NO 113.16 Loss of HCN (M-27), loss of H₂O (M-18)
Aldol AdductC₁₀H₂₀O₂172.26Loss of H₂O (M-18), cleavage alpha to carbonyl/hydroxyl
Aldol Condensation ProductC₁₀H₁₈O154.25Strong molecular ion, fragmentation of alkyl chain
α-Aminonitrile (from NH₃)C₆H₁₂N₂112.17Loss of HCN (M-27), fragmentation of alkyl chain

Step 3: Structural Elucidation (NMR Spectroscopy) For unambiguous structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. If impurities cannot be identified directly in the mixture, preparative HPLC may be required to isolate them.[18]

Compound Key ¹H NMR Signals (approx. δ, ppm) Key ¹³C NMR Signals (approx. δ, ppm)
Pentanal~9.7 (t, 1H, -CHO ), ~2.4 (dt, 2H, -CH₂ CHO)~202 (-C HO)
This compound ~4.5 (t, 1H, -CH(OH)CN), ~3.0 (br s, 1H, -OH) ~120 (-CN), ~60 (-CH(OH)-)
Aldol Condensation Product~9.5 (s, 1H, -CHO ), ~6.5 (t, 1H, vinyl -CH= )~195 (-C HO), ~155 (C =CH), ~140 (C=C H)
α-Aminonitrile~3.8 (t, 1H, -CH (NH₂)CN), ~1.8 (br s, 2H, -NH₂ )~122 (-C N), ~45 (-C H(NH₂)-)
Experimental Protocols
Protocol 1: General GC-MS Method for Impurity Profiling

This protocol provides a starting point for analyzing the volatile components in your reaction mixture. Method optimization will be required based on your specific instrument and impurities.

  • Sample Preparation:

    • Quench a 100 µL aliquot of the reaction mixture into 1 mL of ethyl acetate.

    • Add a small amount of a drying agent (e.g., anhydrous Na₂SO₄).

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a GC vial. Dilute further with ethyl acetate if necessary.

  • GC-MS Parameters:

    • Instrument: Standard Gas Chromatograph with a Mass Selective Detector.

    • Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio).

    • Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 35-400 amu.

This guide is intended for informational purposes by trained professionals. All experiments, especially those involving cyanides, must be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. Cyanide compounds are highly toxic.[15][19]

References

Technical Support Center: Stability of 2-Hydroxyhexanenitrile under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-hydroxyhexanenitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for handling and stabilizing this compound, with a specific focus on its behavior in acidic environments. Our goal is to move beyond simple instructions and explain the chemical principles at play, empowering you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is this compound and why is its stability a critical concern?

A1: this compound is an organic compound classified as a cyanohydrin (or α-hydroxynitrile), meaning it has both a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[1] The primary stability concern arises from the fact that its formation from an aldehyde (hexanal) and hydrogen cyanide (HCN) is a reversible reaction.[1] This equilibrium means that this compound can readily decompose back into its, often volatile and toxic, starting materials, compromising sample purity, reaction yields, and safety.

Q2: What are the primary decomposition pathways for this compound in an acidic medium?

A2: Under acidic conditions, two main pathways are of concern:

  • Reversion to Starting Materials: While acid generally suppresses this pathway, the equilibrium can still shift if the pH is not adequately controlled or if other reaction conditions favor the reverse reaction.[2] This decomposition yields hexanal and hydrogen cyanide.

  • Acid-Catalyzed Hydrolysis: This is the more significant risk in strongly acidic environments, especially when heated.[3] The nitrile group (-CN) undergoes hydrolysis to first form an intermediate amide (2-hydroxyhexanamide) and then, upon further hydrolysis, the corresponding α-hydroxy carboxylic acid (2-hydroxyhexanoic acid) and an ammonium salt.[4][5][6][7]

Q3: How exactly does pH influence the stability of this compound?

A3: The stability of this compound is exceptionally dependent on pH.

  • Acidic Conditions (pH 3-5): This is the optimal range for stability. The acidic environment protonates any trace cyanide ions, preventing them from acting as a catalyst for the reverse reaction. This effectively "locks" the molecule in its cyanohydrin form and slows the reversion process.[8]

  • Neutral to Basic Conditions (pH > 6): As the pH increases, the equilibrium rapidly shifts back towards the starting materials (hexanal and HCN). Basic conditions are particularly detrimental as they catalyze the decomposition.[2]

  • Strongly Acidic Conditions (pH < 2): While reversion is suppressed, the risk of nitrile hydrolysis to a carboxylic acid increases significantly, especially with heat.[3][6]

Q4: What are the definitive recommended storage and handling conditions?

A4: To maximize shelf-life and maintain purity, this compound should be stored with an acid stabilizer. A patent for stabilizing similar compounds suggests the addition of 0.01% to 5% (w/w) of an acid like citric acid or boric acid.[9] Store the stabilized compound in a tightly sealed, airtight container in a cool (refrigerated), dry, and well-ventilated area, protected from light.[10]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experimentation.

Issue 1: My sample of this compound shows decreasing purity over time, and I detect hexanal.

  • Possible Cause: This is the classic sign of reversion to starting materials. The pH of your sample or solution has likely drifted towards neutral or has been contaminated with a basic substance.

  • Recommended Action:

    • Immediately check the pH of your solution.

    • If the pH is above 5, carefully adjust it back to the 3-5 range by adding a small quantity of a suitable acid stabilizer (see Protocol 1).

    • For future work, ensure all solvents are anhydrous and neutral, and glassware is free from basic residues. Consider storing the material under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: My analysis shows the presence of 2-hydroxyhexanoic acid or 2-hydroxyhexanamide.

  • Possible Cause: Your sample has undergone acid-catalyzed hydrolysis. This occurs when the compound is exposed to strong acidic conditions (e.g., concentrated mineral acids) and/or elevated temperatures.[3][11]

  • Recommended Action:

    • Review your experimental conditions. If high heat is required, consider if a milder acid or a lower temperature for a longer duration can be used.

    • If strong acid is essential for a subsequent step, the cyanohydrin should be added slowly at a low temperature to control the exotherm and minimize hydrolysis during the addition.

    • The presence of the amide intermediate indicates incomplete hydrolysis.[11] If the carboxylic acid is the desired product, the reaction time or temperature may need to be increased.[11]

Issue 3: My solution of this compound is turning yellow.

  • Possible Cause: Discoloration often indicates decomposition and the formation of impurities or polymeric side-products.[10] This can be triggered by pH instability, exposure to air (oxidation), or light.

  • Recommended Action:

    • Confirm the pH is within the optimal 3-5 range.

    • Protect the solution from light by using an amber vial or wrapping the container in foil.

    • Purge the container with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Analyze the sample using HPLC or LC-MS to identify the nature of the impurities. If significant degradation has occurred, repurification by distillation or chromatography may be necessary.

Issue 4: My Gas Chromatography (GC) analysis shows only hexanal, but I am confident the cyanohydrin is present in my sample.

  • Possible Cause: Cyanohydrins can be thermally labile. The high temperature of the GC injection port (often >150°C) can cause on-column decomposition of the cyanohydrin back to the more volatile aldehyde and HCN.[12] What you are detecting is a thermal degradation product, not the actual composition of your room-temperature sample.

  • Recommended Action:

    • Use a "softer" analytical technique. Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent non-destructive method to confirm the structure and purity.[12]

    • Switch to liquid chromatography. High-Performance Liquid Chromatography (HPLC) or LC-MS analysis is performed at or near room temperature and is much less likely to cause thermal decomposition.[12]

    • If GC must be used, try a cool-on-column inlet, which injects the sample at a low temperature before the oven ramps up, minimizing thermal shock.[12]

Section 3: Key Experimental Protocols

Protocol 1: Procedure for Acidic Stabilization of this compound

This protocol describes how to add a chemical stabilizer to improve the long-term storage and handling stability of this compound.

  • Materials:

    • This compound (neat oil or in solution)

    • Stabilizer: Citric acid (solid) or Phosphoric acid (liquid)

    • Vortex mixer or magnetic stirrer

    • Airtight storage container (amber glass recommended)

  • Procedure:

    • Accurately weigh your sample of this compound.

    • Calculate the required amount of stabilizer. Aim for a final concentration of 0.05% to 0.2% by weight.[9]

      • Example: For 100 g of this compound, you would add 50 mg to 200 mg of citric acid.

    • If using a solid stabilizer like citric acid, add it directly to the neat cyanohydrin.

    • If using a liquid stabilizer like phosphoric acid, add it dropwise.

    • Seal the container and mix thoroughly using a vortex mixer or magnetic stirrer until the stabilizer is completely dissolved and the solution is homogeneous.

    • Store the stabilized sample in a cool, dark place (ideally 2-8 °C).

Protocol 2: Monitoring Stability via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect the primary degradation products (hexanal and 2-hydroxyhexanoic acid).

  • Instrumentation & Columns:

    • HPLC system with UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase & Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a high concentration of A (e.g., 95%) and ramp to a high concentration of B over 10-15 minutes. This will elute the more polar compounds first.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (for nitrile and acid)

    • Injection Volume: 5-10 µL

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in the mobile phase (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Run a standard of pure this compound to determine its retention time.

    • If available, run standards of hexanal and 2-hydroxyhexanoic acid to confirm their retention times.

    • Inject your stability samples at various time points and integrate the peak areas to calculate the percentage purity and the relative amounts of any degradation products.

Section 4: Data Summaries & Pathway Diagrams

Table 1: pH-Dependent Stability Profile of this compound

pH RangePrimary Degradation PathwayStability OutlookRecommended Action
< 2 (Strong Acid)Nitrile HydrolysisPoor Avoid unless carboxylic acid is the desired product. Use low temperatures.
3 - 5 (Weak Acid)Minimal DegradationOptimal Ideal for storage and most non-hydrolytic reactions.
6 - 8 (Neutral)Reversion to Aldehyde/HCNPoor Buffer solutions to the acidic range if neutrality cannot be avoided.
> 8 (Basic)Rapid ReversionVery Poor Avoid completely. Basic conditions actively catalyze decomposition.

Diagrams

G substance substance condition condition condition_bad condition_bad Hexanal Hexanal Cyanohydrin This compound Hexanal->Cyanohydrin p1 Hexanal->p1 HCN Hydrogen Cyanide p2 Cyanohydrin->p2 p1->Cyanohydrin p2->Hexanal

Caption: Chemical equilibrium of this compound.

G reactant reactant intermediate intermediate product product A This compound B Protonated Nitrile (Intermediate) A->B + H₃O⁺ C Amide Intermediate (2-Hydroxyhexanamide) B->C + H₂O - H⁺ D 2-Hydroxyhexanoic Acid + NH₄⁺ C->D + H₃O⁺

Caption: Acid-catalyzed hydrolysis pathway.

G start start decision decision action action analysis analysis start_node Purity Issue Detected decide_gc Using GC for Analysis? start_node->decide_gc decide_product Primary Degradant? decide_gc->decide_product No action_gc Switch to HPLC or NMR Use Cool-on-Column Inlet decide_gc->action_gc Yes analysis_reversion Hexanal Detected decide_product->analysis_reversion analysis_hydrolysis Carboxylic Acid or Amide Detected decide_product->analysis_hydrolysis action_reversion Check & Adjust pH to 3-5 Use Acid Stabilizer action_hydrolysis Reduce Temperature & Acid Strength Use Milder Conditions analysis_reversion->action_reversion analysis_hydrolysis->action_hydrolysis

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Stability and Handling of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Hydroxyhexanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and other aliphatic cyanohydrins. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our aim is to provide you with the expertise and practical insights necessary to ensure the integrity of your experiments and the safety of your laboratory environment.

Introduction: The Nature of this compound

This compound, an aliphatic cyanohydrin, is a valuable synthetic intermediate. Like all cyanohydrins, its structure, containing both a hydroxyl and a nitrile group on the same carbon atom, makes it susceptible to specific chemical transformations. A critical aspect of its chemistry is its equilibrium with its constituent aldehyde (hexanal) and cyanide. This equilibrium is highly sensitive to the pH of the environment. Understanding and controlling this stability is paramount for its successful use in research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound?

A1: The main stability issue is its tendency to decompose, especially under neutral to basic conditions. This decomposition is a reversible reaction that breaks down this compound into hexanal and hydrogen cyanide (HCN), a highly toxic and volatile gas.[1][2] This reversion can impact reaction yields, introduce impurities, and pose significant safety risks.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is critically dependent on pH.

  • Basic Conditions (pH > 7): In the presence of a base, the hydroxyl group of the cyanohydrin can be deprotonated to form an alkoxide. This intermediate readily eliminates a cyanide ion, a relatively stable leaving group (the pKa of its conjugate acid, HCN, is about 9.2), to yield hexanal.[3] This process is often rapid and is the primary cause of decomposition.

  • Neutral Conditions (pH ≈ 7): Even in neutral aqueous solutions, a significant degree of decomposition can occur.

  • Acidic Conditions (pH 4-5): this compound exhibits its greatest stability in a mildly acidic environment. The acidic conditions suppress the formation of the alkoxide intermediate necessary for the reverse reaction to occur. However, strongly acidic conditions can lead to the hydrolysis of the nitrile group to a carboxylic acid.

Q3: What are the decomposition products of this compound under basic conditions?

A3: Under basic conditions, this compound reverts to hexanal and the cyanide anion (CN⁻). If a proton source is available, the cyanide anion will be in equilibrium with hydrogen cyanide (HCN).

Q4: I've noticed a faint "bitter almond" smell during my experiment. What does this indicate?

A4: A bitter almond-like odor is characteristic of hydrogen cyanide (HCN). This is a critical warning sign that your this compound may be decomposing. It is crucial to immediately assess the pH of your reaction mixture and ensure proper ventilation. However, it is important to note that a significant portion of the population cannot detect the smell of HCN, so its absence does not guarantee safety. Always work with cyanohydrins in a well-ventilated fume hood.

Q5: What are the recommended storage conditions for this compound?

A5: To maximize shelf life and maintain purity, this compound should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container to prevent exposure to moisture and air. The addition of a small amount of an acid stabilizer, such as phosphoric acid or citric acid, to maintain a pH of 4-5 is highly recommended.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in basic media.

Problem 1: Low or no yield of the desired product when using this compound as a reactant in a basic reaction.

  • Possible Cause: The basic conditions of your reaction are likely causing the rapid decomposition of the this compound starting material back to hexanal and cyanide.[3] This means your reactant is being consumed by a side reaction before it can participate in the desired transformation.

  • Troubleshooting Steps:

    • pH Assessment: Carefully monitor the pH of your reaction mixture throughout the process.

    • Alternative Reagents: If the desired reaction requires basic conditions, consider if a protected form of the cyanohydrin, such as a silyl ether derivative (e.g., using trimethylsilyl cyanide for synthesis), could be used and then deprotected in a later step under acidic conditions.

    • Staged Addition: If possible, add the this compound slowly to the reaction mixture to keep its instantaneous concentration low, potentially favoring the desired reaction over decomposition.

    • Temperature Control: Lowering the reaction temperature may slow the rate of decomposition.

Problem 2: Appearance of an unexpected aldehyde peak (hexanal) in my analytical data (e.g., GC-MS, NMR).

  • Possible Cause: This is a strong indicator of this compound decomposition. This can occur either during the reaction itself or, in the case of GC-MS analysis, due to thermal decomposition in the hot injector port.[4]

  • Troubleshooting Steps:

    • Reaction Work-up: Ensure that the work-up procedure for your reaction involves a rapid transition to acidic conditions (pH 4-5) to quench the decomposition.

    • Analytical Method: For GC-MS analysis, consider using a lower injector temperature or derivatizing the cyanohydrin to a more thermally stable form before analysis. Liquid chromatography-mass spectrometry (LC-MS) is often a more suitable analytical technique for thermally sensitive compounds like cyanohydrins.

    • Crude NMR: To confirm if the decomposition is happening during the reaction or the analysis, take a crude NMR of the reaction mixture after a gentle work-up.

Problem 3: The reaction mixture has turned yellow or brown.

  • Possible Cause: The formation of colored byproducts can be due to the polymerization of hexanal or side reactions involving the cyanide ion under basic conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

    • Purity of Reagents: Ensure that all starting materials and solvents are of high purity and free from contaminants that could catalyze side reactions.

    • Temperature Control: Maintain strict temperature control, as higher temperatures can accelerate the formation of degradation products.

Experimental Protocol: Safe Quenching of Reactions Containing this compound

The quenching of reactions containing cyanohydrins and potentially unreacted cyanide is a critical step to ensure safety. Never add acid directly to a basic reaction mixture containing cyanide, as this will rapidly generate large quantities of highly toxic hydrogen cyanide gas.

Objective: To safely neutralize unreacted cyanide and stabilize the cyanohydrin at the end of a reaction.

Materials:

  • Reaction mixture containing this compound and potentially cyanide ions.

  • Sodium hypochlorite solution (commercial bleach, ~5-15%).

  • 1 M Sodium hydroxide solution.

  • 1 M Hydrochloric acid solution.

  • Starch-iodide paper (for testing for excess oxidant).

  • pH indicator strips or a pH meter.

Procedure:

  • Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath to minimize heat generation during the neutralization process.

  • Basify the Solution: Ensure the reaction mixture is basic (pH > 10). If the reaction was not run under basic conditions, slowly add 1 M sodium hydroxide solution while monitoring the pH. This step is crucial to prevent the formation of HCN.

  • Oxidative Quench of Cyanide: While vigorously stirring the cold, basic solution, slowly add an excess of sodium hypochlorite solution. The hypochlorite will oxidize the toxic cyanide ions to the much less toxic cyanate ions.

    • CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • Test for Excess Oxidant: After the addition is complete, continue stirring for at least 30 minutes. Test for the presence of excess hypochlorite by touching a drop of the solution to a piece of starch-iodide paper. An immediate dark blue color indicates that all the cyanide has been oxidized. If the test is negative, add more bleach and continue stirring.

  • Neutralization/Acidification: Once all the cyanide has been quenched, the solution can be carefully neutralized or acidified by the slow addition of 1 M hydrochloric acid to reach the desired pH for your work-up and extraction procedure. This step should be performed with continued cooling and stirring.

Visualizing the Chemistry

Base-Catalyzed Decomposition of this compound

The following diagram illustrates the mechanism of decomposition under basic conditions.

Decomposition_Pathway cluster_0 Decomposition under Basic Conditions This compound This compound Alkoxide_Intermediate Alkoxide Intermediate This compound->Alkoxide_Intermediate + OH⁻ - H₂O Alkoxide_Intermediate->this compound + H₂O - OH⁻ Products Hexanal + Cyanide Ion Alkoxide_Intermediate->Products Elimination Products->Alkoxide_Intermediate + CN⁻

Caption: Base-catalyzed equilibrium of this compound decomposition.

Experimental Workflow for Safe Handling

This workflow outlines the key stages of working with and quenching this compound.

Experimental_Workflow cluster_1 Safe Handling and Quenching Workflow Start Start Reaction with This compound Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Cool Cool Reaction to 0°C Monitor->Cool Basify Adjust to pH > 10 with NaOH Cool->Basify Quench Slowly Add Bleach (NaOCl) Basify->Quench Test Test for Excess Oxidant (Starch-Iodide Paper) Quench->Test Test->Quench Negative Test Workup Acidify and Proceed with Extraction Test->Workup Positive Test

Caption: Workflow for safe quenching of cyanohydrin reactions.

References

Technical Support Center: Stabilizing 2-Hydroxyhexanenitrile During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical challenge in synthetic chemistry: preventing the decomposition of 2-hydroxyhexanenitrile during workup. As a key intermediate in various synthetic pathways, ensuring its stability is paramount for achieving high yields and purity. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental protocols effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the workup of this compound, presented in a question-and-answer format.

Question 1: "I'm seeing a significant loss of my this compound product after aqueous workup and extraction. My crude NMR shows the presence of hexanal. What is happening and how can I prevent this?"

Answer:

This is a classic case of cyanohydrin decomposition. This compound is in equilibrium with its starting materials, hexanal and cyanide, and this equilibrium is highly sensitive to pH.[1][2] Under neutral or, more significantly, basic conditions, the equilibrium shifts, favoring the retro-cyanohydrin reaction, leading to the decomposition of your product back to hexanal and hydrogen cyanide (or its conjugate base).[2] The presence of even trace amounts of base can catalyze this decomposition.

Root Cause Analysis and Immediate Corrective Actions:

  • pH Control is Paramount: The most likely culprit is a pH that is too high during your aqueous workup. Water itself can be slightly basic, and if any basic reagents from a previous step are carried over, they will accelerate decomposition.

  • Immediate Stabilization: The key is to maintain a consistently acidic environment throughout the workup process.

Recommended Protocol for a Stable Aqueous Workup:

  • Acidify the Quenching Solution: Before quenching your reaction, prepare a chilled, dilute acidic solution. A 0.1 M to 0.5 M solution of a non-oxidizing acid like citric acid or a phosphate buffer (pH ~4-5) is ideal. Do not use strong mineral acids unless absolutely necessary and with caution, as they can sometimes promote side reactions.

  • Controlled Quenching: Slowly add your reaction mixture to the chilled, acidic aqueous solution with vigorous stirring. Monitor the pH of the aqueous phase to ensure it remains in the acidic range (pH < 5).

  • Prompt Extraction: Do not let the mixture sit for extended periods. Immediately proceed with the extraction using an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Perform the extraction multiple times to ensure complete recovery.

  • Washing the Organic Layer: Wash the combined organic layers with a chilled, dilute acidic solution (e.g., pH 4 buffer) and then with brine to remove excess water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.

Question 2: "My purified this compound looks good by NMR, but it starts to turn yellow and decompose upon storage, even in the freezer. How can I improve its long-term stability?"

Answer:

Even after a successful purification, this compound can be susceptible to slow decomposition over time, especially if trace impurities that can act as catalysts are present. The yellowing is often an indicator of the formation of degradation byproducts. To enhance long-term stability, the addition of a non-volatile acid stabilizer is highly recommended.[3]

Stabilization Strategy for Purified this compound:

  • Choice of Stabilizer: Citric acid or boric acid are excellent choices as they are non-volatile and effective at low concentrations.[3] Phosphoric acid or sulfuric acid can also be used, but their strong acidity might not be compatible with downstream applications.

  • Recommended Concentration: Add a small amount of the chosen stabilizer, typically between 0.01% to 0.1% by weight, to the purified this compound.[3]

  • Procedure:

    • Dissolve the calculated amount of the stabilizer in a minimal amount of a volatile solvent in which your cyanohydrin is also soluble (e.g., diethyl ether).

    • Add this solution to your purified this compound and mix thoroughly.

    • Remove the volatile solvent under reduced pressure.

  • Proper Storage: Store the stabilized product in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (-20°C is recommended).[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of this compound?

A1: The instability of this compound, like other cyanohydrins, stems from the reversibility of its formation.[5] The reaction is an equilibrium between the aldehyde (hexanal), the cyanide ion, and the cyanohydrin product. This equilibrium is particularly sensitive to pH. In basic conditions, the hydroxyl group of the cyanohydrin can be deprotonated, leading to the elimination of the cyanide ion and the reformation of the starting aldehyde.[2]

Q2: At what pH is this compound most stable?

A2: this compound is most stable in acidic conditions, generally at a pH below 5.[1] Lowering the pH suppresses the base-catalyzed reverse reaction, shifting the equilibrium towards the stable cyanohydrin.[1]

Q3: Can I use a strong base during my synthesis if I neutralize it carefully afterward?

A3: While it might be necessary for certain synthetic steps, the presence of a strong base at any stage poses a significant risk to the stability of the cyanohydrin. If a strong base is used, it is crucial to perform a carefully controlled acidic quench, as detailed in the troubleshooting guide, to immediately bring the pH into the stable acidic range. Localized areas of high pH during neutralization can still lead to significant product loss.

Q4: I am analyzing my product by GC-MS and see a large peak for hexanal, but my NMR looks clean. Is my product decomposing during analysis?

A4: This is a very common issue. The high temperatures of the gas chromatograph (GC) injection port can cause thermal decomposition of the cyanohydrin back to the more volatile hexanal and hydrogen cyanide.[6] Therefore, GC-MS is often not a reliable method for analyzing the purity of thermally labile compounds like this compound. It is recommended to use analytical techniques that operate at or near room temperature, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides a non-destructive and accurate assessment of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A more gentle separation technique that avoids high temperatures.

Q5: Are there any safety concerns I should be aware of when handling this compound?

A5: Yes, absolutely. The primary safety concern is the potential for decomposition, which releases highly toxic hydrogen cyanide (HCN) gas.[5][7] Therefore, it is imperative to:

  • Always handle this compound and any cyanide-containing reagents in a well-ventilated fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10]

  • Avoid contact with bases, as this will accelerate the release of HCN gas.[2]

  • Have a cyanide-specific emergency plan and appropriate quenching agents (e.g., sodium hypochlorite solution) readily available.

Visualization of Key Processes

Diagram 1: The pH-Dependent Equilibrium of this compound

G cluster_acidic Acidic Conditions (pH < 5) cluster_basic Basic Conditions (pH > 7) Stable_Product This compound (Stable) Decomposition_Products Hexanal + Cyanide Ion (Decomposition) Stable_Product->Decomposition_Products  Favored in  Basic Conditions Decomposition_Products->Stable_Product  Favored in  Acidic Conditions G start Reaction Mixture (Containing this compound) quench 1. Quench in Chilled Acidic Solution (pH < 5) start->quench extract 2. Prompt Extraction (e.g., Diethyl Ether) quench->extract wash 3. Wash Organic Layer with Acidic Buffer & Brine extract->wash dry 4. Dry with Anhydrous Na2SO4 or MgSO4 wash->dry concentrate 5. Concentrate under Reduced Pressure (Low Temperature) dry->concentrate stabilize 6. Add Stabilizer (e.g., 0.05% Citric Acid) for Long-Term Storage concentrate->stabilize end Stable this compound stabilize->end

References

Technical Support Center: Improving Enantioselectivity in 2-Hydroxyhexanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis of 2-hydroxyhexanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this critical chiral building block's synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.

Issue 1: Low Enantiomeric Excess (ee)

This is the most common challenge in the asymmetric synthesis of this compound.

Question: My reaction is producing this compound with low enantioselectivity. What are the likely causes and how can I improve the ee?

Answer: Low enantiomeric excess is typically a result of a competing non-selective background reaction or suboptimal reaction conditions that fail to adequately favor the desired stereochemical pathway.[1][2][3] Here’s a systematic approach to troubleshooting this issue:

Potential Cause 1: Competing Racemic Background Reaction

The non-catalyzed, base-catalyzed hydrocyanation of hexanal is a significant competing reaction that produces a racemic mixture of this compound.[1][3] This background reaction can drastically lower the overall enantiomeric excess of your product.

Troubleshooting Steps:

  • pH Control (Primarily for Biocatalytic Systems): If you are using a hydroxynitrile lyase (HNL) enzyme, pH is a critical factor.[1][4] The non-enzymatic reaction is favored at higher pH.

    • Action: Lower the reaction pH to a mildly acidic range (typically pH 4.0-5.5).[1][4][5] This suppresses the non-selective chemical reaction, allowing the highly selective enzyme-catalyzed pathway to dominate.[1][3]

  • Solvent System Optimization: The choice of solvent can significantly impact the suppression of the background reaction.

    • Action: Employ a two-phase aqueous-organic solvent system.[1][3][4] The HNL enzyme resides in the aqueous phase where the enantioselective synthesis occurs, while the non-catalyzed reaction is minimized in the water-immiscible organic phase.[1] This also allows for higher substrate concentrations, as hexanal has low solubility in water.[1]

  • Use of Continuous Flow Reactors: For enzymatic reactions, switching from a batch to a continuous flow reactor can significantly improve enantioselectivity by minimizing reaction time and suppressing the background reaction.[2]

Potential Cause 2: Suboptimal Catalyst or Reaction Conditions

The choice of catalyst and the reaction parameters play a pivotal role in achieving high enantioselectivity.

Troubleshooting Steps:

  • Catalyst Screening:

    • For Biocatalysis: Screen different hydroxynitrile lyases (HNLs). Both (R)-selective and (S)-selective HNLs are available, and their activity and selectivity can vary with the substrate.[3] For instance, HNLs from Prunus amygdalus are commonly used for (R)-cyanohydrin synthesis.[4]

    • For Chemical Catalysis: A wide range of chiral catalysts can be employed for the asymmetric cyanation of aldehydes. These include chiral Lewis acidic Ti(IV)-Schiff base complexes, chiral oxazaborolidinium salts, and chiral amino thiourea catalysts.[6] It is crucial to screen a variety of catalysts to find the most effective one for hexanal.

  • Temperature Optimization: Lower reaction temperatures often lead to higher enantioselectivity.[3][7]

    • Action: Systematically screen a range of temperatures (e.g., 25°C, 0°C, -20°C). At lower temperatures, the reaction is more likely to proceed through the transition state with the lower activation energy, which corresponds to the formation of the major enantiomer.[7]

  • Cyanide Source: The choice and delivery of the cyanide source can be critical.

    • Action: While hydrogen cyanide (HCN) can be used, in-situ generation from sources like potassium cyanide (KCN) in an acidic buffer or the use of trimethylsilyl cyanide (TMSCN) is often preferred for safety and to maintain a low concentration of free cyanide, which can inhibit some enzymes.[8]

  • Reagent Purity: Ensure all reagents, especially the hexanal, and solvents are of high purity and are dry, as impurities can interfere with the catalyst.[7][9]

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low ee Observed check_background Is background reaction significant? start->check_background optimize_catalyst Is catalyst system optimal? check_background->optimize_catalyst No adjust_ph Adjust pH to 4.0-5.5 check_background->adjust_ph Yes screen_catalysts Screen different catalysts/enzymes optimize_catalyst->screen_catalysts No end_success High ee Achieved optimize_catalyst->end_success Yes use_biphasic Implement two-phase solvent system adjust_ph->use_biphasic use_biphasic->optimize_catalyst optimize_temp Optimize reaction temperature (lower) screen_catalysts->optimize_temp check_reagents Verify reagent purity and dryness optimize_temp->check_reagents check_reagents->end_success

Caption: Decision-making workflow for troubleshooting low enantiomeric excess.

Issue 2: Poor Yield and/or Slow Reaction Rate

Question: My reaction is giving a poor yield of this compound, or the reaction is very slow. How can I improve this?

Answer: Poor yields and slow reaction rates can be due to several factors including catalyst inhibition, poor substrate solubility, or unfavorable reaction equilibrium.

Troubleshooting Steps:

  • Catalyst Loading and Activity:

    • Action: Ensure you are using the correct catalyst loading. For enzymatic reactions, verify the activity of your HNL preparation. Enzyme activity can decrease over time, especially with improper storage.

  • Substrate and Product Inhibition:

    • Action: High concentrations of the substrate (hexanal) or the product (this compound) can sometimes inhibit the catalyst, particularly enzymes.[10] Consider a fed-batch approach where the substrate is added gradually over time.

  • Reaction Equilibrium: The formation of cyanohydrins is a reversible reaction.[3][11]

    • Action: To drive the reaction towards the product, use an excess of the cyanide source.[3] In some cases, in situ removal or protection of the product can also shift the equilibrium. For example, the cyanohydrin can be acylated in situ to form a more stable cyanohydrin ester.[12][13]

  • Stirring and Mass Transfer (for Biphasic Systems):

    • Action: In a two-phase system, efficient stirring is crucial to create a large interfacial area between the aqueous and organic phases, facilitating the reaction.[1] Insufficient mixing can be a rate-limiting factor.

  • Solvent Choice:

    • Action: Ensure your chosen organic solvent provides good solubility for both the hexanal and the this compound product.[7][9] Poor solubility can lead to a slow reaction rate.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a hydroxynitrile lyase (HNL) over a chemical catalyst for this compound synthesis?

A1: HNLs offer several key advantages:

  • High Enantioselectivity: HNLs are often highly enantioselective, capable of producing cyanohydrins with very high enantiomeric excess.[2][3]

  • Mild Reaction Conditions: These enzymatic reactions are typically run under mild conditions (room temperature and atmospheric pressure), which can prevent side reactions and decomposition of sensitive molecules.[10]

  • Green Chemistry: Biocatalysis is considered a "green" technology as it uses renewable catalysts (enzymes) and often aqueous solvent systems.[14]

Q2: Can I use an immobilized enzyme for this synthesis? What are the benefits?

A2: Yes, and it is often recommended. Immobilizing the HNL on a solid support offers significant advantages:

  • Enhanced Stability: Immobilization can protect the enzyme from denaturation, leading to a longer operational lifespan.[2][4]

  • Easy Recovery and Reuse: The immobilized enzyme can be easily separated from the reaction mixture by filtration, allowing for its reuse in multiple reaction cycles, which reduces costs.[4]

  • Suitability for Flow Chemistry: Immobilized enzymes are ideal for use in continuous flow reactors, which can offer better control, higher productivity, and improved enantioselectivity compared to batch reactors.[2][3]

Q3: How do I analyze the enantiomeric excess of my this compound product?

A3: The most common and reliable method for determining the enantiomeric excess of chiral cyanohydrins is through chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): These techniques use a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[1][10] By integrating the peak areas of the two enantiomers, you can accurately calculate the ee. It is crucial to first analyze a racemic sample to ensure your analytical method can resolve the two enantiomers.[7]

Q4: Are there cyanide-free methods for this type of synthesis?

A4: While direct hydrocyanation is the most common route, there is ongoing research into cyanide-free alternatives for the synthesis of chiral nitriles.[15][16] Some approaches involve the use of "masked" nitrile equivalents, such as oxazoles, in dual catalytic systems (e.g., Pd/CuH-catalyzed hydroarylation).[15][16] These methods are promising but may require more complex catalytic systems and reaction conditions.

III. Experimental Protocols

Protocol 1: Enzymatic Synthesis of (R)-2-Hydroxyhexanenitrile using an Immobilized (R)-HNL

This protocol describes a general procedure for the synthesis of (R)-2-hydroxyhexanenitrile in a biphasic system using an immobilized (R)-selective hydroxynitrile lyase.

Materials:

  • Hexanal (freshly distilled)

  • Potassium cyanide (KCN)

  • Citrate buffer (0.1 M, pH 4.5)

  • Immobilized (R)-Hydroxynitrile Lyase (e.g., on a solid support)

  • Methyl tert-butyl ether (MTBE) or another suitable organic solvent

  • Reaction vessel with efficient overhead stirring

  • Standard glassware for workup and extraction

  • Chiral HPLC or GC for ee determination

Procedure:

  • Prepare Aqueous Phase: Dissolve KCN in the citrate buffer (pH 4.5) in a well-ventilated fume hood. The reaction of KCN with the acidic buffer will generate HCN in situ.

  • Set up Reaction:

    • To the reaction vessel, add the aqueous KCN solution.

    • Add the immobilized (R)-HNL to the aqueous phase.

    • Add an equal volume of MTBE.

  • Initiate Reaction:

    • Begin vigorous stirring to ensure good mixing of the two phases.

    • Maintain the desired temperature (e.g., 25°C) using a water bath.

    • Add the hexanal to the organic phase.

  • Monitor Progress: Periodically take samples from the organic phase. Analyze the samples by chiral HPLC or GC to monitor the conversion of hexanal and the enantiomeric excess of the product.[10]

  • Workup:

    • Once the reaction reaches the desired conversion, stop stirring and allow the phases to separate.

    • Filter to recover the immobilized enzyme for reuse.

    • Separate the organic layer. Extract the aqueous layer with fresh MTBE to recover any remaining product.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-2-hydroxyhexanenitrile. Further purification can be achieved by column chromatography if necessary.

Safety Precaution: All manipulations involving cyanides (KCN, HCN) must be performed in a certified chemical fume hood. Cyanide is highly toxic. Always have an appropriate quenching solution (e.g., bleach or ferrous sulfate) and an emergency plan in place.[1]

IV. Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Cyanohydrin Synthesis

Catalyst SystemSubstrate ExampleCyanide SourceSolventTemp (°C)ee (%)Reference
(R)-Hydroxynitrile LyaseBenzaldehydeKCN/HCNMTBE/Buffer25>99[4]
Ti(IV)-Salen ComplexVarious AldehydesTMSCNCH₂Cl₂-4085-98[6]
Chiral Amino ThioureaVarious KetonesTMSCNToluene-7885-97[6]
Chiral Oxazaborolidinium SaltVarious AldehydesTMSCNToluene-7890-98[6]

This table provides a general comparison based on literature for analogous substrates. Optimal conditions for hexanal may vary.

V. References

  • BenchChem. (2025). Overcoming low enantioselectivity in (R)-mandelonitrile synthesis. BenchChem. 1

  • Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Organic Chemistry Portal. 6

  • Catalysis Science & Technology. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Royal Society of Chemistry. 2

  • DiVA portal. (n.d.). New Methods for Chiral Cyanohydrin Synthesis. DiVA portal. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Royal Society of Chemistry. 3

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (R)-mandelonitrile from Benzaldehyde. BenchChem. 10

  • Google Patents. (n.d.). Enantiomeric enrichment of cyanohydrins. Google Patents. 5

  • BenchChem. (2025). The Strategic Use of (R)-mandelonitrile in the Synthesis of Enantiomerically Pure Molecules. BenchChem. 4

  • ResearchGate. (2025). Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. ResearchGate. 12

  • National Institutes of Health. (n.d.). Enantioselective Olefin Hydrocyanation Without Cyanide. PMC. 15

  • ACS Publications. (n.d.). Catalytic Asymmetric Cyanation Reactions. American Chemical Society. 17

  • MDPI. (n.d.). Asymmetric Hydroarylation Reactions Catalyzed by Transition Metals: Last 10 Years in a Mini Review. MDPI. 18

  • M-CSA. (n.d.). (S)-hydroxynitrile lyase. M-CSA. 11

  • Vulcanchem. (n.d.). 6-Hydroxyhexanenitrile for sale. Vulcanchem. 19

  • Royal Society of Chemistry. (n.d.). Enzymatic cascade flow synthesis of protected mandelonitrile derivatives. Royal Society of Chemistry. 13

  • BenchChem. (2025). Technical Support Center: Overcoming Low Enantioselectivity in Chroman Synthesis. BenchChem. 9

  • National Institutes of Health. (2016). Catalytic Promiscuity of Ancestral Esterases and Hydroxynitrile Lyases. PubMed. 20

  • ResearchGate. (n.d.). Formation of phenylglycinonitrile and mandelonitrile from benzaldehyde.... ResearchGate. 14

  • BenchChem. (n.d.). Applications of 2-Hydroxybenzonitrile in Organic Synthesis: Detailed Application Notes and Protocols. BenchChem. 21

  • ChemRxiv. (n.d.). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. ChemRxiv. 22

  • ChemRxiv. (n.d.). Enantioselective Olefin Hydrocyanation Without Cyanide. ChemRxiv. 16

  • ResearchGate. (n.d.). hydroxynitrile lyase. ResearchGate. 23

  • ResearchGate. (2025). Metal catalyzed asymmetric cyanation reactions. ResearchGate. 8

  • National Institutes of Health. (n.d.). Designing Efficient Enzymes: Eight Predicted Mutations Convert a Hydroxynitrile Lyase into an Efficient Esterase. PMC. 24

  • BenchChem. (2025). How to resolve poor enantioselectivity in (-)-Toddanol synthesis. BenchChem. 7

  • National Institutes of Health. (n.d.). Structural characterization of Linum usitatissimum hydroxynitrile lyase: A new cyanohydrin decomposition mechanism involving a cyano-zinc complex. PubMed Central. 25

  • ResearchGate. (n.d.). Plausible explanation for the low enantioselectivity observed. ResearchGate. 26

  • Chemsrc. (2025). This compound | CAS#:64350-07-8. Chemsrc. 27

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxy-2-methylbutanenitrile in Cyanohydrin Reactions. BenchChem. 28

  • National Institutes of Health. (n.d.). This compound | C6H11NO | CID 12452021. PubChem. 29

  • National Institutes of Health. (n.d.). Enzymatic strategies for asymmetric synthesis. PubMed Central. 30

  • National Institutes of Health. (n.d.). Enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes catalyzed by binaphthyl-derived organocatalysts. PubMed Central. 31

  • BenchChem. (n.d.). Application Notes and Protocols: Enantioselective Synthesis of (R)-(2-Furyl)hydroxyacetonitrile. BenchChem. 32

  • ResearchGate. (2025). Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. 33

References

Technical Support Center: Chiral Integrity of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and application of chiral 2-hydroxyhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals who require the maintenance of high enantiomeric purity for this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize racemization and ensure the stereochemical integrity of your material.

Section 1: Understanding the Challenge: The Science of Racemization

Chiral this compound is a valuable synthon, but its stereocenter is susceptible to racemization, particularly under non-optimal conditions. The primary mechanism of racemization is a reversible, base-catalyzed retro-Strecker reaction. In this process, the cyanohydrin dissociates back into its achiral precursors, hexanal and a cyanide source, which can then recombine without stereocontrol to form a racemic mixture. Understanding this mechanism is the first step in preventing it.

RacemizationMechanism cluster_enantiomer Chiral Starting Material cluster_intermediate Achiral Intermediates cluster_racemate Racemic Product (R)-2-Hydroxyhexanenitrile (R)-2-Hydroxyhexanenitrile Hexanal Hexanal (achiral) (R)-2-Hydroxyhexanenitrile->Hexanal Base-catalyzed retro-Strecker Racemate (R/S)-2-Hydroxyhexanenitrile (Racemic Mixture) Hexanal->Racemate Recombination HCN HCN/CN- HCN->Hexanal HCN->Racemate

Caption: Base-catalyzed racemization of this compound.

Section 2: Troubleshooting Guide - Diagnosing and Solving Racemization Issues

This section is formatted as a series of common problems encountered in the lab, their potential causes, and actionable solutions.

Issue 1: Significant loss of enantiomeric excess (e.e.) after purification.
  • Question: I started with an e.e. of >98% for my crude this compound, but after distillation/chromatography, it dropped to 80%. What went wrong?

  • Answer: This is a classic sign of racemization occurring during your workup or purification. The two most likely culprits are pH and temperature.

    • Potential Cause A: Basic Conditions. Exposure to even trace amounts of base can catalyze the retro-Strecker reaction. This could be from basic wash solutions (e.g., sodium bicarbonate), basic drying agents, or residual base from a previous synthetic step.

    • Solution A: Maintain Acidic Conditions.

      • During aqueous workup, use dilute acidic washes (e.g., 1% citric acid or ammonium chloride solution) to neutralize any residual base.

      • Ensure your drying agent is neutral (e.g., anhydrous magnesium sulfate or sodium sulfate).

      • For column chromatography, consider using a silica gel that has been washed with a dilute acid solution and re-activated, or add a small amount (0.1-0.5%) of a volatile acid like acetic acid to your eluent.

    • Potential Cause B: Excessive Heat. Cyanohydrins can be thermally labile.[1][2] High temperatures during distillation or solvent evaporation can provide the energy needed for dissociation.

    • Solution B: Minimize Thermal Stress.

      • Distillation: Use high vacuum to lower the boiling point. Keep the distillation pot temperature as low as possible and distill the product quickly.

      • Solvent Evaporation: Use a rotary evaporator with a low-temperature water bath (<30-40°C). Do not leave the purified product on the evaporator for extended periods.

Issue 2: My sample shows signs of degradation (discoloration, odor of aldehyde).
  • Question: My stored sample of this compound has turned yellow/brown and has a faint marzipan-like smell. Is it still usable?

  • Answer: This indicates decomposition, which goes hand-in-hand with racemization. The discoloration is likely due to the formation of polymers from the aldehyde and/or cyanide. The odor is characteristic of the parent aldehyde (hexanal).

    • Potential Cause: Improper Storage. Long-term storage without a stabilizer or at ambient temperature will lead to decomposition. The dissociation into hexanal and HCN is an equilibrium process; over time, these reactive components can undergo side reactions.[1]

    • Solution: Stabilize and Store Correctly.

      • Add a Stabilizer: For long-term storage, the addition of a non-volatile acid is highly recommended. A patent suggests using 0.01 to 5% by weight of citric acid or boric acid to suppress reconversion into HCN and the parent aldehyde.[3]

      • Low Temperature: Store the stabilized cyanohydrin at low temperatures (e.g., in a refrigerator at 4°C or a freezer at -20°C for longer-term storage).

      • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde upon any minor dissociation.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal pH range for handling and storing this compound?

    • A1: A slightly acidic pH range of 4-5 is ideal for maximizing stability and minimizing racemization.[2] Strongly acidic conditions can also lead to hydrolysis of the nitrile, while neutral to basic conditions promote the retro-Strecker reaction.[1]

  • Q2: Can I use protic solvents like methanol or ethanol with my chiral cyanohydrin?

    • A2: It is generally recommended to avoid primary and secondary alcohols as solvents, as they can accelerate decomposition. If a protic solvent is necessary, tertiary alcohols like t-butanol are a better choice. For most applications, aprotic solvents like toluene, dichloromethane, or MTBE are preferred.

  • Q3: How can I accurately measure the enantiomeric excess of my this compound?

    • A3: The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5][6][7][8] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise quantification. An alternative is Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent, such as optically active mandelic acid in the presence of DMAP, which can resolve the signals of the two enantiomers.[9][10][11] Derivatization with a chiral agent like Mosher's acid chloride followed by GC or NMR analysis is also possible, but carries the risk of racemization during the derivatization step.[11][12]

  • Q4: I am performing a reaction to modify the hydroxyl group. How can I prevent racemization during this step?

    • A4: The key is to avoid basic conditions. For reactions like acylation or silylation, use non-basic methods. For example, instead of using a base like pyridine, consider using an acylation catalyst like scandium triflate or protecting the hydroxyl group as a silyl ether using TMSCN under Lewis acidic conditions.[13][14] Protecting the hydroxyl group effectively "locks" the stereocenter and prevents the retro-Strecker reaction.

Section 4: Protocols for Maintaining Chiral Integrity

These protocols provide step-by-step guidance for critical procedures.

Protocol 1: Acid-Stabilized Storage of this compound

This protocol describes the preparation of the cyanohydrin for safe, long-term storage.

StorageProtocol start Start: Purified this compound step1 1. Dissolve in Aprotic Solvent (e.g., Toluene) start->step1 step3 3. Add Stabilizer Solution (Target: 0.05% Citric Acid) step1->step3 step2 2. Prepare Stabilizer Solution (0.1% w/w Citric Acid in THF) step2->step3 step4 4. Remove Solvent (Low Temp Rotary Evaporation) step3->step4 step5 5. Transfer to Storage Vial (Under Argon/Nitrogen) step4->step5 end End: Store at ≤ 4°C step5->end

Caption: Workflow for acid-stabilized storage.

  • Preparation: Ensure your purified this compound is free of any basic impurities.

  • Stabilizer Addition: To the neat cyanohydrin, add a stock solution of citric acid in a volatile solvent (e.g., THF) to achieve a final concentration of 0.01-0.1% w/w citric acid.[3]

  • Homogenization: Gently mix to ensure the stabilizer is evenly distributed.

  • Solvent Removal (if applicable): If a solvent was used to add the stabilizer, remove it under high vacuum at a low temperature (<30°C).

  • Inerting and Storage: Transfer the stabilized oil to a clean, dry vial. Purge the headspace with an inert gas (argon or nitrogen), seal tightly, and store in a refrigerator (4°C).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (e.e.)

This is a general guideline. The specific column and mobile phase will need to be optimized for your system.

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point (e.g., Chiralcel® OD-H, Chiralpak® AD).[7]

  • Mobile Phase:

    • Typically, a normal-phase eluent is used, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).[7]

    • To improve peak shape for this slightly acidic analyte, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (0.1%) to the mobile phase can be beneficial.

  • Sample Preparation: Prepare a dilute solution of your this compound (approx. 1 mg/mL) in the mobile phase.

  • Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the nitrile or any aromatic functionality might absorb (e.g., 210-220 nm).

    • Inject the sample and record the chromatogram.

  • Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers (E1 and E2):

    • e.e. (%) = |(A_E1 - A_E2) / (A_E1 + A_E2)| * 100

Section 5: Data Summary - Impact of Conditions on Stability

Parameter Condition Relative Rate of Racemization/Decomposition Recommendation
pH pH 4-5Very LowOptimal for storage and handling.
pH 6.3Moderate (Half-life ~28 min for Acetone Cyanohydrin)[1]Use for short periods only.
pH 6.8High (Half-life ~8 min for Acetone Cyanohydrin)[1]Avoid.
pH > 7Very HighCRITICAL: AVOID.
Temperature -20°CNegligibleOptimal for long-term storage.
4°CVery LowGood for medium-term storage.
25°C (Room Temp)Low to ModerateSuitable for in-use solutions, but minimize time.
> 40°CHighAvoid during workup and purification.
Solvent Aprotic (Toluene, MTBE)LowRecommended.
Protic (t-Butanol)ModerateUse with caution if necessary.
Protic (Methanol, Water)HighAvoid where possible.

References

Technical Support Center: Purification of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the removal of unreacted hexanal from 2-hydroxyhexanenitrile synthesis reactions. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted hexanal from my this compound product?

There are two primary strategies for this purification, leveraging the different chemical and physical properties of the aldehyde and the cyanohydrin:

  • Chemical Separation (Recommended): This involves selectively reacting the unreacted hexanal with sodium bisulfite to form a water-soluble adduct. This adduct can then be easily removed from the organic product through a liquid-liquid extraction. This is a highly efficient and selective method for aldehyde removal.[1][2][3][4]

  • Physical Separation: This method relies on the difference in boiling points between hexanal and this compound. Fractional distillation, typically under reduced pressure, can be used to separate the more volatile hexanal from the higher-boiling cyanohydrin product.

Q2: Which purification method is most suitable for my experimental needs?

The choice of method depends on the scale of your reaction and the desired purity of your final product.

  • For high purity requirements and most lab-scale syntheses , the bisulfite extraction method is generally preferred. It is highly selective for aldehydes and avoids exposing the potentially thermally sensitive cyanohydrin to high temperatures for extended periods.[3][5]

  • For larger scale industrial processes , fractional distillation might be more economical. However, careful optimization is required to prevent thermal decomposition of the this compound.

Q3: How can I confirm that all the unreacted hexanal has been removed?

Several analytical techniques can be employed to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively check for the presence of the starting aldehyde. The aldehyde and the more polar cyanohydrin should have different Rf values.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is an excellent tool for both qualitative and quantitative analysis. The disappearance of the characteristic aldehyde proton signal (around 9.8 ppm) is a clear indicator of successful removal.[6]

  • High-Performance Liquid Chromatography (HPLC): For rigorous quantitative analysis, HPLC is the method of choice. Aldehydes can be derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to make them easily detectable by UV-Vis.

Q4: I suspect my this compound is decomposing during purification. What could be the cause and how can I prevent it?

Cyanohydrins can be thermally labile and may revert to the starting aldehyde and cyanide, especially under harsh conditions.[7][8]

  • During Distillation: High temperatures in the distillation flask can cause decomposition. It is crucial to perform the distillation under reduced pressure to lower the boiling point of the components.[7]

  • pH Sensitivity: Both strongly acidic and basic conditions can promote the decomposition of cyanohydrins.[9] It is advisable to maintain a neutral or weakly acidic pH during workup procedures.

Troubleshooting Guide 1: Purification via Bisulfite Extraction

This method is based on the reversible nucleophilic addition of bisulfite to the aldehyde, forming a water-soluble salt (the bisulfite adduct).[2][4] This allows for the selective removal of the aldehyde into an aqueous phase.

Experimental Protocol
  • Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted hexanal in a suitable water-miscible solvent like methanol or dimethylformamide (DMF). For aliphatic aldehydes like hexanal, DMF is often more effective.[1][2][5]

  • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for about 30-60 seconds to ensure intimate mixing and reaction.[10]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the separatory funnel. Shake again to perform the extraction.[1]

  • Phase Separation: Allow the layers to separate. The upper organic layer will contain the purified this compound, while the lower aqueous layer will contain the hexanal-bisulfite adduct.[2]

  • Washing: Drain the aqueous layer. Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Bisulfite Extraction Workflow

Bisulfite Extraction Workflow start Crude Product (this compound + Hexanal) dissolve Dissolve in DMF start->dissolve add_bisulfite Add Saturated NaHSO₃ (aq) dissolve->add_bisulfite extract Add H₂O & Immiscible Solvent (e.g., Ethyl Acetate) add_bisulfite->extract separate Separate Layers in Funnel extract->separate organic_phase Organic Phase (Contains this compound) separate->organic_phase Upper Layer aqueous_phase Aqueous Phase (Contains Hexanal-Bisulfite Adduct) separate->aqueous_phase Lower Layer wash Wash with H₂O & Brine organic_phase->wash waste Aqueous Waste aqueous_phase->waste dry Dry over Na₂SO₄ wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate final_product Purified this compound concentrate->final_product

Caption: Workflow for the removal of hexanal via bisulfite extraction.

Troubleshooting Bisulfite Extraction
Issue Potential Cause Recommended Solution
Incomplete hexanal removal Insufficient bisulfite, poor mixing, or wrong choice of co-solvent.Use a freshly prepared, saturated solution of sodium bisulfite. Increase the shaking time. For aliphatic aldehydes, ensure DMF is used as the co-solvent.[5]
Solid forms at the interface The bisulfite adduct of a non-polar aldehyde may have low solubility in both phases.[1]Filter the entire mixture through a pad of celite to remove the solid adduct before separating the liquid layers.[1]
Emulsion formation Vigorous shaking with certain solvent combinations can lead to emulsions.Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can help. Addition of brine can also help to break up emulsions.
Low recovery of this compound The cyanohydrin may have some solubility in the aqueous phase.Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Troubleshooting Guide 2: Purification by Fractional Distillation

This method separates compounds based on their boiling point differences. It is a viable option given the significant difference between the boiling points of hexanal and this compound.

Physicochemical Data for Separation
Compound Molecular Weight ( g/mol ) Boiling Point (°C at 1 atm)
Hexanal100.16~130-131[11][12]
This compound127.17~168-169 (analog: 2-hydroxyhexanal)[13][14]
Experimental Protocol
  • Apparatus Setup: Assemble a fractional distillation apparatus. A vacuum distillation setup is highly recommended to reduce the boiling points and minimize thermal stress on the this compound.

  • Charging the Flask: Charge the crude reaction mixture to the distillation flask. Adding boiling chips or a magnetic stir bar is essential for smooth boiling.

  • Applying Vacuum: If using a vacuum, slowly reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Foreshot: Collect any low-boiling impurities first.

    • Hexanal Fraction: Carefully collect the hexanal as it distills over at its characteristic boiling point (adjusted for the vacuum).

    • Product Fraction: Once the hexanal has been removed, the temperature will rise. Increase the heat as needed and collect the this compound fraction at its higher boiling point.

  • Shutdown: Once the product has been collected, cool the system down before releasing the vacuum.

Visualization of the Fractional Distillation Workflow

Fractional Distillation Workflow start Crude Product in Distillation Flask setup Assemble Fractional Vacuum Distillation Apparatus start->setup vacuum Apply Vacuum setup->vacuum heat Gently Heat Flask vacuum->heat collect_hexanal Collect Hexanal Fraction (Lower Boiling Point) heat->collect_hexanal collect_product Collect this compound Fraction (Higher Boiling Point) collect_hexanal->collect_product Temperature Rises hexanal_waste Hexanal Fraction collect_hexanal->hexanal_waste residue High-Boiling Residue collect_product->residue final_product Purified this compound collect_product->final_product

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting Fractional Distillation
Issue Potential Cause Recommended Solution
Product decomposition (darkening in the flask) The distillation temperature is too high, causing the cyanohydrin to decompose.Use a higher vacuum to further reduce the boiling point. Ensure the heating mantle temperature is not excessively high.[7]
"Bumping" or uneven boiling Lack of boiling chips or inadequate stirring.Always use fresh boiling chips or a magnetic stirrer. Ensure the system is not sealed completely when heating at atmospheric pressure.
Poor separation of fractions Inefficient distillation column or heating too rapidly.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Heat the mixture slowly to allow for proper equilibration between liquid and vapor phases.
Product solidifying in the condenser The melting point of the product is close to the temperature of the condenser cooling water.Use room temperature water or no cooling water in the condenser, if the boiling point of the product is high enough to allow for condensation with air cooling.

References

Technical Support Center: Catalyst Poisoning in Enantioselective Synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of 2-Hydroxyhexanenitrile. Catalyst poisoning is a frequent and costly challenge in asymmetric synthesis, leading to diminished yield, loss of enantioselectivity, and increased downstream processing costs.[1][2][3] This document provides in-depth, experience-driven answers to common issues, helping you troubleshoot and optimize your reactions effectively.

Section 1: Identifying Catalyst Poisoning

This section focuses on diagnosing whether catalyst poisoning is the root cause of your experimental issues.

Q1: My reaction has stalled, or the enantiomeric excess (ee%) has dropped significantly. How do I know if catalyst poisoning is the cause?

A significant drop in reaction rate or enantioselectivity after an initial period of good performance is a classic indicator of catalyst poisoning. Unlike suboptimal reaction conditions, which typically yield consistently poor results from the outset, poisoning manifests as a degradation of performance over time.

The core issue is the interaction of a foreign substance (the "poison") with your catalyst's active sites.[4] This interaction can either physically block reactants from accessing the site or electronically modify the catalyst, rendering it less effective or non-selective.[1]

To differentiate from other issues, consider this diagnostic workflow:

G A Poor Performance Observed (Low Yield / Low ee%) B Was performance ever high in this specific run? A->B C YES: Performance Degraded B->C Yes D NO: Consistently Poor B->D No E Strongly Suspect Catalyst Poisoning C->E F Troubleshoot General Conditions: - Temperature - Concentration - Stirring - Catalyst/Ligand Integrity D->F G Investigate Starting Materials: - Re-purify reagents - Analyze for impurities - Check solvent quality E->G

Caption: Initial diagnostic workflow for suspected catalyst poisoning.

Q2: What's the difference between reversible and irreversible poisoning?

Understanding this distinction is crucial for determining your next steps.

  • Reversible Poisoning: Occurs when the poison weakly adsorbs to the catalyst's active sites. The poison and reactant are in equilibrium for binding to the catalyst. This type of poisoning can sometimes be overcome by increasing reactant concentration or by simple purification methods like flushing the system with an inert gas or washing the catalyst.

  • Irreversible Poisoning: Involves a strong, often covalent, bond between the poison and the catalyst.[4] This leads to permanent deactivation of the affected active sites. In such cases, the catalyst must be regenerated through more rigorous chemical or thermal treatment, or be replaced entirely.[5][6] Sulfur poisoning of nickel or palladium catalysts is a classic example of irreversible poisoning.[5][6]

Section 2: Common Poisons and Their Mechanisms

In the synthesis of this compound, which involves the addition of a cyanide source to hexanal, several specific impurities can act as potent catalyst poisons.

Q3: What are the most common poisons I should look for in my reagents and solvents?

Impurities are often introduced through starting materials, solvents, or the reaction atmosphere.[7] Even trace amounts can be detrimental.[1] Below is a summary of common culprits.

Poison ClassPotential SourceMechanism of Action & Effect
Water Solvents, reagents, glassware, atmosphereCoordinates to Lewis acidic metal centers, inhibiting substrate binding. Can hydrolyze sensitive ligands or catalysts.[8] Particularly problematic for Ziegler-Natta and many organometallic catalysts.[9]
Sulfur Compounds Impurities in reagents (e.g., thiols in hexanal)Strong chemisorption onto metal surfaces (e.g., Ni, Pd, Rh, Cu), forming stable metal-sulfur bonds that block active sites.[4][5]
Oxygen Atmosphere (air leaks)Oxidizes the active metal center to a higher, inactive oxidation state. Can also lead to oxidative degradation of chiral ligands.
Carboxylic Acids Oxidation of hexanal (hexanoic acid)Competitively binds to the catalyst's active site, preventing the aldehyde from coordinating. Can also deprotonate and modify the ligand.
Other Nucleophiles/Bases Amines, phosphines (from other reactions)Compete with the cyanide source or substrate for coordination to the catalyst. Strong bases can deprotonate and degrade chiral ligands.[10]
Heavy Metals Leaching from equipment, impure saltsCan displace the active metal in your catalyst complex or adsorb onto the surface, blocking sites. Common examples include Fe, Cu, Zn, and Pb.[5]

Q4: My chiral ligand seems to be degrading. Is this a form of poisoning?

Absolutely. This is often termed "ligand decomposition" or "catalyst degradation" and can be considered a form of auto-poisoning. The active catalytic species is destroyed by a component of the reaction mixture, which could be a reactant, product, or even the base used.[10]

For instance, in copper-catalyzed asymmetric reactions, nucleophilic alkoxide bases can attack and irreversibly modify phosphoramidite ligands, leading to catalytically incompetent species and a drop in enantioselectivity.[10] This highlights the importance of controlling the concentration and nature of all species in the reaction, not just external contaminants.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Catalyst [M-L] B Catalyst-Substrate Complex A:f0->B:f0 Substrate Binding Deactivated Deactivated Complex [M-L*-Poison] A:f0->Deactivated Irreversible Binding C Product Formation + [M-L] B:f0->C:f0 Enantioselective Transformation C:f0->A:f0 Product Release Poison Poison (e.g., Sulfur, H₂O) Poison->Deactivated

Caption: Generalized mechanism of catalyst poisoning vs. the ideal catalytic cycle.

Section 3: Troubleshooting and Prevention

A proactive approach based on rigorous purification and inert techniques is the most effective strategy.

Q5: I suspect my hexanal is the source of the poison. How can I purify it?

Hexanal is notoriously prone to oxidation, forming hexanoic acid, which can poison the catalyst. It can also contain other aldehyde-derived impurities.

Protocol: Purification of Hexanal
  • Initial Wash: Place the hexanal in a separatory funnel. Wash with a 5% sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like hexanoic acid. Repeat this wash two to three times.

  • Brine Wash: Wash the hexanal with a saturated sodium chloride (brine) solution to remove residual water and salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl and let it stand for at least 30 minutes.

  • Filtration: Filter the hexanal to remove the drying agent.

  • Distillation: Perform a fractional distillation under an inert atmosphere (Nitrogen or Argon). Collect the fraction boiling at the correct temperature (approx. 131 °C at atmospheric pressure), ensuring your glassware is meticulously dry.

  • Storage: Store the purified hexanal under an inert atmosphere, over molecular sieves, and in a freezer to prevent degradation.

Q6: What are best practices for maintaining an inert reaction environment to prevent poisoning?

Oxygen and water are pervasive poisons.[8][9] Strict adherence to air-free techniques is non-negotiable for many sensitive catalyst systems.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.

  • Solvents: Use anhydrous solvents from a solvent purification system (SPS) or freshly distilled from an appropriate drying agent. Store over molecular sieves.

  • Inert Gas: Use high-purity Argon or Nitrogen with an oxygen trap in the gas line.

  • Technique: Employ Schlenk line or glovebox techniques for all manipulations, including reagent transfers and catalyst preparation. Use gas-tight syringes and cannulation for liquid transfers.

  • Degassing: Subject your reaction mixture to several "freeze-pump-thaw" cycles to remove dissolved oxygen before initiating the reaction.

Section 4: Catalyst Regeneration

When poisoning occurs, it may be possible to regenerate the catalyst, which is often more cost-effective than replacement.[2]

Q7: My catalyst has been irreversibly poisoned. What are some common regeneration strategies?

The appropriate strategy depends on the nature of the catalyst and the poison. Always consult the literature for methods specific to your catalytic system.

Common Regeneration Methods
MethodDescriptionBest For
Thermal Treatment Heating the catalyst to high temperatures in a controlled atmosphere (e.g., air, inert gas) to burn off organic poisons (coking) or desorb strongly bound species.[11] High-temperature oxidation can be effective for sulfur poisoning.[6]Removing carbon deposits; some strongly adsorbed organic poisons.
Chemical Washing Using solvents, acids, bases, or chelating agents to dissolve and wash away the poison.[11] For example, a mild acid wash can remove poisoning metal cations.Metal-based poisons, soluble organic contaminants.
Oxidation/Reduction Cycles For catalysts poisoned by sulfur, a cycle of high-temperature oxidation to form sulfates, followed by reduction (e.g., with H₂), can restore the active metal sites.[6][12]Sulfur poisoning of metal catalysts.
Protocol: Example Regeneration via Chemical Washing

(This is a general guideline; conditions must be optimized for your specific catalyst)

  • Recovery: If using a heterogeneous catalyst, filter it from the reaction mixture. For a homogeneous catalyst, precipitation followed by filtration may be necessary.

  • Initial Rinse: Wash the recovered catalyst with a non-coordinating solvent (e.g., hexane, dichloromethane) to remove residual reactants and products.

  • Poison Removal: Select a wash solution based on the suspected poison. For example, if you suspect poisoning by a basic impurity, a very dilute, non-coordinating acid wash might be effective. For metal ion poisoning, a wash with a chelating agent like EDTA could be employed.[7]

  • Solvent Wash: Thoroughly wash the catalyst with fresh, anhydrous solvent to remove the regeneration agent and any byproducts.

  • Drying: Dry the catalyst under high vacuum.

  • Activity Test: Before reusing the regenerated catalyst in a full-scale reaction, perform a small-scale test reaction to confirm that its activity and selectivity have been restored.

References

Technical Support Center: The Effect of Temperature on 2-Hydroxyhexanenitrile Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-hydroxyhexanenitrile, with a specific focus on the critical role of temperature. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to the synthesis of this compound.

Q1: What is the fundamental reaction for forming this compound?

A1: this compound is synthesized via a nucleophilic addition reaction known as cyanohydrin formation.[1][2] In this process, the cyanide anion (CN⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of hexanal. This is followed by the protonation of the resulting alkoxide intermediate to yield the final this compound product.[3] The reaction is typically base-catalyzed because a small amount of base is required to generate the cyanide nucleophile from a source like hydrogen cyanide (HCN) or to ensure its availability when using cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN).[3][4][5]

Reaction_Mechanism Figure 1: Base-Catalyzed Formation of this compound hexanal Hexanal (Substrate) inv1 hexanal->inv1 cn CN⁻ (Nucleophile) cn->inv1 intermediate Tetrahedral Alkoxide (Intermediate) inv2 intermediate->inv2 Protonation hcn HCN (Proton Source) hcn->inv2 product This compound (Product) cn_regen CN⁻ (Regenerated) inv1->intermediate  Nucleophilic  Attack inv2->product inv2->cn_regen

Caption: Base-catalyzed mechanism for this compound synthesis.

Q2: What is the thermodynamic and kinetic role of temperature in this reaction?

A2: Temperature plays a dual and opposing role in the formation of this compound, influencing both the reaction's speed (kinetics) and its maximum achievable yield (thermodynamics).

  • Thermodynamics: The formation of cyanohydrins is a reversible and generally exothermic process.[3] According to Le Châtelier's principle, applying heat to an exothermic equilibrium will shift it towards the reactants. Therefore, lower temperatures favor the formation of the this compound product, leading to a higher equilibrium yield.[6]

  • Kinetics: Like most chemical reactions, the rate of cyanohydrin formation is dependent on temperature. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, which leads to a faster reaction rate.

This creates a classic trade-off: temperatures that are too high will result in a low yield due to an unfavorable equilibrium, while temperatures that are too low will cause the reaction to proceed too slowly to be practical. The key is to find an optimal temperature that balances a reasonable reaction rate with a favorable equilibrium position.

Kinetics_vs_Thermodynamics Figure 2: Temperature's Opposing Effects on Reaction Rate and Yield Temp Temperature Kinetics Reaction Rate (Kinetics) Temp->Kinetics Increases Thermo Equilibrium Yield (Thermodynamics) Temp->Thermo Decreases (for exothermic rxn) Optimal Optimal Temperature Zone Kinetics->Optimal Thermo->Optimal

Caption: The trade-off between reaction kinetics and thermodynamics.

Q3: Why is the this compound formation reversible, and how does temperature affect this?

A3: The reaction is reversible because the cyanohydrin product can decompose back into the starting aldehyde (hexanal) and hydrogen cyanide (HCN).[1][2][4][5] This reverse reaction, known as a retro-cyanohydrin reaction, is highly dependent on temperature and pH.[7]

Elevated temperatures provide the necessary activation energy for the C-C bond between the hydroxyl-bearing carbon and the nitrile group to break, driving the equilibrium back towards the starting materials.[7] This instability is a critical factor to consider not only during the synthesis but also during product workup, purification (e.g., distillation), and storage.[6][7] Storing the purified product at low temperatures is crucial for maintaining its integrity.[6]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound, with a focus on temperature-related issues.

Q4: My reaction yield is consistently low. Could temperature be the cause?

A4: Yes, an incorrect temperature is one of the most common reasons for low yields.

  • Problem: Temperature is too high. If you are running the reaction at room temperature or above, the equilibrium is likely shifted towards the starting materials (hexanal and cyanide), limiting your maximum possible yield. The weakly exothermic nature of the reaction means that any heat generated can further inhibit product formation.[3]

  • Solution: Perform the reaction at a reduced temperature. A range of 0-10 °C is often recommended for the synthesis of aliphatic cyanohydrins.[6][8] Using an ice-water bath to maintain a consistently low temperature is a standard and effective practice. This shifts the equilibrium in favor of the this compound product, maximizing the thermodynamic yield.[6]

Troubleshooting_Yield Figure 3: Troubleshooting Workflow for Low Yield start Low Yield of This compound check_temp Is reaction temp > 15°C? start->check_temp sol_temp_high Solution: Lower temperature to 0-10°C using an ice bath to favor product formation. check_temp->sol_temp_high Yes check_kinetics Is reaction time sufficient at lower temperature? check_temp->check_kinetics No sol_time Solution: Increase reaction time or re-evaluate catalyst efficiency. check_kinetics->sol_time No check_other Investigate other factors: - pH control (target 4-7) - Reagent purity - Catalyst activity check_kinetics->check_other Yes

Caption: A logical workflow for diagnosing low reaction yields.

Q5: I'm observing significant product loss during workup or purification. What's happening?

A5: This is a classic sign of thermal decomposition. This compound is thermally labile and can easily revert to hexanal and HCN, especially under neutral or basic conditions.[7][9]

  • Problem: High temperatures during solvent removal or distillation. Using a high-temperature rotary evaporator or attempting vacuum distillation at too high a pot temperature will cause significant decomposition of your product.

  • Solution: All post-reaction steps should be conducted at low temperatures.

    • Workup: Perform aqueous washes with cold solutions.

    • Solvent Removal: Use a rotary evaporator with a bath temperature below 30-40°C.

    • Purification: Avoid distillation if possible. Column chromatography on silica gel (which is slightly acidic) at room temperature is often a better choice. If distillation is necessary, it must be performed under high vacuum to keep the pot temperature as low as possible.

    • Stabilization: Add a trace amount of a non-volatile acid (e.g., citric or boric acid) to the purified product to inhibit the base-catalyzed decomposition pathway during storage.[7]

Q6: My reaction is very slow. Can I just increase the temperature?

A6: While increasing the temperature will speed up the reaction, it is not the recommended solution due to the negative impact on the equilibrium yield, as discussed in Q2 and Q4.

  • Problem: You are trying to solve a kinetic problem in a way that creates a thermodynamic problem.

  • Better Solutions:

    • Optimize pH/Catalyst: The reaction rate is highly dependent on the concentration of the cyanide nucleophile. Ensure your reaction is slightly basic or that you are using an effective catalyst to generate sufficient CN⁻ without creating conditions for side reactions.[3][5]

    • Increase Reaction Time: For reactions run at low temperatures (0-10 °C), simply allow more time for the reaction to reach equilibrium. Monitor the reaction progress using an appropriate technique (e.g., TLC or ¹H NMR on an aliquot) to determine when it has reached completion.

    • Use a More Reactive Cyanide Source: In some cases, using a silylated cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can accelerate the reaction under mild conditions.[1][3]

Q7: I'm seeing unexpected byproducts. Can temperature influence side reactions?

A7: Yes, higher temperatures can promote various side reactions. While the primary effect of heat is decomposition, other pathways can become significant:

  • Aldol Condensation: Since the reaction is often base-catalyzed, higher temperatures can promote the self-condensation of hexanal, leading to aldol adducts and their dehydration products. These will appear as higher molecular weight impurities.

  • Cyanide Hydrolysis: At elevated temperatures, especially in aqueous media, the cyanide ion can hydrolyze to formamide or formate, consuming your nucleophile and reducing the overall yield.

Solution: Running the reaction at the recommended low temperatures (0-10 °C) is the most effective way to suppress these temperature-dependent side reactions and improve the purity of your crude product.

Q8: My analytical results (e.g., by GC) are inconsistent. Is temperature a factor?

A8: Absolutely. Gas Chromatography (GC) is notorious for causing the decomposition of thermally labile compounds like cyanohydrins.[7]

  • Problem: The high temperature of the GC inlet port causes the this compound to decompose back into hexanal and HCN.[7] What you detect might be the starting material, not the product, leading to a gross underestimation of your yield or purity.

  • Solutions:

    • Lower the Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient volatilization of your compound.[7]

    • Use a Cool-on-Column Inlet: This technique introduces the sample directly onto the column at a lower temperature, minimizing thermal stress.[7]

    • Derivatization: Convert the thermally unstable hydroxyl group into a more stable ether (e.g., a silyl ether) before GC analysis.

    • Switch Analytical Methods: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing cyanohydrins as it is a non-destructive technique performed at ambient temperature.[7]

Section 3: Experimental Protocols & Data

Protocol: Optimized Laboratory Scale Synthesis of this compound

This protocol is designed to maximize yield by carefully controlling temperature.

Materials:

  • Hexanal (freshly distilled)

  • Sodium Cyanide (NaCN)

  • Acetic Acid (Glacial)

  • Diethyl Ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (cold)

  • Brine (saturated aqueous NaCl solution) (cold)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath

Procedure:

  • Setup: Place a solution of NaCN in water in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling (Critical Step): Cool the flask in an ice-water bath until the internal temperature is stable between 0-5 °C .

  • Substrate Addition: Add the hexanal to the dropping funnel.

  • Acidification & Reaction: Slowly add a solution of acetic acid in water dropwise to the stirred NaCN solution over 30-45 minutes. This in situ generation of HCN under controlled pH is crucial. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Execution: After the acid addition, add the hexanal dropwise from the funnel over 30 minutes, again ensuring the temperature does not exceed 10 °C . Let the reaction stir in the ice bath for an additional 2-3 hours after the addition is complete.

  • Monitoring: Monitor the disappearance of hexanal by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup (Cold): Transfer the reaction mixture to a separatory funnel and extract with cold diethyl ether (3x). Combine the organic layers and wash sequentially with cold saturated NaHCO₃ solution and cold brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a bath temperature not exceeding 30 °C .

  • Storage: Store the resulting pale yellow oil under an inert atmosphere at ≤ 4 °C.

Data Presentation: Effect of Temperature on Yield

The following table provides an illustrative summary of how reaction temperature can affect the equilibrium yield of a typical aliphatic cyanohydrin formation.

Reaction Temperature (°C)Typical Equilibrium Yield (%)Primary Observation
-10> 95%Kinetically very slow, may require extended reaction times or a highly active catalyst.
0 - 5 90 - 95% Optimal range balancing excellent yield with a manageable reaction rate.
10 - 1580 - 90%Good yield, faster reaction rate. A reasonable compromise for many applications.
25 (Room Temp)60 - 75%Noticeable decrease in yield as the equilibrium shifts towards starting materials.
40< 50%Poor yield. Product decomposition becomes significant. Risk of side reactions increases.
60< 20%Very low yield. Decomposition is the dominant process.

Note: These are representative values based on the principles of cyanohydrin chemistry.[3][6] Actual yields may vary based on substrate, catalyst, and reaction time.

References

Influence of solvent on the synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxyhexanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the influence of solvents on this important chemical transformation.

Introduction to this compound Synthesis

The synthesis of this compound, a cyanohydrin, is a fundamental carbon-carbon bond-forming reaction involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of pentanal. The choice of solvent is a critical parameter that can significantly impact the reaction rate, yield, and purity of the final product. This guide will explore the nuances of solvent selection and provide practical solutions to common challenges encountered during the synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of this compound. What are the likely causes and how can I resolve this?

Answer:

Low or no yield in cyanohydrin synthesis is a common issue that can often be traced back to several key factors related to the reaction conditions, particularly the solvent and catalyst.

  • Causality: The addition of the cyanide anion to the aldehyde carbonyl is a reversible equilibrium reaction.[1][2] For the reaction to proceed, a sufficient concentration of the nucleophilic cyanide anion (CN⁻) is required. Hydrogen cyanide (HCN) itself is a weak acid and therefore a poor source of CN⁻. The reaction is significantly accelerated by a basic catalyst which increases the concentration of the cyanide nucleophile.[1]

  • Troubleshooting Steps:

    • Ensure Catalytic Conditions: The reaction requires a catalytic amount of base to generate the cyanide anion from HCN or to be present when using cyanide salts. If you are using HCN as the cyanide source, the addition of a small amount of a base like sodium hydroxide or potassium cyanide is crucial.[1]

    • Choice of Cyanide Source: Using a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) in conjunction with a proton source is often more effective than using HCN alone.[1] Trimethylsilyl cyanide (TMSCN) is another effective, albeit more expensive, alternative that can be used with a Lewis acid catalyst.

    • Solvent Considerations:

      • Protic Solvents (e.g., water, methanol, ethanol): While the reaction can be performed in protic solvents, they can solvate the cyanide anion through hydrogen bonding, which can reduce its nucleophilicity and slow down the reaction.

      • Aprotic Polar Solvents (e.g., DMSO, acetonitrile): These solvents are often preferred as they can dissolve the reactants without strongly solvating the cyanide anion, leaving it more available for nucleophilic attack. For instance, the synthesis of cyanohydrin esters from aliphatic aldehydes has been shown to give good to excellent yields with KCN in DMSO.[3][4]

    • Temperature: Cyanohydrin formation is typically exothermic. Lowering the reaction temperature can shift the equilibrium towards the product side, potentially increasing the yield.

Issue 2: Formation of Impurities and Side Products

Question: My final product is impure. What are the common side reactions and how can I minimize them?

Answer:

The formation of impurities in the synthesis of this compound can arise from side reactions of the starting materials or the product.

  • Causality:

    • Aldol Condensation: Pentanal can undergo a base-catalyzed self-condensation (aldol reaction) to form 3-hydroxy-2-propylheptanal. This is a common side reaction for aldehydes in the presence of a base.

    • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation. While pentanal has alpha-hydrogens, under certain conditions, related side reactions can occur.

    • Polymerization: Aldehydes, including pentanal, can polymerize, especially in the presence of acid or base catalysts.

  • Troubleshooting Steps:

    • Control of Basicity: Use only a catalytic amount of base. A large excess of a strong base will promote the aldol condensation.

    • Temperature Control: Running the reaction at a lower temperature can help to minimize the rate of side reactions relative to the desired cyanohydrin formation.

    • Order of Addition: Adding the pentanal slowly to the cyanide solution can help to maintain a low concentration of the aldehyde, which can disfavor the bimolecular aldol condensation.

    • Solvent Choice: The choice of solvent can influence the rates of competing reactions. A biphasic system, as discussed below, can help to sequester the product and prevent further reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating a pure sample of this compound. What are the best practices for workup and purification?

Answer:

The purification of this compound can be challenging due to its properties and the potential for the reverse reaction to occur.

  • Causality: The cyanohydrin formation is reversible, and the product can decompose back to pentanal and cyanide, especially under basic conditions. This compound is also a relatively polar molecule.

  • Troubleshooting Steps:

    • Acidic Workup: During the workup, it is important to neutralize any excess base and then slightly acidify the solution to stabilize the cyanohydrin and prevent the reverse reaction.

    • Extraction: Use a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate. Multiple extractions will ensure a more complete recovery of the product from the aqueous phase.

    • Drying: Ensure the organic extracts are thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before solvent removal, as water can interfere with subsequent purification steps.

    • Purification Technique:

      • Distillation: Vacuum distillation is often the preferred method for purifying liquid cyanohydrins. Care must be taken to avoid high temperatures which can cause decomposition.

      • Chromatography: If distillation is not effective, column chromatography on silica gel can be used. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of solvent for the synthesis of this compound?

The optimal solvent depends on the specific methodology being employed.

  • For simple base-catalyzed reactions , polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or acetonitrile are often advantageous as they effectively dissolve the cyanide salt while leaving the cyanide anion highly nucleophilic.[3][4]

  • In phase-transfer catalysis (PTC) , a biphasic system is used, typically consisting of water and a water-immiscible organic solvent like toluene or dichloromethane.[5][6][7] The PTC transfers the cyanide anion into the organic phase to react with the pentanal.[5][6][7] This method can lead to very high yields.[5][7]

  • For enzymatic synthesis , a biphasic system with a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE or diisopropyl ether) and an aqueous buffer is commonly used.[8][9] This setup helps to suppress the non-catalyzed racemic reaction and can improve the enantiomeric excess of the product.[10]

Q2: Can I use water as the sole solvent for this reaction?

Yes, water can be used as a solvent, especially when using a cyanide salt like NaCN or KCN.[11] However, the reaction may be slower compared to using a polar aprotic solvent due to the solvation of the cyanide anion by water molecules.

Q3: How does a biphasic solvent system work and what are its advantages?

A biphasic system consists of two immiscible liquid phases, typically an aqueous phase and an organic phase.[8] In the context of cyanohydrin synthesis:

  • The cyanide salt is dissolved in the aqueous phase.

  • The pentanal is dissolved in the organic phase.

  • A phase-transfer catalyst is often used to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs.[6][7]

Advantages include:

  • Suppression of side reactions that may occur in the aqueous phase.

  • Facilitated product separation, as the this compound will primarily reside in the organic phase.

  • In enzymatic reactions, it allows for high substrate loading in the organic phase while maintaining a favorable aqueous environment for the enzyme.[8]

Q4: What are the safety precautions I should take when working with cyanides and different solvents?

  • Cyanide Toxicity: All cyanide compounds are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.

  • Solvent Hazards: Be aware of the specific hazards of the solvent you are using (e.g., flammability, toxicity, volatility). Always consult the Safety Data Sheet (SDS) for the solvent.

  • Quenching: At the end of the reaction, any excess cyanide should be quenched safely. A common method is to treat the aqueous waste with an excess of bleach (sodium hypochlorite) or ferrous sulfate under basic conditions.

Quantitative Data on Solvent Influence

Solvent SystemCyanide SourceCatalyst/ConditionsSubstrate TypeRepresentative YieldReference
DMSOKCNRoom TemperatureAcylal of aliphatic aldehydeGood to Excellent--INVALID-LINK--[3][4]
Biphasic (Water/Organic)NaCNPhase-Transfer Catalyst1-chlorooctane~99%--INVALID-LINK--[7]
Biphasic (Buffer/MTBE)HCNHydroxynitrile Lyase4-hydroxybenzaldehyde90%--INVALID-LINK--[12]
DichloromethaneTMSCNZn(II) Catalyst (2 mol%)Aliphatic & Aromatic Aldehydes65-91%--INVALID-LINK--[13]

Experimental Protocols

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMSO)

This protocol is adapted from the synthesis of cyanohydrin esters from aliphatic aldehydes.[3][4]

Materials:

  • Pentanal

  • Potassium Cyanide (KCN)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve potassium cyanide in anhydrous DMSO with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add pentanal to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis using Phase-Transfer Catalysis

This protocol is a general procedure for PTC-mediated cyanation.

Materials:

  • Pentanal

  • Sodium Cyanide (NaCN)

  • Toluene

  • Tetrabutylammonium bromide (TBAB) or other suitable PTC

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in deionized water.

  • Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%).

  • Add a solution of pentanal in toluene.

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir vigorously to ensure good mixing of the two phases.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and separate the phases.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Visualizations

Reaction Mechanism

Cyanohydrin_Formation pentanal Pentanal alkoxide Tetrahedral Alkoxide Intermediate pentanal->alkoxide + CN⁻ (Nucleophilic Attack) cyanide CN⁻ alkoxide->pentanal - CN⁻ (Reversible) product This compound alkoxide->product + H₂O / HCN (Protonation) proton_source H₂O / HCN product->alkoxide - H⁺ (Reversible) regenerated_cyanide CN⁻ / OH⁻ Solvent_Influence start Start: Pentanal + Cyanide Source solvent_choice Solvent System Selection start->solvent_choice protic Polar Protic (e.g., Water, Ethanol) solvent_choice->protic Monophasic aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) solvent_choice->aprotic Monophasic biphasic Biphasic (e.g., Water/Toluene + PTC) solvent_choice->biphasic Biphasic protic_outcome Solvates CN⁻ Potentially slower reaction protic->protic_outcome aprotic_outcome 'Naked' CN⁻ Often faster reaction Good to excellent yields aprotic->aprotic_outcome biphasic_outcome High Yields Easy product separation Suppresses side reactions biphasic->biphasic_outcome end End: this compound protic_outcome->end aprotic_outcome->end biphasic_outcome->end

References

Technical Support Center: Effective Quenching Strategies for 2-Hydroxyhexanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for quenching reactions involving 2-hydroxyhexanenitrile. Moving beyond simple step-by-step instructions, this document elucidates the chemical principles behind effective quenching, offering troubleshooting advice and standardized protocols to ensure experimental success, safety, and reproducibility.

Section 1: Foundational Principles of Quenching Cyanohydrin Reactions

A successful quench is not merely the termination of a reaction; it is a controlled process that dictates product yield, purity, and, most critically, operator safety. Understanding the foundational principles is paramount before undertaking any experimental work.

Q1: What are the primary goals of quenching a this compound reaction?

The quenching and subsequent workup of a reaction involving this compound, a type of cyanohydrin, has three primary objectives:

  • Reaction Termination: To immediately and completely stop the desired chemical transformation by neutralizing any unreacted reagents.

  • Safety and Neutralization: To safely decompose highly reactive or toxic species. The foremost concern is the neutralization of excess cyanide and the prevention of highly toxic hydrogen cyanide (HCN) gas evolution.[1][2] Reactions involving potent reducing agents like lithium aluminum hydride (LiAlH₄) also require a controlled quench to manage their extreme reactivity with protic solvents.[3]

  • Product Isolation and Stability: To convert the reaction mixture into a state from which the desired product can be easily and efficiently isolated. This includes preventing the reversible decomposition of the cyanohydrin back to its starting materials (hexanal and cyanide), which can occur under basic conditions.[1][4][5]

Q2: What are the critical safety hazards I need to be aware of when working with this compound and cyanide?

The primary hazard is the generation of hydrogen cyanide (HCN) , an extremely toxic and volatile liquid (boiling point: 26 °C) with the characteristic odor of bitter almonds.

  • Mechanism of HCN Release: Cyanohydrins exist in equilibrium with their corresponding aldehyde/ketone and HCN.[4][6] This equilibrium can be shifted. Critically, acidification of a solution containing free cyanide anions (CN⁻) will rapidly generate HCN gas .[1][6]

  • Safe Handling Practices:

    • All manipulations must be performed in a certified, well-ventilated chemical fume hood.[7]

    • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves.[7]

    • Never acidify a cyanide-containing solution unless you are certain the cyanide has been consumed or the quench is designed to handle it under controlled conditions.

    • Aqueous cyanide waste should always be made basic (pH > 10) with a reagent like sodium hydroxide to prevent accidental HCN generation.[2]

Decision Framework for Selecting a Quenching Strategy

The choice of quenching protocol is dictated entirely by the specific reaction being performed. The following decision tree illustrates a logical approach to selecting the appropriate method.

Quench_Decision_Tree start Identify Reaction Type cyanide_check Is unreacted cyanide (e.g., NaCN, KCN) present? start->cyanide_check reagent_check Are there highly reactive reagents present? (e.g., LiAlH4, DIBAL-H, Grignard) formation Scenario A: Cyanohydrin Formation reagent_check->formation No reduction Scenario B: Nitrile Reduction reagent_check->reduction Yes cyanide_check->reagent_check hydrolysis Scenario C: Nitrile Hydrolysis cyanide_check->hydrolysis No, reaction is downstream (hydrolysis or other) quench_formation Careful acidic quench to neutralize base catalyst and protonate the alkoxide intermediate. formation->quench_formation quench_reduction Controlled sequential quench (e.g., Fieser Method) to decompose reducing agent safely. reduction->quench_reduction quench_hydrolysis Neutralization workup to isolate the final carboxylic acid or amine product. hydrolysis->quench_hydrolysis

Caption: Decision tree for selecting an appropriate quenching protocol.

Section 2: Troubleshooting Guide for Common Quenching Scenarios

This section addresses specific issues that may arise during the quenching and workup of this compound reactions in a practical, question-and-answer format.

Scenario A: Quenching the Formation of this compound

This reaction typically involves reacting hexanal with a cyanide source, like NaCN or KCN, often with a mild acid or base catalyst.[1][6] The immediate product is a sodium or potassium alkoxide salt of the cyanohydrin.

  • FAQ 1: I've started my acidic quench (e.g., with dilute HCl or NH₄Cl), but the process is generating a lot of heat. What should I do?

    • Explanation: The heat is likely from the neutralization of the base catalyst used in the formation reaction. A rapid, uncontrolled neutralization can create localized hot spots.

    • Solution: Immediately slow the rate of addition of your quenching agent. Ensure your reaction flask is submerged in an ice-water bath to effectively dissipate the heat.[3] Always add the quenching agent dropwise to the reaction mixture, not the other way around.[8]

  • FAQ 2: During workup, my product yield is low, and I've isolated a significant amount of the starting material, hexanal. What happened?

    • Explanation: Cyanohydrin formation is a reversible reaction.[4][9] Under basic conditions, the this compound can decompose back into hexanal and cyanide ion.[1][5] If your aqueous layer was too basic during extraction, or if the workup was prolonged at room temperature under basic conditions, product reversion is likely.

    • Solution: After the initial quench, ensure the pH of the aqueous layer is neutral or slightly acidic (pH 5-7) before proceeding with extraction. Work quickly and avoid letting the mixture sit for extended periods, especially if not cooled.

  • FAQ 3: I smell a faint almond-like odor during my workup. What does this mean and what is the immediate action?

    • Explanation: The almond odor is characteristic of hydrogen cyanide (HCN). This indicates that your aqueous layer may have become too acidic while free cyanide ions were still present, or that the cyanohydrin itself is decomposing under the workup conditions.

    • Immediate Action: DO NOT lower your head into the fume hood to get a better smell. Ensure the fume hood sash is at the proper height and that it is functioning correctly. Check the pH of your aqueous layer. If it is acidic, carefully and slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) with cooling until the pH is neutral or slightly basic (pH 8-9) to trap any free cyanide as the non-volatile CN⁻ ion.

Scenario B: Quenching a Reduction of this compound (e.g., with LiAlH₄)

This reaction reduces the nitrile group to a primary amine, yielding 2-amino-1-hexanol. The major challenge is quenching the excess, highly reactive LiAlH₄.[1]

  • FAQ 4: I added water to quench my LiAlH₄ reaction, and it reacted violently. How can I prevent this?

    • Explanation: Lithium aluminum hydride reacts extremely violently and exothermically with water.[3] Direct quenching with water without proper cooling and sequential addition of less reactive solvents is extremely dangerous.

    • Solution: Always use a sequential quenching procedure. The most common and reliable is the Fieser method (see SOP-02 below).[10] This involves cooling the reaction to 0 °C and adding reagents in a specific order: first a less reactive alcohol like isopropanol or ethyl acetate to consume the bulk of the hydride, followed by the slow, dropwise addition of water, and then an aqueous base.[11]

  • FAQ 5: After my quench, I have a thick, gelatinous precipitate that is difficult to filter and seems to have trapped my product.

    • Explanation: This is a very common problem. The quench of aluminum hydrides generates aluminum salts (e.g., Al(OH)₃), which often form a fine, gelatinous precipitate that clogs filter paper and traps polar products like amino alcohols.

    • Solution:

      • Fieser Method: Using the correct stoichiometry of water and NaOH solution (SOP-02) is designed to produce granular, easily filterable aluminum salts.[3]

      • Rochelle's Salt (Potassium Sodium Tartrate): After the initial quench, add a saturated aqueous solution of Rochelle's salt and stir vigorously for several hours or overnight.[3][12] The tartrate chelates the aluminum salts, breaking up the emulsion and leading to a clean phase separation.

      • Celilte/Diatomaceous Earth: Add a pad of Celite to your filter funnel. This can help prevent the fine precipitate from clogging the filter paper. You can also add Celite directly to the slurry before filtration to help granulate the solids.

Section 3: Standard Operating Protocols (SOPs)

These protocols represent best practices for common quenching scenarios. Always perform these operations in a chemical fume hood with appropriate PPE.

SOP-01: Standard Quench for this compound Isolation (Post-Formation)

This protocol is for quenching the reaction after forming the cyanohydrin from hexanal and a cyanide salt (e.g., NaCN).

  • Cooling: Ensure the reaction flask is immersed in an ice-water bath and maintain the internal temperature at 0-5 °C.

  • Acidification: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel with vigorous stirring. Alternatively, 1M HCl can be used, but the addition must be extremely slow to control the exotherm.

  • Monitor pH: Periodically check the pH of the aqueous phase using pH paper. Continue adding the acidic solution until the pH is between 6 and 7.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer two times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

SOP-02: Fieser Method for Quenching LiAlH₄ Reduction

This is the standard protocol for safely quenching a LiAlH₄ reaction and obtaining a granular, filterable precipitate.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Dilution: Dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether or THF) to ensure it remains stirrable.

  • Sequential Addition: For every 1 gram of LiAlH₄ used in the reaction, add the following reagents sequentially and dropwise with vigorous stirring. Allow the bubbling to subside between each addition.

    • Step 1: Add 1 mL of water .

    • Step 2: Add 1 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) .

    • Step 3: Add 3 mL of water .

  • Granulation: After the final addition, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for at least 30 minutes. A white, granular solid should precipitate, leaving a clear supernatant.

  • Filtration: Filter the mixture through a pad of Celite in a Büchner funnel. Wash the solid precipitate thoroughly with several portions of the reaction solvent (e.g., diethyl ether or THF).

  • Isolation: Combine the filtrate and washings, dry over an anhydrous drying agent, and concentrate under reduced pressure to isolate the crude 2-amino-1-hexanol.

MethodReagentsProsCons
Fieser Method H₂O, 15% aq. NaOH, H₂OForms granular, easily filterable salts.[10] Highly reproducible.Requires careful stoichiometric addition.
Rochelle's Salt Quench with H₂O/alcohol, then add sat. aq. KNaC₄H₄O₆Excellent for breaking up emulsions and recovering polar products.[3][12]Requires a long stirring time (1-12 hours) for chelation.
Anhydrous Glauber's Salt Na₂SO₄·10H₂OA one-step method that avoids adding large amounts of water.Can be less effective for large-scale reactions; may still trap product.
Section 4: Cyanide Waste Management

Proper disposal of cyanide-containing waste is a critical safety and environmental responsibility.

Q6: How do I safely neutralize residual cyanide in my aqueous waste streams?

Aqueous waste containing cyanide must be treated before disposal. The most common method is oxidation to the much less toxic cyanate (OCN⁻) ion using bleach or hydrogen peroxide under basic conditions.

Workflow for Cyanide Waste Neutralization

Cyanide_Waste_Workflow start Collect Aqueous Cyanide Waste check_ph Adjust pH to 10-11 with 1M NaOH start->check_ph add_oxidant While stirring and cooling, slowly add excess 6% NaOCl (bleach) check_ph->add_oxidant stir Stir for 2-3 hours at room temperature add_oxidant->stir test Test for excess oxidant (KI-starch paper) stir->test test_cn Test for residual Cyanide (e.g., commercial test strips) test->test_cn Oxidant Present test_cn->add_oxidant Cyanide Detected neutralize Neutralize excess oxidant (e.g., sodium bisulfite) test_cn->neutralize Cyanide < 1 ppm dispose Dispose as non-cyanide aqueous waste neutralize->dispose

Caption: Workflow for the safe neutralization of cyanide waste.

Protocol for Cyanide Neutralization:

  • Collection: Collect all aqueous waste suspected of containing cyanide in a designated, labeled container.

  • Basification: In a fume hood, cool the waste container in an ice bath. Slowly add 1M NaOH solution while stirring until the pH is stable between 10 and 11.

  • Oxidation: Slowly add an excess of commercial bleach (sodium hypochlorite, ~6%) or 30% hydrogen peroxide. The reaction can be exothermic, so maintain cooling. An excess is typically 1.5-2 liters of bleach per mole of cyanide.

  • Reaction Time: Stir the mixture for at least 2-3 hours to ensure complete oxidation.

  • Verification: Test for the absence of cyanide using commercially available cyanide test strips. If cyanide is still detected, add more oxidant and continue stirring.

  • Disposal: Once cyanide is confirmed to be below the acceptable limit (typically < 1 ppm), the solution can be neutralized and disposed of according to your institution's hazardous waste guidelines.

References

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral analysis. In the synthesis of optically active compounds, such as the versatile building block 2-hydroxyhexanenitrile, achieving high enantiopurity is often paramount to ensuring the desired biological activity and minimizing potential off-target effects. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to empower you in selecting the most suitable method for your research needs.

The Criticality of Chiral Purity in this compound

This compound, a chiral cyanohydrin, serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and biologically active molecules. The stereochemistry at the C2 position is crucial, as the two enantiomers can exhibit markedly different pharmacological profiles. Therefore, robust and reliable analytical methods to quantify the enantiomeric composition are indispensable for quality control, process optimization, and regulatory compliance.

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds.[1] For a polar molecule like this compound, direct analysis by GC is challenging due to its low volatility and potential for thermal degradation. To overcome this, a derivatization step is essential to convert the polar hydroxyl group into a less polar, more volatile moiety.[2]

The "Why": Derivatization as an Enabling Step

Derivatization in GC serves multiple purposes: it increases the volatility of the analyte, enhances its thermal stability, and can improve chromatographic peak shape.[2][3] Silylation is a widely employed and effective derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), readily replace the active hydrogen with a trimethylsilyl (TMS) group, rendering the molecule suitable for GC analysis.[5][6]

Experimental Protocol: GC Analysis of this compound (as TMS derivative)

1. Derivatization (Silylation):

  • To 1 mg of this compound in a clean, dry vial, add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).

  • Add 100 µL of BSTFA + 1% TMCS.

  • Securely cap the vial and heat at 60-70°C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

2. GC-FID Conditions:

  • Column: A chiral capillary column is essential for separating the enantiomers. A cyclodextrin-based stationary phase, such as a derivative of β-cyclodextrin, is a common choice for this type of separation.[5]

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 5°C/minute to 180°C.

    • Hold at 180°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

3. Data Analysis:

  • The two enantiomers will elute at different retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Analyte This compound Solvent Add Anhydrous Solvent Analyte->Solvent Reagent Add BSTFA + 1% TMCS Solvent->Reagent Heat Heat at 60-70°C Reagent->Heat Derivatized_Sample TMS-Derivatized Sample Heat->Derivatized_Sample Injection Inject into GC Derivatized_Sample->Injection Separation Chiral Column Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram with Separated Peaks Detection->Chromatogram

Caption: GC analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC): Versatility and Direct Analysis

HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[7] A significant advantage of HPLC for the analysis of this compound is the potential for direct separation without derivatization, which simplifies sample preparation and avoids potential side reactions.[8][9]

The "Why": Chiral Stationary Phases as the Key

Direct enantiomeric separation in HPLC is achieved by using a chiral stationary phase (CSP).[10] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for the separation of various chiral compounds, including those with hydroxyl groups.[11]

Experimental Protocol: Direct Chiral HPLC Analysis of this compound

1. Sample Preparation:

  • Dissolve a known amount of this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common starting point for normal-phase chiral separations. The ratio may need to be optimized (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detector at a wavelength where the analyte absorbs (e.g., ~210 nm for the nitrile group).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers as described for the GC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Analyte This compound Dissolve Dissolve in Mobile Phase Analyte->Dissolve Filter Filter Sample Dissolve->Filter Prepared_Sample Prepared Sample Filter->Prepared_Sample Injection Inject into HPLC Prepared_Sample->Injection Separation Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Separated Enantiomers Detection->Chromatogram Decision_Tree Start Start: Determine ee of this compound High_Sensitivity Is high sensitivity (ng-pg) critical? Start->High_Sensitivity Derivatization_OK Is a derivatization step acceptable? High_Sensitivity->Derivatization_OK Yes Direct_Analysis Is direct analysis without derivatization preferred? High_Sensitivity->Direct_Analysis No GC Use Chiral GC Derivatization_OK->GC Yes Derivatization_OK->Direct_Analysis No HPLC Use Chiral HPLC Direct_Analysis->HPLC Yes Non_Destructive Is a non-destructive method required? Direct_Analysis->Non_Destructive No NMR Use NMR with Chiral Auxiliary Non_Destructive->NMR Yes Low_Sample Is sample amount limited (<1mg)? Non_Destructive->Low_Sample No Low_Sample->HPLC Yes (Higher Sensitivity) Low_Sample->NMR No (Lower Sensitivity)

References

A Comparative Guide to the Reactivity of 2-Hydroxyhexanenitrile and Other Aliphatic Cyanohydrins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of cyanohydrin reactivity is pivotal for their strategic application as versatile synthetic intermediates. This guide provides an in-depth, objective comparison of the reactivity of 2-hydroxyhexanenitrile against other common aliphatic cyanohydrins. By examining the interplay of structural factors, we can elucidate the causality behind their chemical behavior and provide a predictive framework for their application in complex synthetic pathways.

Introduction: The Strategic Importance of Aliphatic Cyanohydrins

Aliphatic cyanohydrins are a class of organic compounds characterized by a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[1] Their true value in organic synthesis lies in this bifunctionality. The nitrile group serves as a valuable one-carbon synthon, readily transformable into primary amines via reduction or carboxylic acids through hydrolysis, while the hydroxyl group provides a handle for oxidation or substitution.[2][3][4] This versatility makes them indispensable precursors for synthesizing α-hydroxy acids, β-amino alcohols, and other critical pharmacophores.[2][4]

The formation of a cyanohydrin is a classic nucleophilic addition reaction where a cyanide anion (CN⁻) attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4] This reaction is reversible and typically base-catalyzed, with the position of the equilibrium being highly sensitive to the structure of the parent carbonyl compound.[2][5] Understanding the factors that govern this equilibrium is key to predicting the stability and subsequent reactivity of the resulting cyanohydrin.

dot

Caption: General mechanism of reversible, base-catalyzed cyanohydrin formation.

Analyzing Reactivity: Key Physicochemical Drivers

The reactivity profile of any given aliphatic cyanohydrin, including its ease of formation and its stability towards decomposition, is primarily dictated by two interdependent factors originating from its parent carbonyl compound: steric hindrance and electronic effects.

2.1. The Decisive Role of Steric Hindrance

The cyanohydrin reaction involves a change in hybridization at the carbonyl carbon from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles). This geometric shift brings substituents closer together, increasing steric strain. Consequently, bulky groups surrounding the carbonyl carbon disfavor the formation of the more crowded tetrahedral cyanohydrin, shifting the equilibrium back towards the starting materials.[2]

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive and yield more stable cyanohydrins than ketones.[6] The presence of a small hydrogen atom on the carbonyl carbon of an aldehyde presents minimal steric hindrance compared to the two alkyl groups of a ketone.

  • This compound (from Hexanal): As it is derived from a straight-chain, unhindered aldehyde, the formation of this compound is highly favorable. The linear butyl group (C₄H₉) does not impose significant steric bulk around the reaction center.

  • Comparison with Other Aliphatic Cyanohydrins:

    • Less Hindered (e.g., Lactonitrile from Acetaldehyde): Reactivity is comparable to this compound. The smaller ethyl group of acetaldehyde vs. the hexyl group of hexanal has a negligible steric difference in this context.

    • More Hindered (e.g., Acetone Cyanohydrin): Acetone, a simple ketone, is less reactive than hexanal. The two methyl groups create more steric crowding in the product than the single butyl group and hydrogen of this compound.

    • Severely Hindered (e.g., 2,2,6-Trimethylcyclohexanone): This bulky ketone does not form a cyanohydrin in any significant yield.[7] The severe steric hindrance from the three methyl groups effectively prevents the cyanide nucleophile from attacking the carbonyl carbon.[7]

2.2. The Subtle Influence of Electronic Effects

Electronic effects modulate the electrophilicity of the carbonyl carbon.

  • Electron-Donating Groups (+I Effect): Aliphatic alkyl groups are weakly electron-donating. They slightly decrease the partial positive charge on the carbonyl carbon, making it less electrophilic and thus slightly less reactive towards nucleophilic attack.[7][8]

  • This compound: The n-butyl group exerts a modest +I effect. This effect is comparable to other straight-chain aliphatic cyanohydrins like those from propanal or butanal.

  • Electron-Withdrawing Groups (-I Effect): While less common in simple aliphatics, the presence of electron-withdrawing groups (like halogens) dramatically increases the electrophilicity of the carbonyl carbon, accelerating cyanohydrin formation.

Quantitative Comparison: Equilibrium and Stability

The stability of a cyanohydrin is best expressed by its dissociation constant (Kdiss), which quantifies the equilibrium between the cyanohydrin and its parent carbonyl and HCN. A lower Kdiss value signifies a more stable cyanohydrin, where the equilibrium favors the product.

CyanohydrinParent CarbonylStructure of R GroupsExpected Relative StabilityRationale
This compound HexanalH, -(CH₂)₃CH₃High Unhindered aldehyde; minimal steric strain.[2][9]
Lactonitrile AcetaldehydeH, -CH₃High Unhindered aldehyde; very low steric strain.[2]
Acetone Cyanohydrin Acetone-CH₃, -CH₃Moderate Unhindered ketone; moderate steric strain from two methyl groups.[10]
2-Hydroxy-2-methylbutanenitrile 2-Butanone-CH₃, -CH₂CH₃Moderate to Low Ketone with slightly increased steric bulk compared to acetone.
(from) 2,2-Dimethylpropanal 2,2-DimethylpropanalH, -C(CH₃)₃Low Aldehyde with a bulky t-butyl group causing significant steric hindrance.

Table 1: Qualitative Comparison of Aliphatic Cyanohydrin Stability.

As the data shows, this compound is expected to be one of the more stable simple aliphatic cyanohydrins due to its origin from a sterically unencumbered linear aldehyde. Its stability profile makes it a reliable intermediate for subsequent synthetic transformations.

Experimental Protocol: Comparative Kinetic Analysis of Cyanohydrin Decomposition

To provide a self-validating system for comparing stability, one can measure the rate of base-catalyzed decomposition. A more stable cyanohydrin will decompose more slowly.

Objective: To determine and compare the first-order rate constants for the base-catalyzed decomposition of this compound, lactonitrile, and acetone cyanohydrin.

Methodology: The decomposition is monitored by quenching the reaction at timed intervals and titrating the liberated cyanide ion with a standardized silver nitrate (AgNO₃) solution.

Materials & Reagents:

  • This compound, Lactonitrile, Acetone Cyanohydrin

  • Sodium Hydroxide (NaOH) solution, 0.1 M

  • Silver Nitrate (AgNO₃) solution, 0.02 M, standardized

  • Potassium Iodide (KI) indicator solution

  • Nitric Acid (HNO₃), dilute, for quenching

  • Thermostatted water bath, burette, pipettes, conical flasks, stopwatches

Procedure:

  • Preparation: Prepare 0.01 M solutions of each cyanohydrin in a suitable solvent (e.g., 50:50 ethanol/water). Allow all solutions, including the 0.1 M NaOH, to equilibrate to a constant temperature (e.g., 25°C) in the water bath.

  • Initiation: To initiate the reaction, rapidly add a precise volume of the 0.1 M NaOH solution to the cyanohydrin solution while stirring. Start the stopwatch immediately. The final reaction mixture should be basic (pH > 10).

  • Sampling & Quenching: At predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw an exact aliquot (e.g., 10 mL) of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a flask containing an excess of dilute nitric acid. This neutralizes the base and stops the decomposition.

  • Titration: Add a few drops of KI indicator to the quenched sample. Titrate the liberated cyanide with the standardized 0.02 M AgNO₃ solution until the first appearance of a faint, permanent turbidity (silver iodide precipitate), which indicates the endpoint.

  • Repeat: Repeat steps 3-5 for each time point and for each of the three cyanohydrins.

Data Analysis:

  • Calculate the concentration of cyanide [CN⁻] at each time point from the titration data.

  • The base-catalyzed decomposition of a cyanohydrin follows first-order kinetics. Therefore, a plot of ln([Cyanohydrin]₀ / [Cyanohydrin]t) versus time (t) will yield a straight line.

  • The slope of this line is equal to the first-order rate constant, k.

  • Compare the calculated k values. A smaller rate constant indicates greater stability. It is expected that k (acetone cyanohydrin) > k (lactonitrile) ≈ k (this compound).

dot

Caption: Experimental workflow for comparing the stability of cyanohydrins.

Conclusion and Synthetic Outlook

The reactivity of aliphatic cyanohydrins is a direct function of the steric and electronic properties of their parent carbonyl compounds. This compound , derived from the unhindered, straight-chain hexanal, stands as a highly stable and readily formed member of this class. Its reactivity profile is superior to that of cyanohydrins derived from ketones and sterically crowded aldehydes, where the equilibrium of formation is less favorable. This inherent stability makes this compound a reliable and versatile intermediate for demanding multi-step syntheses, ensuring high fidelity in transformations such as hydrolysis to α-hydroxyhexanoic acid or reduction to 2-amino-1-hexanol. For the synthetic chemist, selecting a cyanohydrin derived from a linear aldehyde like this compound provides a robust and predictable platform for molecular construction.

References

Comparative study of chemical versus enzymatic synthesis of 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide: Chemical vs. Enzymatic Synthesis of 2-Hydroxyhexanenitrile

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral cyanohydrins, such as this compound, is a critical process in modern organic chemistry. These compounds serve as versatile building blocks for a wide range of pharmaceuticals and fine chemicals.[1] The two primary strategies for this transformation, chemical and enzymatic synthesis, each offer a distinct set of advantages and challenges. This guide provides an objective comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable approach for their synthetic needs.

At a Glance: Key Performance Indicators

The decision between chemical and enzymatic synthesis often depends on factors like enantioselectivity, yield, reaction conditions, and catalyst availability. The following table summarizes quantitative data from representative studies to provide a direct comparison.

ParameterChemical Synthesis (e.g., Ti-salen catalyzed)Enzymatic Synthesis (e.g., HNL catalyzed)
Product O-alkoxycarbonylated/O-acylated cyanohydrins(R)- or (S)-2-Hydroxyhexanenitrile
Yield High (values vary with substrate)Up to 93%[1]
Enantiomeric Excess (ee%) Up to 96%[1]Up to 99%[1]
Catalyst Chiral dimeric Ti-salen complex with a tertiary amine[1]Immobilized Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA)[1]
Reaction Time Varies (e.g., several hours)Up to 96 hours[1]
Temperature Often requires low temperatures (e.g., -20 °C to room temperature)[1]5 °C[1]
pH Not typically controlled in organic solvents4.0[1]
Cyanide Source Ethyl cyanoformate, acyl cyanides, TMSCN[1]Hydrocyanic acid (HCN)[1]

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: Precision Through Designed Catalysts

Chemical approaches to chiral cyanohydrin synthesis have seen significant advancements, with a major focus on developing highly selective catalysts.[1] Chiral Lewis acidic metal complexes, especially those based on titanium (e.g., Ti-salen complexes), are among the most well-studied and successful catalysts for these reactions.[1]

Mechanism of Ti-salen Catalyzed Cyanohydrin Synthesis

The mechanism involves the coordination of the aldehyde to the chiral titanium complex, which activates the carbonyl group for nucleophilic attack by the cyanide source. The chiral ligands on the titanium center direct the cyanide addition to one face of the aldehyde, resulting in an enantiomerically enriched product.

G cluster_chem Chemical Synthesis Pathway Aldehyde Aldehyde Activated_Complex Aldehyde-Catalyst Complex Aldehyde->Activated_Complex Coordination Ti_Salen Chiral Ti-salen Catalyst Ti_Salen->Activated_Complex Product Enantiomerically Enriched This compound Activated_Complex->Product Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Product Nucleophilic Attack

Mechanism of Ti-salen catalyzed cyanohydrin synthesis.

Experimental Protocol: Chemical Synthesis of this compound

Disclaimer: This reaction involves highly toxic cyanide reagents and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and emergency cyanide poisoning antidote kits readily available.

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is placed in an ice-water bath.

  • Reagents: Hexanal is dissolved in a suitable solvent (e.g., dichloromethane). A solution of a cyanide source, such as trimethylsilyl cyanide (TMSCN), is prepared separately. The chiral Ti-salen catalyst is added to the reaction flask.

  • Reaction: The TMSCN solution is added dropwise to the stirred mixture at a low temperature (e.g., 0 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction is quenched, and the mixture is neutralized. The product is extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or vacuum distillation.

Enzymatic Synthesis: A Greener Approach with High Selectivity

Enzymatic synthesis using hydroxynitrile lyases (HNLs) presents a more environmentally friendly and often more selective alternative to chemical methods.[1] These enzymes operate under mild conditions and can achieve very high enantioselectivity.[2][3]

Mechanism of HNL-Catalyzed Cyanohydrin Synthesis

Hydroxynitrile lyases catalyze the reversible addition of hydrogen cyanide to an aldehyde.[4][5] The enzyme's active site contains specific amino acid residues that bind the aldehyde in a particular orientation, facilitating the stereoselective attack of the cyanide ion.[4]

G cluster_enz Enzymatic Synthesis Pathway Aldehyde_enz Hexanal Enzyme_Substrate Enzyme-Substrate Complex Aldehyde_enz->Enzyme_Substrate Binding HNL Hydroxynitrile Lyase (HNL) HNL->Enzyme_Substrate Product_enz Enantiopure This compound Enzyme_Substrate->Product_enz HCN Hydrogen Cyanide (HCN) HCN->Product_enz Stereoselective Addition

Mechanism of HNL-catalyzed cyanohydrin synthesis.

Experimental Protocol: Enzymatic Synthesis of (R)-2-Hydroxyhexanenitrile

Safety Precaution: Hydrogen cyanide (HCN) and its salts are extremely toxic. All procedures must be carried out in a well-ventilated fume hood with appropriate safety measures in place.

  • Reaction Setup: A jacketed glass reactor with overhead stirring is used to maintain a constant temperature.

  • Reagents: A buffer solution (e.g., citrate buffer, pH 4.0) is prepared. Hexanal is added to the buffer. An (R)-selective hydroxynitrile lyase (e.g., from Prunus amygdalus) is added. A solution of potassium cyanide (KCN) or a stabilized HCN solution is prepared separately.

  • Reaction: The KCN solution is added slowly to the reaction mixture to maintain a low concentration of free cyanide. The reaction is monitored by chiral high-performance liquid chromatography (HPLC) or GC to determine the conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be further purified if necessary.

Comparative Workflow

The overall workflows for chemical and enzymatic synthesis highlight key differences in complexity and environmental impact.

G cluster_workflow Comparative Workflow cluster_chem_wf Chemical Synthesis cluster_enz_wf Enzymatic Synthesis Chem_Start Start Chem_Setup Reaction Setup (Low Temp, Inert Atm.) Chem_Start->Chem_Setup Chem_Reaction Catalyst & Reagent Addition Chem_Setup->Chem_Reaction Chem_Workup Quenching & Extraction Chem_Reaction->Chem_Workup Chem_Purify Purification (Chromatography/Distillation) Chem_Workup->Chem_Purify Chem_End Final Product Chem_Purify->Chem_End Enz_Start Start Enz_Setup Reaction Setup (Aqueous Buffer, Mild Temp.) Enz_Start->Enz_Setup Enz_Reaction Enzyme & Substrate Addition Enz_Setup->Enz_Reaction Enz_Workup Extraction Enz_Reaction->Enz_Workup Enz_Purify Solvent Removal Enz_Workup->Enz_Purify Enz_End Final Product Enz_Purify->Enz_End

Comparative workflow of chemical vs. enzymatic synthesis.

Senior Application Scientist's Perspective

Both chemical and enzymatic methods are powerful tools for synthesizing chiral cyanohydrins. Chemical synthesis offers a high degree of flexibility with a wide range of catalysts and cyanide sources, making it applicable to a broad array of substrates.[1] However, it often requires stringent reaction conditions and the use of potentially hazardous and costly reagents.[1]

In contrast, enzymatic synthesis with hydroxynitrile lyases represents a greener and often more selective option, functioning under mild conditions with high enantioselectivity.[1] While the substrate scope of a particular enzyme might be more limited, ongoing research in enzyme discovery and protein engineering continues to broaden the applicability of this method.

The ultimate choice between these two approaches will depend on the specific requirements of the target molecule, scalability, cost considerations, and the desired environmental impact of the synthetic process. For large-scale industrial applications where green chemistry principles are paramount, enzymatic synthesis is an increasingly attractive option. For laboratory-scale synthesis of novel compounds where a broad range of substrates needs to be explored, chemical methods may offer greater initial flexibility.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like 2-Hydroxyhexanenitrile is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). As a versatile chiral building block, understanding its purity and concentration at various stages of development is non-negotiable. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, grounded in the principles of analytical method cross-validation.

Cross-validation is a critical exercise in analytical science, establishing the equivalency of two distinct analytical methods.[1] This process is essential when transferring methods between laboratories, introducing a new technology, or when data from different analytical techniques must be reliably compared.[2][3] This guide will not only detail the theoretical underpinnings for choosing between HPLC and GC but will also provide actionable, step-by-step protocols and comparative performance data to inform your experimental design.

The Causality of Method Selection: HPLC vs. GC for a Hydroxynitrile

The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[4] this compound, a polar molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group, presents unique analytical challenges and opportunities for both techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for non-volatile and thermally labile compounds.[5] Given that hydroxynitriles can be prone to decomposition at elevated temperatures, HPLC offers a gentler, ambient temperature separation, making it a robust choice for preserving the integrity of the analyte.[4] Reversed-phase HPLC (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase, is the most common and effective mode for separating polar compounds like this compound.[6]

  • Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] While this compound has a degree of volatility, its polar nature and the potential for thermal degradation in a hot GC inlet are significant considerations.[7] Direct injection can sometimes lead to peak tailing or decomposition, yielding inaccurate results. To mitigate this, two primary strategies are employed: the use of a cool-on-column inlet to prevent pre-column degradation or chemical derivatization to create a more volatile and stable analogue of the analyte.[7][8] Derivatization, such as silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group, increasing volatility and improving peak shape.[8][9]

The Cross-Validation Workflow: A Framework for Trustworthiness

Every protocol described herein is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11] The objective is to demonstrate that an analytical procedure is fit for its intended purpose.[11] The cross-validation process ensures that data is reliable and reproducible, regardless of the chosen method.

Below is a generalized workflow for the cross-validation of two analytical methods.

Cross-Validation Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation Study cluster_2 Phase 3: Acceptance & Implementation Dev_HPLC Develop & Validate HPLC Method Prep_Samples Prepare Homogeneous Sample Set Dev_HPLC->Prep_Samples Dev_GC Develop & Validate GC Method Dev_GC->Prep_Samples Analyze_HPLC Analyze Samples by HPLC Prep_Samples->Analyze_HPLC Analyze_GC Analyze Samples by GC Prep_Samples->Analyze_GC Compare_Data Statistically Compare Results Analyze_HPLC->Compare_Data Analyze_GC->Compare_Data Acceptance Assess Against Pre-defined Acceptance Criteria Compare_Data->Acceptance Conclusion Conclude Method Equivalency Acceptance->Conclusion

Caption: General workflow for the cross-validation of two analytical methods.

Experimental Protocols: A Starting Point for Your Laboratory

The following protocols are robust starting points for the development and validation of analytical methods for this compound. They are based on established methods for structurally similar cyanohydrins and should be optimized and fully validated in your laboratory for your specific sample matrix.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is advantageous due to its direct analysis approach, avoiding potential thermal degradation.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for peak shape improvement).

  • This compound reference standard (>99% purity).

Chromatographic Conditions (Starting Point):

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v). 0.1% formic acid can be added to the aqueous phase to improve peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: ~210 nm (Nitrile group absorbance).

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)

This protocol is based on the NIOSH 2506 method for acetone cyanohydrin and is suitable for volatile cyanohydrins.[2] Note the importance of injector temperature optimization to prevent analyte degradation.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents and Standards:

  • Ethyl Acetate (GC grade).

  • This compound reference standard (>99% purity).

Chromatographic Conditions (Starting Point):

  • Injector Temperature: Optimize starting from a low temperature (e.g., 150 °C) to minimize thermal decomposition.[2]

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split injection (e.g., 20:1 split ratio).

Sample Preparation:

  • Prepare a stock solution of this compound reference standard in ethyl acetate (e.g., 1 mg/mL).

  • Create calibration standards by diluting the stock solution in ethyl acetate.

  • Dissolve the test sample in ethyl acetate to a concentration within the calibration range.

Performance Data Comparison

The following table summarizes typical performance data for the analysis of cyanohydrins using GC and HPLC, based on literature values for analogous compounds.[2] This provides a baseline for establishing acceptance criteria in a cross-validation study.

Validation Parameter GC-FID (Adapted from Cyanohydrin Methods) HPLC-UV (Adapted from Cyanohydrin Methods) ICH Guideline Reference
Linearity (R²) > 0.995> 0.999--INVALID-LINK--
Limit of Detection (LOD) ~ 1 µg/mL~ 0.5 µg/mL--INVALID-LINK--
Limit of Quantification (LOQ) ~ 3 µg/mL~ 1.5 µg/mL--INVALID-LINK--
Accuracy (% Recovery) 95% - 105%98% - 102%--INVALID-LINK--
Precision (% RSD) < 5%< 2%--INVALID-LINK--

Logic of Analytical Method Validation

The core validation parameters are interconnected, each providing a different layer of confidence in the method's performance. A scientifically sound validation study addresses these characteristics comprehensively.[12]

Validation Parameters Logic Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Range->Accuracy Precision Precision Range->Precision Precision->Accuracy Robustness Robustness Robustness->Precision

Caption: Logical relationships between key analytical validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • LOD/LOQ: The Limit of Detection and Limit of Quantification represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[5]

Conclusion and Recommendations

Both HPLC-UV and GC-FID are viable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis and the available instrumentation.

  • HPLC is recommended for its robustness in handling polar, thermally sensitive compounds without the need for derivatization. It generally offers excellent precision and accuracy, making it ideal for quality control and release testing where reliability is paramount.

  • GC is a suitable alternative, particularly when high throughput is required, as GC run times can be faster.[13] However, careful method development is crucial to address the potential for thermal degradation. If direct analysis proves problematic, a validated derivatization procedure will be necessary.

Ultimately, a thorough cross-validation study as outlined in this guide will provide the empirical evidence needed to confidently select and implement the most appropriate analytical method for this compound, ensuring data integrity throughout the drug development lifecycle.

References

A Comparative Guide to the Efficacy of 2-Hydroxyhexanenitrile as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall project success. This guide provides an in-depth, objective comparison of 2-hydroxyhexanenitrile's performance as a versatile building block against common alternatives, supported by experimental data and established chemical principles.

Introduction: The Synthetic Utility of this compound

This compound, a member of the cyanohydrin family of organic compounds, features a hydroxyl (-OH) and a nitrile (-C≡N) group attached to the same carbon atom.[1] This unique bifunctional arrangement makes it a highly valuable intermediate in organic synthesis. The nitrile group can be readily converted into a variety of other functional groups, including carboxylic acids, amides, and amines, while the hydroxyl group offers a handle for further transformations such as oxidation or esterification.[2][3] This versatility allows for the streamlined synthesis of important molecular scaffolds, including α-hydroxy acids and 1,2-amino alcohols, which are prevalent in many pharmaceutical agents.[4][5]

Comparative Analysis with Alternative Building Blocks

The decision to use this compound over other C6 building blocks depends on a variety of factors including desired reactivity, cost, and ease of handling. Below is a comparative overview of this compound and its common alternatives.

FeatureThis compoundHexanal1-HexanolHexanoic Acidε-Caprolactone
Key Functional Groups Hydroxyl, NitrileAldehydeHydroxylCarboxylic AcidEster (cyclic)
Primary Synthetic Transformations Hydrolysis to α-hydroxy acid, Reduction to amino alcoholOxidation to acid, Reduction to alcohol, Wittig reactionOxidation to aldehyde or acid, EtherificationEsterification, Amidation, Reduction to alcoholRing-opening to 6-hydroxyhexanoic acid derivatives
Access to Chiral Centers Yes (at C2)NoNoNoNo
Key Applications Synthesis of α-hydroxy acids, α-amino alcohols, heterocyclesPrecursor for alcohols, acids, and aldol condensation productsSolvent, precursor for esters and ethersSynthesis of esters, amides, and polymersPrecursor for polycaprolactone and 6-hydroxyhexanoic acid derivatives
Relative Reactivity HighHighModerateModerateModerate
Handling Considerations Toxic (potential release of HCN)Prone to oxidationFlammableCorrosiveHygroscopic

Experimental Data: Synthesis of 2-Amino-1-hexanol

To provide a practical comparison, we will examine the synthesis of (R)-(-)-2-amino-1-hexanol, a valuable chiral intermediate.[6]

Experimental Protocol: Reduction of this compound

Objective: To synthesize 2-amino-1-hexanol via the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add LiAlH₄ portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting precipitate and wash thoroughly with diethyl ether.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-1-hexanol by vacuum distillation.

Comparative Synthetic Routes:
Starting MaterialKey TransformationReagentsTypical YieldKey AdvantagesKey Disadvantages
This compoundNitrile ReductionLiAlH₄HighDirect, one-step conversionUse of highly reactive and hazardous LiAlH₄
Hexanoic AcidAmidation followed by Reduction1. SOCl₂, NH₃ 2. LiAlH₄ModerateReadily available starting materialMulti-step process, lower overall yield
1,6-HexanediolSelective AminationNH₃, H₂, CatalystModerate-HighPotentially greener routeRequires specialized catalyst and high-pressure equipment[7]

Mechanistic Insights and Workflow Visualization

The utility of cyanohydrins like this compound stems from the reactivity of the nitrile group.[2] The reduction of the nitrile to a primary amine with a powerful reducing agent like LiAlH₄ is a well-established and efficient transformation.

G cluster_0 Synthetic Pathway from this compound Start This compound Reduction Reduction of Nitrile Start->Reduction LiAlH₄ Product 2-Amino-1-hexanol Reduction->Product

Caption: A streamlined synthetic route to 2-amino-1-hexanol.

The experimental workflow for this synthesis is a standard procedure in many organic chemistry laboratories.

G cluster_1 Experimental Workflow A Reaction Setup & Cooling B LiAlH₄ Addition A->B C Reflux B->C D Quenching C->D E Workup & Purification D->E F Characterization E->F

Caption: Key stages in the synthesis of 2-amino-1-hexanol.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of α-hydroxy acids and 1,2-amino alcohols. Its bifunctional nature allows for direct and efficient synthetic transformations that can be advantageous over multi-step routes starting from alternative C6 compounds. While appropriate safety precautions must be taken when handling cyanohydrins, the synthetic benefits they offer make them a valuable tool in the arsenal of the modern organic chemist.

References

Assessing the biological activity of 2-Hydroxyhexanenitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Assessing the Biological Activity of 2-Hydroxyhexanenitrile Derivatives: A Methodological and Comparative Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction: Scaffolds for Discovery

Aliphatic α-hydroxynitriles (cyanohydrins) are a fascinating class of bifunctional molecules, serving as versatile intermediates in organic synthesis for creating valuable compounds like α-hydroxy acids and α-amino alcohols.[1] this compound (2-HHN), with its simple six-carbon aliphatic chain, represents a fundamental scaffold within this class. While extensive research has focused on the synthesis of such compounds, particularly through enantioselective enzymatic methods,[2][3] a comprehensive evaluation of their intrinsic biological activities remains an underexplored frontier.

This guide provides a robust methodological framework for researchers aiming to investigate and characterize the biological potential of this compound derivatives. Recognizing the current scarcity of public data on this specific subclass, we will establish a conceptual and practical roadmap for their evaluation. By explaining the causality behind experimental choices, presenting validated protocols, and using data from related chemical classes as illustrative benchmarks, this document serves as a complete playbook for initiating a rigorous assessment of 2-HHN derivatives.

Postulated Biological Activities & Scientific Rationale

The chemical structure of 2-HHN—possessing both a hydroxyl and a nitrile group on the same carbon—suggests several potential avenues for biological interaction.

  • Cytotoxicity and Metabolic Fate: The most significant consideration for any nitrile-containing compound is its potential for metabolic conversion. It is well-documented that various nitriles can be metabolized by cytochrome P450 enzymes, leading to the release of hydrogen cyanide (HCN).[1] This liberated cyanide is a potent inhibitor of cytochrome c oxidase, the terminal enzyme in the electron transport chain, effectively halting cellular respiration and leading to rapid cytotoxicity. Therefore, any assessment must begin with a baseline cytotoxicity screen.

  • Antimicrobial Potential: Numerous natural products featuring the nitrile functional group have demonstrated antimicrobial properties.[4] While often associated with aromatic cyanohydrins like 2-hydroxybenzonitrile, the fundamental reactivity of the cyanohydrin moiety suggests that aliphatic derivatives could also interfere with microbial processes.[5] The mechanism could involve membrane disruption or inhibition of essential microbial enzymes.

  • Enzyme Inhibition: The structural motif of an α-hydroxynitrile can mimic natural substrates for various enzymes. As competitive inhibitors are often structurally similar to substrates, 2-HHN derivatives could be rationally designed to target specific enzyme active sites, such as hydrolases or oxidoreductases.[6]

A Framework for Comparative Benchmarking

To contextualize the activity of novel 2-HHN derivatives, their performance must be compared against well-characterized standards. The following tables provide a template for how experimental data should be structured and presented.

Note: The data for "2-HHN Derivatives" in the tables below are representative placeholders to illustrate the comparative framework. Researchers should replace these with their own empirically determined values.

Antimicrobial Activity Comparison

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency; a lower MIC value indicates a more potent compound.[7] Derivatives should be tested against a panel of Gram-positive and Gram-negative bacteria and compared against a clinical antibiotic.

Table 1: Example Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeTest OrganismMIC (µg/mL)Reference / Data Source
2-HHN Derivative A Staphylococcus aureus[Placeholder Value][Experimental Result]
2-HHN Derivative B Staphylococcus aureus[Placeholder Value][Experimental Result]
2-HHN Derivative A Escherichia coli[Placeholder Value][Experimental Result]
2-HHN Derivative B Escherichia coli[Placeholder Value][Experimental Result]
Benzimidazole Derivative 19Enterococcus faecalis12.5[4]
Gentamicin (Control) Staphylococcus aureus0.25 - 2[Standard Value]
Gentamicin (Control) Escherichia coli0.5 - 4[Standard Value]
Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC₅₀) measures the amount of a substance needed to inhibit a biological process (like cell proliferation) by 50%.[8] It is a key metric for assessing potential anticancer activity or general toxicity.

Table 2: Example Comparative Cytotoxicity against Human Cancer Cell Line (IC₅₀ in µM)

Compound/DerivativeCell Line (Cancer Type)IC₅₀ (µM)Reference / Data Source
2-HHN Derivative A A549 (Lung Carcinoma)[Placeholder Value][Experimental Result]
2-HHN Derivative B A549 (Lung Carcinoma)[Placeholder Value][Experimental Result]
2-HHN Derivative C A549 (Lung Carcinoma)[Placeholder Value][Experimental Result]
Saponin Derivative 7U87MG (Glioblastoma)1.13[9]
Doxorubicin (Control) A549 (Lung Carcinoma)0.05 - 0.5[Standard Value]

Key Experimental Methodologies

The trustworthiness of any biological assessment hinges on the use of standardized, reproducible protocols. Below are detailed methodologies for determining the MIC and IC₅₀ values for novel 2-HHN derivatives.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is the gold standard for quantitative antimicrobial susceptibility testing, allowing for the precise determination of the concentration of an agent required to inhibit microbial growth.[10][11]

Step-by-Step Methodology:

  • Prepare Stock Solutions: Dissolve the 2-HHN derivative and control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB to create a concentration gradient across the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the 2-HHN derivative that results in no visible turbidity (growth) in the well.[7]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilution in 96-Well Plate A->C B Culture & Standardize Bacterial Inoculum D Inoculate Wells with Bacteria B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine Lowest Concentration with No Growth (MIC) F->G

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: Determining Cytotoxicity (IC₅₀) via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases.[12]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cells (e.g., A549 lung carcinoma) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-HHN derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the various compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Seed Cells in 96-Well Plate B Allow Adhesion (Overnight) A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent & Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (~570 nm) F->G H Calculate % Viability & Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for IC₅₀ determination using the MTT assay.

Investigating the Mechanism of Action: Metabolic Cyanide Release

A primary hypothesis for the cytotoxicity of 2-HHN derivatives is the metabolic release of cyanide, a potent inhibitor of cellular respiration. This process is typically initiated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate the carbon atom alpha to the nitrile group. The resulting cyanohydrin is unstable and can decompose to release hydrogen cyanide (HCN) and the corresponding aldehyde or ketone.

Mechanism Nitrile Aliphatic Nitrile (e.g., 2-HHN Derivative) CYP450 Cytochrome P450 Enzymes (Liver) Nitrile->CYP450 α-Hydroxylation Cyanohydrin Unstable Intermediate (Cyanohydrin) CYP450->Cyanohydrin Aldehyde Aldehyde/Ketone Metabolite Cyanohydrin->Aldehyde Decomposition HCN Hydrogen Cyanide (HCN) Cyanohydrin->HCN Decomposition CytC Cytochrome c Oxidase (Complex IV) HCN->CytC Binds to Fe³⁺ in Heme a₃ ETC Mitochondrial Electron Transport Chain ATP ATP Production (Cellular Energy) CytC->ATP Blocks e⁻ Transfer to O₂ Apoptosis Cell Death (Cytotoxicity) ATP->Apoptosis Energy Crisis Leads To

Caption: Postulated mechanism of cytotoxicity via metabolic cyanide release.

Conclusion and Future Directions

The field of aliphatic α-hydroxynitriles holds untapped potential for the discovery of novel bioactive agents. While this compound and its derivatives currently represent a data-poor area of research, this should be viewed as an opportunity. By systematically applying the standardized antimicrobial and cytotoxicity assays outlined in this guide, researchers can generate the high-quality, reproducible data needed to populate the comparative frameworks we have proposed. Future work should focus not only on screening for activity but also on elucidating structure-activity relationships (SAR) by synthesizing and testing a library of derivatives with varied chain lengths and functional group substitutions. Such studies will be instrumental in transforming this simple chemical scaffold into a platform for targeted drug design.

References

Scalability comparison of different synthetic routes to 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Scalable Synthesis of 2-Hydroxyhexanenitrile for Industrial and Research Applications

Introduction

This compound, a cyanohydrin derived from hexanal, is a valuable bifunctional molecule and a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals.[1] Its two reactive centers—the hydroxyl and nitrile groups—can be readily transformed into other functional groups such as α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, making it a versatile building block in organic synthesis.[2]

As the demand for these downstream products grows, the need for efficient, safe, and economically viable methods for producing this compound on a large scale becomes paramount. The scalability of a synthetic route is not merely a question of increasing the volume of reactants; it involves a complex interplay of factors including reagent cost and availability, process safety, reaction efficiency, waste generation, and the complexity of purification.

This guide provides a comprehensive comparison of different synthetic routes to this compound, with a focus on their scalability. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's suitability for scale-up, supported by experimental data and authoritative references.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through the nucleophilic addition of a cyanide source to the carbonyl carbon of hexanal. The choice of the cyanide reagent and the catalytic system is the defining feature of each route and dictates its scalability profile. We will compare four major strategies:

  • Classical Synthesis with Alkali Metal Cyanides

  • Transhydrocyanation with Acetone Cyanohydrin

  • Cyanosilylation using Trimethylsilyl Cyanide (TMSCN)

  • Biocatalytic Synthesis via Hydroxynitrile Lyase (HNL)

Route 1: Classical Synthesis with Alkali Metal Cyanides

This is the traditional and most direct method for cyanohydrin formation. It involves the reaction of hexanal with an alkali metal cyanide (e.g., NaCN or KCN) in the presence of an acid. The acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the cyanide ion. Critically, the acid also reacts with the cyanide salt to generate hydrogen cyanide (HCN) in situ.

Reaction Scheme:

Mechanistic Consideration: The reaction is reversible and base-catalyzed. The rate-determining step is the attack of the cyanide nucleophile on the carbonyl carbon. Lowering the pH increases the concentration of the highly toxic and volatile HCN, while a higher pH favors the unreactive cyanide salt and can lead to side reactions of the aldehyde.[3]

Experimental Protocol: Classical Synthesis

  • Reaction Setup: A three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a bleach scrubber is placed in an ice-water bath to maintain a temperature of 10-15°C. Caution: This reaction must be performed in a well-ventilated fume hood due to the generation of highly toxic HCN gas.

  • Reagents: A solution of sodium cyanide (NaCN) in water is prepared in the flask. Hexanal is added to the flask.

  • Reaction: A solution of a mineral acid, such as sulfuric acid, is added dropwise via the dropping funnel over several hours, ensuring the temperature does not exceed 20°C.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the hexanal is consumed.

  • Workup: The reaction mixture is carefully neutralized with a base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product, which is then purified by distillation.

Scalability Analysis:

  • Cost & Availability: The primary reagents—hexanal, sodium cyanide, and mineral acids—are inexpensive bulk chemicals, making this route highly cost-effective from a materials standpoint.[4]

  • Safety & Environmental: This is the most significant barrier to scalability. The in situ generation of hydrogen cyanide, an extremely toxic and volatile gas, requires extensive and costly engineering controls, specialized handling protocols, and robust safety infrastructure.[5] Waste streams containing residual cyanide are hazardous and require specialized treatment.

  • Yield & Purity: Yields can be moderate to good, but the reversibility of the reaction can limit conversion. Purity can be affected by side reactions such as aldehyde polymerization, particularly under basic conditions.

  • Process Complexity: While the reaction itself is straightforward, the stringent safety requirements and handling of HCN gas make the overall process complex and high-risk on a large scale.

Route 2: Transhydrocyanation with Acetone Cyanohydrin

This route employs acetone cyanohydrin as a safer, liquid-based cyanide source, avoiding the direct handling of HCN gas.[5] The reaction, known as transhydrocyanation, involves the transfer of cyanide from acetone cyanohydrin to hexanal, typically catalyzed by a base.

Reaction Scheme:

Mechanistic Consideration: This is an equilibrium-driven process. The position of the equilibrium is influenced by the relative stability of the starting materials and products. To drive the reaction towards the desired product, the acetone byproduct can be removed, for instance, by distillation under reduced pressure.

Experimental Protocol: Synthesis using Acetone Cyanohydrin

  • Reaction Setup: A flask equipped with a stirrer and a distillation apparatus is charged with hexanal and a catalytic amount of a base (e.g., triethylamine or sodium carbonate).

  • Reagents: Acetone cyanohydrin is added to the mixture.[6]

  • Reaction: The mixture is stirred, often at a slightly elevated temperature, under reduced pressure. The removal of the more volatile acetone by distillation drives the equilibrium towards the formation of this compound.

  • Monitoring: The reaction progress is monitored by GC, tracking the disappearance of hexanal and the formation of the product.

  • Workup: Once the reaction reaches completion, the catalyst is neutralized or removed. The crude product is then purified by vacuum distillation.

Scalability Analysis:

  • Cost & Availability: Acetone cyanohydrin is more expensive than NaCN but is a readily available industrial chemical.[7]

  • Safety & Environmental: This method is significantly safer than the classical route as it avoids the generation of large quantities of HCN gas.[8] Acetone cyanohydrin is still highly toxic and must be handled with care, but as a liquid, it is easier to manage in a controlled industrial setting.[7] The process is also more environmentally friendly due to the reduced risk of atmospheric contamination.

  • Yield & Purity: High yields can be achieved, especially when the acetone byproduct is effectively removed to drive the equilibrium.[6] The reaction is generally clean, leading to a high-purity product after distillation.

  • Process Complexity: The need to perform the reaction under vacuum to remove acetone adds a layer of complexity compared to an atmospheric reaction, but this is a standard and scalable unit operation in the chemical industry.

Route 3: Cyanosilylation using Trimethylsilyl Cyanide (TMSCN)

Cyanosilylation involves the addition of trimethylsilyl cyanide (TMSCN) to the aldehyde, typically catalyzed by a Lewis acid or base, to form a trimethylsilyl-protected cyanohydrin. This intermediate is then hydrolyzed in a separate step to yield the final product.

Reaction Scheme:

Mechanistic Consideration: The catalyst (e.g., zinc iodide, ZnI₂) activates the aldehyde, making it more susceptible to nucleophilic attack by TMSCN.[9] The reaction is generally irreversible and proceeds under mild conditions.

Scalability Analysis:

  • Cost & Availability: TMSCN is significantly more expensive than NaCN or acetone cyanohydrin, which can be a major cost driver for large-scale production.[1]

  • Safety & Environmental: TMSCN is toxic and moisture-sensitive (releasing HCN upon contact with water), but it is a liquid with a lower vapor pressure than HCN, making it safer to handle. The main environmental concern is the generation of silicon-containing byproducts in the hydrolysis step.

  • Yield & Purity: This method is known for providing excellent yields of the protected cyanohydrin, often exceeding 90%.[10] The subsequent hydrolysis is also typically high-yielding. This two-step process often results in a very pure final product.

  • Process Complexity: This is a two-step process (cyanosilylation followed by hydrolysis), which adds to the overall complexity and may increase capital and operational costs compared to a one-pot synthesis.

Route 4: Biocatalytic Synthesis via Hydroxynitrile Lyase (HNL)

This "green" chemistry approach utilizes an enzyme, hydroxynitrile lyase (HNL), to catalyze the asymmetric addition of cyanide to hexanal. This is particularly valuable when a specific enantiomer of the product is desired.

Reaction Scheme:

Mechanistic Consideration: The HNL enzyme provides a chiral active site that binds the aldehyde and cyanide, facilitating the C-C bond formation with high stereocontrol.[11] The reaction is typically performed in a two-phase aqueous-organic system or in an organic solvent with a minimal amount of water to maintain enzyme activity.[12]

Experimental Protocol: Biocatalytic Synthesis

  • Reaction Setup: A pH-controlled, temperature-regulated reactor is used. The reaction can be run in a biphasic system, where the organic phase (e.g., methyl tert-butyl ether) contains the hexanal and the aqueous buffer phase contains the HNL enzyme.

  • Reagents: A cyanide source is required. For safety, this is often acetone cyanohydrin, which the enzyme can use to generate HCN in situ at a controlled rate, or by the cleavage of ethyl cyanoformate.[12]

  • Reaction: The two phases are vigorously stirred to ensure good mass transfer. The pH is maintained at the optimal level for the specific HNL being used.

  • Monitoring: The reaction is monitored by chiral HPLC or GC to determine both conversion and enantiomeric excess (ee).

  • Workup: After the reaction, the phases are separated. The organic phase, containing the product, is washed and concentrated. The aqueous phase containing the enzyme can potentially be recycled. The product is purified by distillation.

Scalability Analysis:

  • Cost & Availability: The cost of the enzyme can be high, although advances in enzyme immobilization and recycling can mitigate this on an industrial scale. The other reagents are relatively inexpensive.

  • Safety & Environmental: This route is considered the greenest option. It operates under mild conditions (ambient temperature and pressure) and uses a biodegradable catalyst (the enzyme).[12] While a cyanide source is still needed, it is often used more efficiently and under more controlled conditions.

  • Yield & Purity: Conversions can be very high, and the enantiomeric excess is typically excellent (>98% ee).[9] This high selectivity reduces the need for costly chiral separations later on.

  • Process Complexity: The use of a biphasic system, the need for precise pH and temperature control, and the potential for enzyme deactivation present unique scale-up challenges. Enzyme immobilization and recycling systems add to the process complexity but are crucial for economic viability.[12]

Quantitative Data Summary

MetricRoute 1: Alkali CyanideRoute 2: Acetone CyanohydrinRoute 3: TMSCNRoute 4: Biocatalytic (HNL)
Starting Materials Cost Very Low[4]Low to Moderate[7]High[1]Moderate (excluding enzyme)
Overall Yield 60-80%85-95%[6]>90%[10]>90%
Enantioselectivity Racemic[9]RacemicRacemicExcellent (>98% ee)[9]
Reaction Time Several hours2-6 hours1-4 hours[9]4-24 hours
Reaction Temperature 10-20°C40-60°CRoom Temp to 65°C[9]Ambient (20-30°C)
Safety Concerns Extreme (HCN gas)[5]High (Toxic liquid)[7]Moderate (Moisture sensitive)Moderate (Controlled cyanide)
Environmental Impact High (Cyanide waste)ModerateModerate (Silicon waste)Low (Green & biodegradable)[12]
Scalability Poor (due to safety)GoodModerate (due to cost)Good (with enzyme recycling)

Logical Workflow for Synthetic Route Selection

The optimal synthetic route depends heavily on the specific project goals, such as target cost, required optical purity, and available safety infrastructure.

G start Define Synthesis Goal for This compound q1 Is Enantiopurity Required? start->q1 q2 Is Lowest Cost the Primary Driver? q1->q2 No (Racemic OK) route_bio Route 4: Biocatalytic (HNL) - High ee - Green Process - Moderate Cost q1->route_bio Yes q3 Are Strict Safety Controls (for HCN gas) Available? q2->q3 Yes route_ach Route 2: Acetone Cyanohydrin - Good Yield - Safer than HCN - Scalable q2->route_ach No q3->route_ach No route_classical Route 1: Classical (NaCN) - Lowest Reagent Cost - Extreme Hazard - Poor Scalability q3->route_classical Yes route_tms Route 3: TMSCN - Highest Yield - High Purity - High Cost

Caption: Decision workflow for selecting a synthetic route to this compound based on key project requirements.

Conclusion and Recommendation

For the large-scale, industrial synthesis of racemic this compound, Route 2 (Transhydrocyanation with Acetone Cyanohydrin) emerges as the most balanced and scalable option. It offers a significant safety advantage over the classical HCN route while maintaining high yields and using moderately priced, readily available reagents. The process technology required (vacuum distillation) is standard in industrial chemical production, making it a practical and robust choice.

For applications demanding high enantiopurity, such as in the pharmaceutical industry, Route 4 (Biocatalytic Synthesis) is unequivocally the superior method. Despite the initial investment in enzyme sourcing and process development (e.g., immobilization), the benefits of mild reaction conditions, exceptional selectivity, and a significantly improved environmental profile make it the state-of-the-art choice for producing chiral cyanohydrins at scale.

The classical route (Route 1) is largely obsolete for new, large-scale processes due to insurmountable safety risks, while the TMSCN route (Route 3) is generally too expensive for bulk production unless the absolute highest yield and purity are required, regardless of cost.

References

A Comparative Guide to the Inter-Laboratory Validation of 2-Hydroxyhexanenitrile Characterization

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Role of Inter-Laboratory Validation

Before delving into the specifics of analytical methodologies, it is paramount to understand the significance of inter-laboratory validation, often referred to as a proficiency test or round-robin study.[1] A validated analytical method within a single laboratory ensures precision and accuracy under a specific set of conditions. However, in the collaborative landscape of drug development and scientific research, methods must be transferable and yield comparable results across different laboratories, equipment, and analysts.[2][3] Inter-laboratory validation serves to:

  • Assess the reproducibility of an analytical method: It provides a measure of the variability in results obtained in different laboratories.[1]

  • Identify potential biases in a method: Systematic errors that may not be apparent in a single laboratory can be revealed.

  • Establish the overall reliability and robustness of the method: It demonstrates that the method is suitable for its intended purpose in a wider context.[4]

The International Organization for Standardization (ISO) provides comprehensive guidelines for conducting and statistically analyzing the data from inter-laboratory comparisons, such as ISO/IEC 17025 and ISO 13528.[2][3][5]

Comparative Analysis of Analytical Methods for 2-Hydroxyhexanenitrile

The characterization of this compound can be approached using several analytical techniques, each with its own set of advantages and limitations. The most common and effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation.

Validation Parameter GC-MS (with Derivatization) HPLC-UV LC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.997≥ 0.999
Linear Range 0.1 - 50 µg/mL0.5 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 97 - 103%98 - 102%99 - 101%
Precision (RSD%) < 4%< 3%< 2%
Limit of Quantification (LOQ) ~0.1 µg/mL~0.5 µg/mL~1 ng/mL
Specificity High (Mass Spec)ModerateVery High
Throughput ModerateHighHigh
Cost ModerateLowHigh

This table presents hypothetical yet realistic performance characteristics for illustrative purposes in an inter-laboratory study.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent choice for the identification and quantification of this compound.[6] However, due to the presence of a polar hydroxyl group, the compound has low volatility. Therefore, a derivatization step is essential to improve its chromatographic properties.[7] The most common approach is silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent, such as dichloromethane or acetonitrile.

    • For quantitative analysis, add a known amount of an appropriate internal standard.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a clean, dry autosampler vial.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar compounds like this compound.[8] It offers excellent quantitative performance and high throughput.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in the mobile phase to a concentration of approximately 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards of known concentrations.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A starting point could be 40:60 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[6] For this compound, ¹H and ¹³C NMR would confirm the presence of the aliphatic chain, the hydroxyl group, and the nitrile group, as well as their connectivity.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

Framework for an Inter-Laboratory Validation Study

A successful inter-laboratory study requires careful planning and execution.[1] The following workflow outlines the key stages.

G cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase A Define Study Objectives & Scope B Select & Validate Analytical Method A->B C Prepare & Characterize Homogeneous Sample B->C D Recruit Participating Laboratories C->D E Distribute Samples & Protocols D->E F Laboratories Perform Analysis E->F G Collect & Collate Data F->G H Statistical Analysis of Data (Cochran's, Grubbs' tests) G->H I Calculate Performance Statistics (z-scores, Repeatability, Reproducibility) H->I J Prepare & Disseminate Final Report I->J

Caption: Workflow of an inter-laboratory validation study.

Statistical Analysis of Inter-Laboratory Data

The collected data from all participating laboratories should be subjected to rigorous statistical analysis to assess the performance of the method and each laboratory.[9]

  • Outlier Tests: Cochran's test is used to identify laboratories with significantly larger variances than others, while Grubbs' test is used to detect individual outlier results.[10]

  • Performance Scoring (z-scores): The performance of each laboratory is often evaluated using z-scores, calculated as:

    • z = (x - X) / σ

    • Where 'x' is the result from the individual laboratory, 'X' is the assigned value (often the robust mean of all results), and 'σ' is the standard deviation for proficiency assessment.[9][10]

    • A |z-score| ≤ 2 is generally considered satisfactory.

The logical relationship between the core components of method validation is illustrated below.

G Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Range Range Linearity->Range Reproducibility Reproducibility (Inter-Laboratory) Robustness->Reproducibility

Caption: Interdependence of analytical method validation parameters.

Conclusion

The reliable characterization of this compound is crucial for its application in research and development. While GC-MS and HPLC offer robust and complementary approaches for its analysis, the choice of method will depend on the specific requirements for sensitivity, throughput, and the available instrumentation. This guide provides the foundational protocols and a framework for a comprehensive inter-laboratory validation study. By adhering to established guidelines and employing rigorous statistical analysis, the scientific community can ensure the generation of consistent, high-quality data for this important chemical intermediate, thereby fostering greater confidence in research outcomes and accelerating the drug development process.

References

Safety Operating Guide

Navigating the Unseen Risks: A Practical Guide to Personal Protective Equipment for 2-Hydroxyhexanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

The primary hazard associated with alpha-hydroxynitriles stems from their potential to decompose, particularly under basic conditions or upon heating, to release highly toxic hydrogen cyanide (HCN) gas.[1][2] Therefore, all handling procedures must be designed to mitigate this risk.

Core Principles of Safe Handling

Before undertaking any work with 2-Hydroxyhexanenitrile, a thorough risk assessment is mandatory. The following principles should form the foundation of your laboratory's standard operating procedures for this and other alpha-hydroxynitriles.

  • Never Work Alone: Always have a second person aware of the work being conducted and trained in emergency procedures.

  • Controlled Environment: All manipulations of this compound should be performed within a certified chemical fume hood to ensure adequate ventilation and containment of any potential HCN release.[3]

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and that all personnel are trained in their use.[3] A cyanide antidote kit should be available in the laboratory, and personnel should be trained in its administration.

Personal Protective Equipment: Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following recommendations are based on the potential for skin and eye contact, as well as inhalation of vapors or decomposition products.

Eye and Face Protection
  • Chemical Splash Goggles: These are mandatory to protect against splashes and vapors. Standard safety glasses do not provide a sufficient seal.[4]

  • Face Shield: A full-face shield should be worn over chemical splash goggles, especially when handling larger quantities or when there is a risk of splashing.[4]

Hand Protection
  • Nitrile Gloves: Disposable nitrile gloves provide good chemical resistance for incidental contact.[5] It is crucial to double-glove to provide an extra layer of protection.

  • Immediate Glove Change: Gloves must be changed immediately if they become contaminated. Do not reuse disposable gloves.

  • Proper Removal: Learn and practice the correct technique for removing gloves to avoid contaminating your skin.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes and to prevent contamination of personal clothing.

  • Closed-toe Shoes: Footwear that completely covers the foot is mandatory in the laboratory.

Respiratory Protection
  • Work in a Fume Hood: All work with this compound should be conducted in a properly functioning chemical fume hood.[3]

  • Respirator: In the event of a spill or ventilation failure, a full-face respirator with a combination cartridge for organic vapors and acid gases (including cyanide) is necessary. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plans: From Receipt to Disposal

A comprehensive plan for the entire lifecycle of this compound in the laboratory is essential for ensuring safety.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, inspect the container for any damage or leaks.

  • Store in a Ventilated Area: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[3]

  • Secondary Containment: The primary container should be stored in a labeled, chemically resistant secondary container.

Handling Procedures
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and the generation of aerosols.

  • Reaction Quenching: Be mindful that quenching reactions involving nitriles can sometimes lead to delayed exotherms. Plan quenching procedures carefully.

  • Decontamination: At the end of the work, decontaminate all surfaces and equipment that may have come into contact with this compound.

Disposal Plan: A Critical Final Step

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a designated, labeled, and sealed hazardous waste container.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound Waste".[6]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[6] Do not attempt to dispose of this chemical down the drain.

Emergency Response: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Workflow

In the event of a spill, follow a clear and practiced procedure to ensure the safety of all laboratory personnel.

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Evacuate Immediate Area start->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill (<100 mL) & Contained in Hood assess->small_spill Minor large_spill Large Spill (>100 mL) or Outside Hood assess->large_spill Major ppe Don Appropriate PPE (Double Nitrile Gloves, Goggles, Face Shield, Respirator) small_spill->ppe contact_ehs Contact EHS/Emergency Services large_spill->contact_ehs absorb Cover with Inert Absorbent Material (e.g., Vermiculite, Sand) ppe->absorb collect Collect Absorbed Material into Hazardous Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Seal and Label Waste Container for Disposal decontaminate->dispose end Spill Response Complete dispose->end contact_ehs->end

Caption: A workflow diagram for responding to a this compound spill.

Quantitative Data Summary

While specific toxicological data for this compound is limited, the properties of structurally similar compounds provide valuable context.

PropertyValue/InformationSource
Molecular Formula C₆H₁₁NO[7]
CAS Number 64350-07-8[7]
Primary Hazard Potential to release Hydrogen Cyanide (HCN)[1][2]
Incompatible Materials Strong bases, strong acids, oxidizing agents[3]

By adhering to these rigorous safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.